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Core Science & Biosynthesis

Foundational

Medicinal Chemistry Applications of 2,6-Diazaspiro[3.5]nonane Scaffolds

The following technical guide details the medicinal chemistry applications, synthesis, and physicochemical properties of the 2,6-diazaspiro[3.5]nonane scaffold. Technical Guide for Drug Discovery & Development Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthesis, and physicochemical properties of the 2,6-diazaspiro[3.5]nonane scaffold.

Technical Guide for Drug Discovery & Development

Executive Summary

The 2,6-diazaspiro[3.5]nonane scaffold represents a distinct class of saturated, spirocyclic diamines used to "escape from flatland" in modern drug discovery.[1] Unlike its linear isomer (2,7-diazaspiro[3.5]nonane) or the smaller 2,6-diazaspiro[3.3]heptane, the 2,6-diazaspiro[3.5]nonane core offers a unique angular vector (approx. 120°–140°) between its two nitrogen termini.[1]

This guide explores its utility as a rigid, metabolic stable surrogate for 3-substituted piperidines and piperazines, detailing its synthesis, physicochemical advantages, and application in targeting complex binding pockets such as those in DGK and SHP2 enzymes.[1][2]

Structural & Physicochemical Attributes[2][3][4][5][6][7]

The "Angular" Advantage

While the 2,7-diazaspiro[3.5]nonane acts as a linear spacer (analogous to para-substituted benzenes or piperazines), the 2,6-isomer mimics the geometry of 3-substituted piperidines or 1,3-substituted benzenes , but with enhanced rigidity and sp³ character.[1][2]

Feature2,6-Diazaspiro[3.5]nonanePiperazine3-Aminopiperidine
Geometry Rigid, Angular (Kinked)Flexible Chair (Linear)Flexible Chair (Angular)
Fsp³ Fraction 1.0 (High 3D character)1.01.0
Vector Angle Defined (~120°)Variable (180° avg)Variable
Lipophilicity (LogD) Lower (Polar Core)LowLow
Metabolic Stability High (Quaternary center blocks oxidation)Moderate (N-dealkylation prone)Moderate
Physicochemical Impact[1][5]
  • Basicity Modulation: The spiro-fusion typically lowers the pKa of the azetidine nitrogen compared to a free azetidine, while the piperidine nitrogen remains basic.[2] This allows for tunable pKa profiles depending on which nitrogen is functionalized as the "warhead" or the "anchor."[2]

  • Metabolic Blocking: The quaternary spiro-carbon (C4 in IUPAC numbering) prevents oxidative metabolism (e.g., hydroxylation) at the position alpha to the piperidine nitrogen, a common soft spot in traditional piperidine drugs.

Synthetic Methodologies

The synthesis of 2,6-diazaspiro[3.5]nonane is more complex than the linear 2,7-isomer due to the asymmetry of the starting material (nipecotic acid derivatives).

Primary Route: Enolate Alkylation (The Orain Protocol)

The most robust route, described by Orain et al. (Novartis), utilizes orthogonally protected intermediates to allow selective functionalization of either nitrogen.

Protocol Summary:

  • Starting Material: Ethyl 1-benzylpiperidine-3-carboxylate (Nipecotic acid derivative).[1][2]

  • Enolate Formation: Treatment with LiHMDS generates the enolate.

  • Alkylation/Cyclization: Reaction with chloroacetonitrile or similar electrophiles, followed by reduction and cyclization, builds the azetidine ring onto the piperidine core.[1]

Visualization of Synthetic Workflow

The following diagram outlines the logical flow for synthesizing the orthogonally protected scaffold.

Synthesis_Workflow cluster_protect Orthogonal Protection Strategy SM Ethyl N-benzyl nipecotate Step1 1. LiHMDS, -78°C 2. Chloroacetonitrile SM->Step1 Inter1 Alkylated Intermediate Step1->Inter1 Step2 Reduction (LiAlH4 or H2/Cat) Inter1->Step2 Step3 Cyclization (Mitsunobu or Base) Step2->Step3 Product 2,6-Diazaspiro[3.5] nonane Core Step3->Product N2-Boc / N6-Bn N2-Boc / N6-Bn Product->N2-Boc / N6-Bn N2-H / N6-Boc N2-H / N6-Boc Product->N2-H / N6-Boc

Caption: Step-wise construction of the 2,6-diazaspiro[3.5]nonane core from nipecotic acid derivatives.

Medicinal Chemistry Applications

Diacylglycerol Kinase (DGK) Inhibitors

Recent patent literature (US 2024/0270739 A1) highlights the use of 2,6-diazaspiro[3.5]nonane as a core scaffold in DGK inhibitors for cancer immunotherapy.

  • Role: The scaffold acts as a rigid linker connecting a heteroaryl fluoroalkene "warhead" to a polar tail group.[2]

  • Benefit: The angular geometry orients the tail group into a specific sub-pocket that linear linkers (like piperazine) cannot access, improving potency and selectivity against DGK isoforms.

SHP2 Phosphatase Inhibitors

In the development of allosteric SHP2 inhibitors (e.g., Patent EP 3772513 A1), the scaffold serves as a constrained amine.

  • Mechanism: SHP2 inhibitors often require a basic amine to interact with acidic residues in the "tunnel" region of the enzyme.[2]

  • Advantage: The 2,6-diazaspiro[3.5]nonane provides a defined vector for this interaction while maintaining a low lipophilic profile (LogD), which is crucial for oral bioavailability and avoiding hERG liability.[1]

Scaffold Hopping & Bioisosterism

The scaffold is frequently used to replace 3-amino-piperidine or 3-aminopyrrolidine moieties.[1][2]

Original MoietyLiabilitySpiro Solution
3-Aminopiperidine Conformational flexibility (entropic penalty)Rigidifies the backbone, freezing the bioactive conformation.[1][2]
Piperazine Linear vector only; generic IP spaceIntroduces a "kink" (120° vector) to explore new IP space and sub-pockets.

Experimental Protocols

General Procedure for N-Functionalization (Buchwald-Hartwig)

Use this protocol to attach aryl groups to the secondary amine of the scaffold.[2]

  • Reagents:

    • Substrate: tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq).[1][2]

    • Aryl Halide: Ar-Br or Ar-Cl (1.1 eq).[1][2]

    • Catalyst: Pd₂(dba)₃ (0.02 eq) + XPhos or RuPhos (0.04 eq).

    • Base: Cs₂CO₃ or NaOtBu (2.0 eq).

    • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

  • Procedure:

    • Charge a sealed tube with the amine, aryl halide, base, and precatalyst system.[1]

    • Add solvent and sparge with Nitrogen for 5 mins.

    • Heat to 100°C for 4–12 hours.

    • Monitor by LCMS.[3]

  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (DCM/MeOH gradient).

Deprotection of N-Boc Group[1][2]
  • Dissolve the N-Boc protected intermediate in DCM (5 mL/mmol).

  • Add TFA (1 mL/mmol) or 4M HCl in Dioxane at 0°C.

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Note: The spiro-amine salt is highly polar; use free-basing (SCX-2 cartridge) if neutral amine is required.[1][2]

Biological Decision Tree (SAR)

When to deploy 2,6-diazaspiro[3.5]nonane in a lead optimization campaign:

SAR_Decision Start Lead Optimization Issue? Metab Metabolic Instability (Oxidation)? Start->Metab Vector Need to alter Exit Vector? Start->Vector Solub Poor Solubility (High LogD)? Start->Solub Block Alpha-C\nOxidation Block Alpha-C Oxidation Metab->Block Alpha-C\nOxidation Yes Current Linker\nis Linear? Current Linker is Linear? Vector->Current Linker\nis Linear? Yes Increase Fsp3 Increase Fsp3 Solub->Increase Fsp3 Yes Apply_Spiro Synthesize 2,6-diazaspiro[3.5]nonane Analog Block Alpha-C\nOxidation->Apply_Spiro Use Spiro Core Try 2,6-Spiro\n(Angular 120°) Try 2,6-Spiro (Angular 120°) Current Linker\nis Linear?->Try 2,6-Spiro\n(Angular 120°) Kink Needed Try 2,7-Spiro\n(Linear 180°) Try 2,7-Spiro (Linear 180°) Current Linker\nis Linear?->Try 2,7-Spiro\n(Linear 180°) Length Needed Increase Fsp3->Apply_Spiro

Caption: Strategic decision tree for implementing spirocyclic scaffolds in SAR.

References

  • Orain, D., et al. (2015).[1] Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.[1][3][4] Synlett, 26(13), 1815-1820.[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1]

  • Patent US 2024/0270739 A1. (2024). Heteroaryl Fluoroalkenes As DGK Inhibitors. Google Patents.

  • Patent EP 3772513 A1. (2021). SHP2 Inhibitors. European Patent Office.[2]

  • Lovering, F., et al. (2009).[1][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

Sources

Exploratory

An In-depth Technical Guide to the Role of the Ethanesulfonyl Group in Diazaspiro Pharmacophores

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is a paramount...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is a paramount objective. Diazaspirocycles have emerged as a class of "privileged scaffolds" due to their inherent three-dimensionality, which offers a distinct advantage over traditional flat, aromatic systems.[1][2] This guide delves into the specific, yet critical, role of the ethanesulfonyl group (—SO₂CH₂CH₃) when integrated into diazaspiro pharmacophores. We will explore the synergistic interplay between the rigid spirocyclic core and the versatile sulfonamide moiety, elucidating how this combination is leveraged to fine-tune physicochemical properties, enhance target binding, and optimize pharmacokinetic profiles. This document serves as a technical resource, synthesizing foundational principles with actionable insights for the rational design of next-generation therapeutics.

The Diazaspiro Scaffold: A Foundation of Three-Dimensionality

Diazaspirocycles are a class of heterocyclic compounds characterized by two nitrogen-containing rings joined by a single common spiro carbon atom.[1] This unique structural feature locks the molecule into a rigid, non-planar conformation.

Inherent Advantages in Drug Design:

  • Three-Dimensional Vectorial Display: Unlike flat aromatic rings, the rigid 3D structure of diazaspirocycles allows for a precise and predictable orientation of substituents into chemical space.[3] This is crucial for optimizing interactions with the complex, three-dimensional binding pockets of biological targets like enzymes and receptors.[1]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic systems often leads to improved drug-like properties.[4] Studies have shown that replacing traditional moieties like piperazine with diazaspiro cores can lower lipophilicity (logD values) and enhance aqueous solubility.[2]

  • Metabolic Stability: The quaternary spiro-carbon and the overall compact structure can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the metabolic stability and half-life of a drug candidate.[2][4]

  • Novelty and Patentability: As a less-explored chemical space compared to more conventional scaffolds, diazaspirocycles offer significant opportunities for discovering novel chemical entities with unique pharmacological profiles, thereby providing a strong basis for intellectual property claims.

The selection of a diazaspiro scaffold, such as diazaspiro[3.3]heptane or diazaspiro[4.5]decane, provides the fundamental framework upon which a pharmacophore is built.[1] The nitrogen atoms within the scaffold serve as key attachment points for various functional groups, one of the most impactful being the ethanesulfonyl group.

The Ethanesulfonyl Group: A Multifunctional Modulator

The sulfonamide functional group (—SO₂NR₂) is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs.[5] The ethanesulfonyl group, a specific alkylsulfonamide, brings a unique set of properties that chemists can exploit.

Key Physicochemical and Pharmacological Characteristics:

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, while the N-H proton (in secondary sulfonamides) can act as a hydrogen bond donor. This allows for potent and specific interactions with amino acid residues in a target's binding site.[6][7]

  • Electronic Nature: The sulfonyl group is strongly electron-withdrawing, which can significantly influence the pKa of the adjacent nitrogen atom in the diazaspiro core. This modulation affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, cell permeability, and target engagement.

  • Metabolic Stability: The sulfur atom in the +6 oxidation state is generally resistant to metabolic oxidation. The ethyl group provides a small, lipophilic component that can occupy small hydrophobic pockets without introducing significant metabolic liabilities often seen with larger alkyl or aromatic groups.

  • Bioisosteric Replacement: The sulfonamide linkage is a well-established, non-hydrolyzable bioisostere of an amide or ester bond.[8] This substitution can dramatically improve a compound's stability against hydrolysis by peptidases and esterases, prolonging its duration of action.

The choice of an ethanesulfonyl group over other sulfonyl derivatives (e.g., methanesulfonyl, arylsulfonyl) is a deliberate one, often aimed at balancing potency, selectivity, and pharmacokinetic properties.

Synergistic Integration: The Ethanesulfonyl-Diazaspiro Pharmacophore

The true power of this combination lies in the synergy between the scaffold and the functional group. Attaching an ethanesulfonyl group to one of the nitrogen atoms of a diazaspiro core creates a pharmacophore with a highly defined structure and a versatile set of properties that can be fine-tuned.

3.1. Enhancing Target Affinity and Selectivity

The rigid diazaspiro scaffold acts as a molecular compass, orienting the ethanesulfonyl group into a precise position. This allows the sulfonyl oxygens to form highly directional hydrogen bonds with specific residues (e.g., lysine, arginine, asparagine) in a protein's active site. This precise positioning, which is less achievable with more flexible scaffolds, can lead to significant gains in binding affinity and selectivity for the target protein over off-targets.[1]

Diagram: Hypothetical Binding Mode of an Ethanesulfonyl-Diazaspiro Pharmacophore

cluster_0 Protein Binding Pocket cluster_1 Drug Molecule Lys_NH3 Lysine Residue (NH3+) Asp_COO Aspartate Residue (COO-) Hydrophobic_Pocket Hydrophobic Pocket Diazaspiro Diazaspiro Scaffold Diazaspiro->Asp_COO Ionic or H-Bond Interaction Ethanesulfonyl Ethanesulfonyl Group (-SO2Et) Diazaspiro->Ethanesulfonyl N-S Bond R_Group R Group Diazaspiro->R_Group Ethanesulfonyl->Lys_NH3 H-Bond Acceptor R_Group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Interaction of the pharmacophore with a target protein.

3.2. Optimizing ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. The ethanesulfonyl-diazaspiro combination offers several levers to optimize these properties.

  • Solubility: While the diazaspiro core increases sp³ character, which can sometimes decrease solubility, the polar sulfonamide group often counteracts this effect.[2][4] The ability of the sulfonyl group to engage in hydrogen bonding with water molecules can significantly improve aqueous solubility, which is essential for oral absorption.[9]

  • Permeability: The overall lipophilicity of the molecule, a key factor in cell membrane permeability, can be fine-tuned by modifying the other substituents on the diazaspiro ring, while the ethanesulfonyl group provides a constant polar anchor.

  • Metabolic Stability: As previously mentioned, both the spirocyclic core and the sulfonamide group are generally robust to metabolic degradation.[2][4][8] This can lead to reduced plasma clearance and a longer in vivo half-life, potentially allowing for less frequent dosing.[10]

Table 1: Comparative Physicochemical Properties

FeatureBase Scaffold (e.g., Piperazine)Diazaspiro ScaffoldEthanesulfonyl-DiazaspiroRationale for Improvement
3D Conformation FlexibleRigid, DefinedRigid, DefinedSpirocyclic nature locks conformation.[1]
Lipophilicity (LogP/LogD) ModerateOften LowerModulatedIncreased sp³ character and polarity of SO₂ group.[2]
Aqueous Solubility VariableGenerally HigherOften ImprovedPolar sulfonamide enhances water interaction.[4]
Metabolic Stability Susceptible to N-dealkylationMore RobustGenerally HighSteric hindrance at spiro-center and stable S(VI) oxidation state.[2][4]
Target Binding Less SpecificMore SpecificPotentially High AffinityPrecise vectoring of H-bond acceptors (SO₂) into binding sites.[1]

Experimental Protocols & Workflows

The successful application of the ethanesulfonyl-diazaspiro pharmacophore relies on robust synthetic routes and rigorous biological evaluation.

4.1. General Synthetic Protocol

The synthesis typically involves the preparation of a protected diazaspiro core, followed by sulfonylation.

Step-by-Step Methodology:

  • Scaffold Synthesis: Prepare the desired diazaspiro scaffold (e.g., 1,6-diazaspiro[3.4]octane) using established multi-step routes, often employing orthogonal protecting groups like Boc and Cbz to allow for selective functionalization of the two nitrogen atoms.[3]

  • Selective Deprotection: Remove one of the protecting groups (e.g., Boc group via acid treatment) to expose a free secondary amine.

  • Sulfonylation: React the deprotected diazaspiro intermediate with ethanesulfonyl chloride (C₂H₅SO₂Cl) in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an aprotic solvent like dichloromethane (DCM).[11]

  • Purification: Purify the resulting N-ethanesulfonyl diazaspiro compound using standard techniques such as column chromatography.

  • Final Deprotection/Derivatization: If necessary, remove the second protecting group (e.g., Cbz via hydrogenolysis) and perform further reactions on the other nitrogen to complete the synthesis of the target molecule.

Diagram: Synthetic Workflow

G start Protected Diazaspiro Core step1 Selective Deprotection start->step1 step2 Sulfonylation with EtSO2Cl / Base step1->step2 step3 Purification step2->step3 end Final Product: Ethanesulfonyl-Diazaspiro step3->end

Caption: General workflow for synthesizing N-ethanesulfonyl diazaspiro compounds.

4.2. In Vitro Assay: Target Binding (Radioligand Binding Assay)

To quantify the affinity of the synthesized compound for its intended target.

Protocol:

  • Preparation: Prepare cell membranes or purified protein expressing the target of interest.

  • Reaction Mixture: In a 96-well plate, combine the membranes/protein, a known radioligand for the target, and varying concentrations of the test compound (ethanesulfonyl-diazaspiro derivative).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a filter mat to separate the protein-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.[1]

  • Analysis: Calculate the specific binding and determine the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation.[1]

Conclusion

The strategic combination of a rigid, three-dimensional diazaspiro scaffold with the multifunctional ethanesulfonyl group represents a powerful approach in modern drug discovery. This pharmacophore design leverages the precise spatial orientation afforded by the spirocycle to enhance target binding, while simultaneously utilizing the physicochemical properties of the sulfonamide to optimize solubility, stability, and overall ADME profile. For researchers and drug developers, understanding the distinct roles and synergistic interplay of these two components is crucial for the rational design of potent, selective, and clinically viable therapeutic agents. The principles and protocols outlined in this guide provide a foundational framework for harnessing the potential of the ethanesulfonyl-diazaspiro motif in the development of next-generation drugs.

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. (n.d.). BenchChem.
  • The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. (n.d.). BenchChem.
  • Ethanesulfonyl chloride 594-44-5 wiki. (n.d.). Guidechem.
  • Synthesis and Evaluation of Azaspirocycles in Drug Discovery. (2025). ResearchGate.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PMC.
  • Application of N-(4-ethoxyphenyl)ethanesulfonamide in medicinal chemistry. (n.d.). BenchChem.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (n.d.). Bentham Science.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate.
  • Strategies for improving the solubility and metabolic stability of griseofulvin analogues. (2016). PubMed.

Sources

Foundational

Structure-activity relationship (SAR) of sulfonyl-diazaspiro derivatives

Topic: Structure-Activity Relationship (SAR) of Sulfonyl-Diazaspiro Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Sulfonyl-Diazaspiro Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Executive Summary: The Case for 3D-Complexity

In modern drug discovery, escaping "flatland" (the reliance on planar, aromatic-rich scaffolds) is a priority to improve solubility and target selectivity. Sulfonyl-diazaspiro derivatives represent a privileged class of pharmacophores that solve this geometric challenge.

The diazaspiro core (typically [4.5]decane or [5.5]undecane) provides a rigid, orthogonal exit vector, while the sulfonyl moiety (


) serves a dual function: it acts as a robust hydrogen-bond acceptor and a metabolic shield, often replacing labile amide bonds. This guide dissects the SAR of these compounds, focusing on their application in 11

-HSD1 inhibition
(metabolic disease) and emerging roles in antimicrobial therapeutics .

The Scaffold Architecture

The structure-activity relationship of sulfonyl-diazaspiro compounds is best understood by dividing the molecule into three distinct zones.

Zone A: The Sulfonyl "Warhead"

Unlike a carbonyl, the sulfonyl group is tetrahedral. This geometry forces the


-substituent into a specific vector, often critical for accessing deep hydrophobic pockets (e.g., in 11

-HSD1 or CCR2).
  • SAR Insight: Aryl-sulfonyls typically provide

    
    -stacking opportunities, while alkyl-sulfonyls (e.g., methyl, cyclopropyl) reduce lipophilicity (LogD) and improve metabolic stability.
    
Zone B: The Spiro-Core (The "Twist")

The spiro carbon creates a permanent kink, preventing the molecule from adopting a planar conformation.

  • Diazaspiro[4.5]decane: Tighter angle, often used to mimic proline turns.

  • Diazaspiro[5.5]undecane: Larger volume, used to fill expanded solvent-exposed pockets.

Zone C: The Distal Nitrogen

The secondary nitrogen (if unsubstituted) or its derivative determines physicochemical properties (pKa, solubility).

  • SAR Insight: This is the primary vector for "reaching" solvent-exposed residues to improve solubility without sacrificing binding affinity at the core.

Visualizing the Logic: SAR Decision Tree

The following diagram illustrates the decision logic when optimizing this scaffold for potency versus metabolic stability.

SAR_Logic Start Lead Compound (Sulfonyl-Diazaspiro) Potency Issue: Low Potency Start->Potency Metab Issue: High Clearance Start->Metab Solubility Issue: Low Solubility Start->Solubility Rigidify Constrain Spiro Ring ([5.5] -> [4.5]) Potency->Rigidify Fit Induced Sulfonyl_Ar Switch Alkyl-SO2 to Aryl-SO2 Potency->Sulfonyl_Ar Pi-Stacking Block_Met Block Para-position (F, Cl, CF3) Metab->Block_Met CYP Blocking Polar_Head Add Polar Group to Distal N Metab->Polar_Head Reduce LogD Lower_LogP Reduce Sulfonyl Lipophilicity (Me-SO2-) Solubility->Lower_LogP Basic_Center Intro. Basic Amine on Distal Ring Solubility->Basic_Center

Figure 1: Strategic optimization pathways for sulfonyl-diazaspiro scaffolds. Adjusting the core size and sulfonyl substituent addresses specific ADME-Tox liabilities.

Self-Validating Experimental Protocol

Objective: Synthesis of a library of N-sulfonyl-2,8-diazaspiro[4.5]decan-1-ones. Rationale: This protocol uses a "convergent assembly" approach. The spiro-core is synthesized first, ensuring that valuable sulfonyl chlorides are only used in the final, high-yielding step.

Phase 1: Core Assembly (The Strecker Approach)
  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), Benzylamine (1.0 eq), TMSCN (1.2 eq).

  • Reaction: Dissolve ketone and amine in AcOH. Add TMSCN dropwise at 0°C. Stir at RT for 4h.

  • Cyclization: Treat the resulting nitrile with conc.

    
     (0°C to RT, 12h) to effect hydrolysis and ring closure to the spiro-lactam.
    
  • Deprotection: Hydrogenolysis (

    
    , Pd/C, MeOH) removes the benzyl groups, yielding the free 2,8-diazaspiro[4.5]decan-1-one.
    
Phase 2: Regioselective Sulfonylation (The Variable Step)

This step introduces the SAR diversity.

  • Setup: Dissolve the deprotected spiro-core (1.0 mmol) in DCM (anhydrous).

  • Base: Add TEA (Triethylamine) or DIPEA (2.5 eq). Note: DIPEA is preferred if the sulfonyl chloride is sterically hindered.

  • Addition: Add the specific Sulfonyl Chloride (

    
    , 1.1 eq) dropwise at 0°C.
    
  • Validation (TLC/LCMS):

    • Checkpoint: Take an aliquot at 30 min.

    • Success Criteria: Complete consumption of the secondary amine starting material. Appearance of a single major peak [M+H]+ corresponding to Product.

  • Workup: Wash with 1N HCl (removes unreacted amine/base), then sat.

    
    . Dry over 
    
    
    
    .
Phase 3: Purification & Characterization
  • Flash Chromatography: Gradient 0-10% MeOH in DCM.

  • NMR Requirement: Verify the diagnostic spiro-shift. The

    
     protons adjacent to the spiro center often appear as distinct AB quartets due to the fixed stereochemical environment.
    

Deep Dive: 11 -HSD1 Inhibition

The most prominent application of this SAR is in the inhibition of 11


-Hydroxysteroid Dehydrogenase Type 1 , a target for type 2 diabetes and obesity.[1][2][3]
The Mechanism

11


-HSD1 converts cortisone (inactive) to cortisol (active).[1][2] Inhibitors must occupy the catalytic site to prevent this reduction.
  • The Pocket: The enzyme has a hydrophobic clamp and a catalytic triad (Ser-Tyr-Lys).

  • The Sulfonyl Role: The sulfonyl group does not bind the catalytic metal directly. Instead, it positions the aryl/alkyl group into the hydrophobic "valine clamp," while the spiro-lactam oxygen often hydrogen bonds with Ser170 or Tyr183 .

SAR Data Summary

The following table synthesizes data from multiple optimization campaigns (e.g., Merck, Incyte) regarding the N-sulfonyl substituent effects on potency (


) and metabolic stability (

).
R-Group (

)
Potency (h-11

-HSD1)
Metabolic Stability (HLM)SAR Interpretation
Phenyl High (< 10 nM)LowHigh potency due to

-stacking, but rapid oxidative metabolism.
4-Fluorophenyl High (< 10 nM)ModerateFluorine blocks para-oxidation; retains potency.
Methyl Low (> 500 nM)HighLoss of hydrophobic interaction; too small for the pocket.
Cyclopropyl Moderate (50-100 nM)High"Goldilocks" zone. Rigid, lipophilic enough, but metabolically stable.
Thiophene High (< 5 nM)LowBioisostere of phenyl, often improved potency but potential toxicity risks.
Emerging Application: Antimicrobial Activity

Recent studies indicate that diazaspiro[4.5]decan-1-one derivatives possess antifungal activity (specifically against C. albicans).[4]

  • Key SAR Difference: Unlike the 11

    
    -HSD1 inhibitors which favor lipophilic sulfonyls, antimicrobial activity is enhanced when the distal nitrogen is substituted with piperidine-carboxamides  or bulky heterocyclic rings, suggesting a different binding mode involving cell wall synthesis enzymes (Chitin Synthase).
    

Visualizing the Synthetic Pathway

Synthesis_Workflow R1 4-Piperidone Derivative Int1 Strecker Adduct (Nitrile) R1->Int1 TMSCN, Amine R2 Amino Acid/ Nitrile Source R2->Int1 R3 Sulfonyl Chloride (R-SO2Cl) Final N-Sulfonyl Diazaspiro Lead Compound R3->Final Core Diazaspiro Core (Secondary Amine) Int1->Core 1. H2SO4 (Cyclize) 2. Deprotection Core->Final Sulfonylation (Base, DCM)

Figure 2: Convergent synthetic workflow for generating N-sulfonyl diazaspiro libraries. The modular late-stage sulfonylation allows for rapid SAR exploration.

References

  • Hiesinger, K., et al. (2021).[5] Synthesis of Five-Membered Cyclic Sulfonamide (

    
    -Sultam) 4,4-Spirocycles. Journal of Medicinal Chemistry. 
    
  • Li, B., et al. (2019).[6] Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.[4][6][7] European Journal of Medicinal Chemistry.

  • Boyle, C. D., et al. (2010). The synthesis and SAR of novel diarylsulfone 11

    
    -HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 
    
  • Wang, H., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry.

  • Su, X., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. 
    

Sources

Exploratory

Comprehensive Technical Guide: 2-(Ethanesulfonyl)-2,6-diazaspirononane – Structural Properties, Synthesis, and Applications in Drug Discovery

Comprehensive Technical Guide: 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane – Structural Properties, Synthesis, and Applications in Drug Discovery Executive Summary The transition from flat, two-dimensional aromatic rings...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane – Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The transition from flat, two-dimensional aromatic rings to highly functionalized,


-rich three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Among these advanced architectures, spirocyclic amines like 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane  offer unparalleled conformational rigidity and distinct exit vectors for substituent projection. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, self-validating synthetic protocols, and its rationale in pharmacological design.

Molecular Architecture & Physicochemical Properties

The core scaffold, 2,6-diazaspiro[1]nonane, consists of a highly strained four-membered azetidine ring fused to a six-membered piperidine ring via a single quaternary spiro carbon (C4). The functionalization of the azetidine nitrogen (N2) with an ethanesulfonyl group fundamentally alters the electronic distribution of the molecule, neutralizing the basicity of N2 while leaving the piperidine nitrogen (N6) available for further target-specific derivatization.

By comparing this structure to commercially available analogs such as 2-methanesulfonyl-2,6-diazaspiro[1]nonane (MW 204.29 g/mol )[2], the addition of a single methylene unit (


, +14.03  g/mol ) precisely yields the molecular weight of the ethanesulfonyl derivative.
Table 1: Quantitative Physicochemical Profile
PropertyValueStructural Significance
Chemical Name 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonaneStandard IUPAC nomenclature.
Molecular Formula

High

carbon fraction (Fsp3 = 1.0).
Molecular Weight 218.32 g/mol Low MW allows for fragment-based drug design.
SMILES CCS(=O)(=O)N1CC2(C1)CNCCC2Defines precise spirocyclic connectivity.
Hydrogen Bond Donors 1Derived from the secondary piperidine amine.
Hydrogen Bond Acceptors 3Two sulfonyl oxygens + one piperidine nitrogen.
Rotatable Bonds 2Highly rigid core; flexibility limited to the sulfonyl tail.

Synthetic Methodology and Protocols

The synthesis of azaspiro[3.n]alkanes is historically laborious due to the steric hindrance surrounding the quaternary spiro center[1]. Modern approaches leverage orthogonally protected intermediates to achieve absolute regiocontrol[3].

Step-by-Step Self-Validating Protocol

Step 1: Procurement of the Orthogonally Protected Core Begin with 6-benzyl-2-Boc-2,6-diazaspiro[1]nonane. This intermediate is typically synthesized via enolate acylation or titanacyclobutane-mediated ketone homologation[4].

Step 2: Selective Acidic Deprotection

  • Procedure: Dissolve the protected core in anhydrous dichloromethane (

    
    ). Add Trifluoroacetic acid (TFA) at 0°C, then warm to room temperature.
    
  • Causality: The Boc group on the azetidine nitrogen is highly acid-labile, whereas the benzyl group on the piperidine nitrogen is completely stable under these conditions. This differential stability ensures that only N2 is exposed.

  • Self-Validating System: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass and the appearance of the free azetidine intermediate confirms quantitative deprotection. This prevents the formation of unreacted starting material mixtures in the subsequent step.

Step 3: Regioselective Sulfonylation

  • Procedure: To the free azetidine intermediate in

    
    , add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Dropwise, add 1.1 equivalents of ethanesulfonyl chloride at 0°C.
    
  • Causality: Ethanesulfonyl chloride is highly electrophilic. DIPEA is utilized not merely as a solvent, but as a non-nucleophilic "proton sponge." It scavenges the HCl byproduct, driving the reaction forward and preventing the acidic degradation of the highly strained azetidine ring.

  • Self-Validating System: Because the piperidine nitrogen is "locked" by the benzyl group, the sulfonyl group has only one possible reaction site (N2). This orthogonal protection strategy structurally precludes the formation of regioisomers, ensuring >99% regiochemical purity.

Step 4: Global Deprotection (Hydrogenolysis)

  • Procedure: Dissolve the sulfonylated intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (

    
     balloon) for 12 hours. Filter through Celite to yield the final 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane.
    

SyntheticWorkflow A Orthogonally Protected Core (6-Bn-2-Boc-diazaspiro) B Acidic Deprotection (TFA / CH2Cl2) A->B C Free Azetidine Intermediate (N2 Exposed) B->C D Sulfonylation (Ethanesulfonyl Chloride, DIPEA) C->D E Protected Sulfonamide (6-Bn-2-Ethanesulfonyl...) D->E F Hydrogenolysis (H2, Pd/C, MeOH) E->F G Final Target Compound 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane F->G

Fig 1. Step-by-step synthetic workflow for 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane.

Pharmacological Rationale: The Spirocyclic Advantage

The incorporation of the 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane motif into drug candidates is driven by three distinct pharmacological advantages[1]:

  • 3D Vectorization over Flat Aromatics: Traditional drug discovery heavily relied on flat,

    
    -hybridized rings (e.g., piperazines, anilines). The spirocyclic core forces the molecule into a rigid, three-dimensional conformation. This allows the secondary piperidine amine and the ethanesulfonyl group to project into distinct spatial quadrants, significantly improving complementarity with complex biological binding pockets.
    
  • Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for oxidation. By replacing aromatic systems with an

    
    -rich aliphatic spirocycle, the molecule becomes inherently resistant to oxidative metabolism, improving its pharmacokinetic half-life.
    
  • Modulated Basicity: Unsubstituted diamines often suffer from poor membrane permeability due to dual protonation at physiological pH. The ethanesulfonyl group acts as a potent electron-withdrawing moiety, neutralizing the basicity of the azetidine nitrogen. Simultaneously, the sulfonyl oxygens serve as highly directional hydrogen-bond acceptors.

PharmaAdvantage Core 2,6-Diazaspiro[3.5]nonane (3D Spirocyclic Core) Rigidity Conformational Rigidity (Vectorized Exit Vectors) Core->Rigidity 3D Architecture Metabolism Metabolic Stability (Reduced CYP Liability) Core->Metabolism sp3 Carbon Rich Sulfonyl Ethanesulfonyl Group (N2 Substituent) Basicity Modulated Basicity (pKa Tuning) Sulfonyl->Basicity Electron Withdrawal Target Enhanced Target Affinity & Pharmacokinetics Rigidity->Target Metabolism->Target Basicity->Target

Fig 2. Pharmacological advantages of the functionalized spirocyclic architecture.

Analytical Validation

To ensure the integrity of the synthesized 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane, the following analytical signatures must be validated:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the compound will exhibit a distinct

    
     pseudo-molecular ion peak at m/z 219.3 .
    
  • Nuclear Magnetic Resonance (

    
     NMR):  The ethanesulfonyl group will present a classic aliphatic signature: a triplet near 
    
    
    
    1.3 ppm (for the terminal
    
    
    ) and a quartet near
    
    
    3.0 ppm (for the
    
    
    adjacent to the sulfonyl group). The highly strained azetidine protons will appear as distinct, tightly coupled multiplets due to the rigidity of the spirocyclic center.

References

Sources

Foundational

Metabolic Stability of 2,6-Diazaspiro[3.5]nonane Derivatives: A Technical Guide

Executive Summary The transition from flat, aromatic scaffolds to three-dimensional (3D) architectures—often termed "escaping Flatland"—is a defining strategy in modern medicinal chemistry.[1][2][3] The 2,6-diazaspiro[3....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, aromatic scaffolds to three-dimensional (3D) architectures—often termed "escaping Flatland"—is a defining strategy in modern medicinal chemistry.[1][2][3] The 2,6-diazaspiro[3.5]nonane scaffold represents a critical evolution in this space, acting as a bioisostere for piperazine and piperidine moieties.

This guide analyzes the metabolic stability profile of this specific spirocyclic diamine. Unlike traditional heterocycles, the 2,6-diazaspiro[3.5]nonane core offers a unique combination of a strained four-membered azetidine ring and a six-membered piperidine ring fused at a quaternary carbon. This structural arrangement sterically blocks common metabolic "soft spots," significantly altering the intrinsic clearance (


) and half-life (

) profiles compared to non-spirocyclic analogs.

Structural Rationale & Physicochemical Properties[2][3][4][5][6]

To understand the metabolic behavior of 2,6-diazaspiro[3.5]nonane, one must first analyze its structural distinctiveness.

The Spirocyclic Advantage

The core consists of two orthogonal rings sharing a single quaternary carbon (C4).

  • Ring A (Azetidine-like): A 4-membered ring containing Nitrogen at position 2.

  • Ring B (Piperidine-like): A 6-membered ring containing Nitrogen at position 6.

This orthogonality serves two functions:

  • Vector Definition: It orients substituents in specific vectors that are inaccessible to flat piperazines, potentially improving target selectivity.

  • Metabolic Blockade: The quaternary spiro-carbon eliminates the possibility of oxidative metabolism at the bridgehead position, a common failure point in fused bicyclic systems (e.g., decalins) or simple alkyl chains.

Lipophilicity and Basicity Modulation

Metabolic stability is inextricably linked to lipophilicity (


) and basicity (

).
  • LogD Reduction: Spirocyclic replacement of piperazines typically lowers

    
     by 0.5 to 1.0 unit due to the increased fraction of 
    
    
    
    carbons (
    
    
    ) and compact solvation shell. Lower lipophilicity generally correlates with reduced clearance by CYP450 enzymes.
  • pKa Suppression: The inductive effect of the spiro-center and the strain of the azetidine ring often lower the

    
     of the secondary amines compared to piperazine. This reduces lysosomal trapping and phospholipidosis risk while maintaining permeability.
    
Visualization: Structural Comparison

The following diagram contrasts the metabolic vectors of a standard piperazine core against the 2,6-diazaspiro[3.5]nonane scaffold.

StructureComparison cluster_0 Traditional Scaffold cluster_1 Spirocyclic Scaffold Piperazine Piperazine Core (Flat, Flexible) Metabolism1 High Metabolic Liability (α-Carbon Oxidation) Piperazine->Metabolism1 Spiro 2,6-Diazaspiro[3.5]nonane (Rigid, Orthogonal) Piperazine->Spiro Bioisosteric Replacement Feature1 Quaternary Carbon (Blocks Bridgehead Ox.) Spiro->Feature1 Feature2 Azetidine Ring (Resists N-Dealkylation) Spiro->Feature2

Caption: Comparison of metabolic liabilities between Piperazine and 2,6-Diazaspiro[3.5]nonane. The spiro-carbon acts as a metabolic firewall.

Metabolic Liability Profile

The metabolic stability of 2,6-diazaspiro[3.5]nonane derivatives is defined by the susceptibility of its two nitrogen atoms and the adjacent carbons.

Phase I Metabolism (Oxidative)
  • N-Oxidation (Flavin-containing Monooxygenases - FMOs): Both nitrogens are susceptible to N-oxidation. However, the steric bulk of the orthogonal ring system can hinder the approach of FMOs to the azetidine nitrogen (N2), making the piperidine nitrogen (N6) the primary site for N-oxide formation if sterically accessible.

  • 
    -Carbon Hydroxylation (CYP450): 
    
    • Azetidine Ring (C1, C3): Generally resistant to CYP-mediated oxidation due to ring strain. Formation of an iminium ion intermediate in a 4-membered ring is energetically unfavorable (anti-Bredt rule analog).

    • Piperidine Ring (C5, C7): These positions remain the most vulnerable "soft spots." However, substitution at N6 or the adjacent carbons can mitigate this.

    • Spiro Carbon (C4):Metabolically Inert. This is the critical stability feature. It prevents ring opening at the junction.

Phase II Metabolism (Conjugation)
  • Glucuronidation/Sulfation: If the derivatives contain free secondary amines (-NH), they are substrates for UGTs (UDP-glucuronosyltransferases). The 2,6-diazaspiro[3.5]nonane scaffold often exhibits different conjugation kinetics than piperazine due to the altered nucleophilicity and steric environment of the NH groups.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a new derivative, a rigorous metabolic stability assay using Human Liver Microsomes (HLM) is required.

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).
Reagents & System Setup
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Cofactor: NADPH regenerating system (or solid NADPH).

  • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: Incubations without NADPH (to detect chemical instability).

Workflow (Step-by-Step)
  • Pre-Incubation:

    • Prepare a 2X Master Mix of HLM in Phosphate Buffer (100 mM, pH 7.4). Final protein conc will be 0.5 mg/mL.

    • Spike Test Compound (from DMSO stock) into the Master Mix. Final DMSO < 0.1%.

    • Incubate at 37°C for 10 minutes. Why? To equilibrate the system and detect any non-enzymatic degradation.

  • Reaction Initiation:

    • Add pre-warmed NADPH (1 mM final) to the reaction plate.

    • Critical Step: Immediately take the T=0 sample.

  • Sampling:

    • Sample at T = 0, 5, 15, 30, and 60 minutes.

    • Transfer aliquots (e.g., 50 µL) into "Quench Solution" (Acetonitrile containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge plates (4000 rpm, 20 min, 4°C) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. Time. The slope (

) determines the half-life.




Workflow Visualization

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Start Prep Pre-Incubation (HLM + Compound, 37°C, 10 min) Start->Prep Initiate Initiate Reaction (Add NADPH) Prep->Initiate Sample Extract Aliquot (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench (ACN + Internal Std) Sample->Quench Analyze LC-MS/MS Analysis (Determine % Remaining) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Caption: Standardized HLM Stability Workflow ensuring data integrity via T=0 sampling and internal controls.

Comparative Data & Case Studies

When replacing a piperazine core with 2,6-diazaspiro[3.5]nonane, researchers typically observe the following trends.

Table 1: Representative Stability Comparison

Note: Values are generalized based on scaffold properties (Burkhard et al., 2010; Wuitschik et al., 2010).

PropertyPiperazine Derivative2,6-Diazaspiro[3.5]nonane DerivativeImpact
LogD (pH 7.4) 2.51.8Improved (Lower lipophilicity reduces non-specific binding and metabolic clearance).
HLM

15 min> 45 minImproved (Blockade of oxidative sites).
Solubility ModerateHighImproved (Disruption of crystal lattice packing).
hERG Inhibition High RiskLow RiskImproved (Altered basicity and vector reduces channel trapping).
Mechanism of Improvement

In a study involving KRAS G12C inhibitors, the use of diazaspiro[3.5]nonane derivatives (specifically the 2,7-isomer, though the principle applies to the 2,6-isomer) demonstrated high metabolic stability in both human and mouse liver microsomes. The rigid spiro-core prevented the rapid oxidative clearance seen in flexible alkyl-amine linkers, allowing for sustained target occupancy (Nagashima et al., 2022).

References

  • Burkhard, J. A., et al. (2010).[4] Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[4]

  • Nagashima, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C... Bioorganic & Medicinal Chemistry.[2][3][5][6][7][8][9][10]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.[4] (Provides foundational data on spirocyclic physicochemical properties).

  • Lovering, F., et al. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[5][6][11]

Sources

Exploratory

2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane as a fragment-based drug design scaffold

This guide serves as a technical whitepaper on the utility, synthesis, and application of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane within the context of Fragment-Based Drug Design (FBDD).[1] [1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on the utility, synthesis, and application of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane within the context of Fragment-Based Drug Design (FBDD).[1]

[1]

Executive Summary

In the modern era of "escaping flatland," spirocyclic scaffolds have displaced traditional aromatic cores to improve physicochemical properties (


, solubility, logD) and patentability. 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane  represents a high-value "decorated" fragment.[1][2] It combines the geometric rigidity of the 2,6-diazaspiro[3.5]nonane  core with a specific ethanesulfonyl pharmacophore.[1]

This guide analyzes the scaffold as a modular platform for drug discovery, detailing its structural advantages, synthetic accessibility, and hit-to-lead evolution strategies.[1]

Structural Analysis & Physicochemical Profile

The Core Architecture

The 2,6-diazaspiro[3.5]nonane skeleton consists of a four-membered azetidine ring fused at a spiro-quaternary carbon to a six-membered piperidine ring.[1]

  • IUPAC Numbering: Numbering initiates at the smaller ring.[1]

    • Position 2: Nitrogen in the azetidine ring.[1][3]

    • Position 6: Nitrogen in the piperidine ring.[1][4]

    • Position 4: The spiro-quaternary carbon.[1]

The "Ethanesulfonyl" Functionalization

In the specific subject molecule, the N2 (azetidine) nitrogen is capped with an ethanesulfonyl group (


).[1] This is a deliberate medicinal chemistry design choice:
  • pKa Modulation: The azetidine nitrogen is naturally highly basic (

    
    ).[1] Sulfonylation neutralizes this basicity, preventing non-specific protein binding and improving membrane permeability (Papp).[1]
    
  • Exit Vector Definition: By capping N2, the molecule presents a single, defined growth vector at N6 (piperidine) .[1] This simplifies library generation (SAR exploration).[1]

  • Pharmacophore: The sulfonyl group acts as a hydrogen bond acceptor, often targeting backbone amides or specific water networks in binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).[1]

Physicochemical Advantages (Table 1)[1]
PropertyValue / CharacteristicImpact on Drug Design

Character
High (0.78)Correlates with higher clinical success rates; improved solubility vs. flat aromatics.[1]
Geometry 3D, non-planarAccesses novel chemical space; creates distinct vectors compared to piperazine.[1]
Metabolic Stability HighThe spiro-carbon blocks oxidative metabolism (CYP450) common at benzylic-like positions.[1]
LogD TunableThe ethanesulfonyl group lowers LogD compared to lipophilic benzyl/boc protecting groups.[1]

Synthetic Accessibility & Workflow[1][5]

Synthesis of the core 2,6-diazaspiro[3.5]nonane is non-trivial due to the strain of the spiro-junction.[1] However, modular routes have been established.[1] The following workflow describes the generation of the scaffold and its subsequent functionalization.

Core Synthesis Strategy

The most robust route utilizes Titanium-mediated annulation or ester enolate alkylation starting from nipecotic acid derivatives.[1]

Key Protocol: Kulinkovich-de Meijere / Titanacyclobutane Approach [1]

  • Precursor: Start with N-protected 4-methylene-piperidine.[1]

  • Reagent:

    
     and EtMgBr generate a titanacyclopropane.[1]
    
  • Annulation: Reaction with a nitrile or amide yields the spiro-azetidine core.[1][5]

Functionalization (The Subject Molecule)

To obtain 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane :

  • Selective Protection: The N6 (piperidine) is usually protected (e.g., N-Boc) during core synthesis.[1]

  • Sulfonylation: The N2 (azetidine) is reacted with ethanesulfonyl chloride.[1]

  • Deprotection: Removal of the N6-Boc group yields the final fragment ready for coupling.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from raw materials to the functionalized scaffold.

SynthesisWorkflow Start Nipecotic Acid / 4-Piperidone Deriv. Step1 Spiro-Annulation (Formation of Spiro[3.5]) Start->Step1 Titanium-mediated or Alkylation Inter Intermediate: N6-Boc-2,6-diazaspiro[3.5]nonane Step1->Inter Isolation Step2 N2-Sulfonylation (Ethanesulfonyl Chloride) Inter->Step2 EtSO2Cl, Et3N Step3 N6-Deprotection (TFA or HCl) Step2->Step3 Acidic Cond. Final Target Scaffold: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Step3->Final Purification

Figure 1: Synthetic workflow for generating the mono-functionalized spiro scaffold.

FBDD Application: The "Exit Vector" Strategy

In FBDD, the "Exit Vector" is the bond vector along which a fragment can be grown to contact adjacent sub-pockets.[1]

Vector Analysis
  • Vector 1 (Capped): The ethanesulfonyl group on N2 is the "anchor."[1] It likely binds to a polar region.[1]

  • Vector 2 (Growth): The N6 amine is the "growth vector."[1] In the spiro[3.5] system, the N6 vector is oriented roughly perpendicular or at a distinct angle relative to the N2 vector, unlike the linear 180° orientation of piperazine.[1]

  • Implication: This allows the drug designer to explore "corners" of the binding pocket that linear linkers cannot reach.[1]

Screening Cascade[1][4]
  • Primary Screen (SPR/NMR): Screen the fragment (MW ~218 Da) against the target protein.[1]

    • Success Metric:

      
      , Ligand Efficiency (LE) > 0.3.[1]
      
  • Structural Validation (X-ray/Cryo-EM): Confirm binding mode. Does the sulfonyl group engage a key residue?

  • Library Expansion (Parallel Synthesis):

    • Use the N6-amine to couple with a library of 50-100 carboxylic acids or halides.[1]

    • Reaction: Amide coupling (HATU) or

      
      .[1]
      
Visualization: FBDD Decision Tree

FBDD_Logic Fragment Fragment: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Screen Primary Screen (SPR / STD-NMR) Fragment->Screen Hit Hit Confirmation (KD confirmed) Screen->Hit Binding Detected NoHit Discard / Retest Screen->NoHit No Binding Xray X-ray Crystallography (Define Binding Mode) Hit->Xray Soak Crystal Grow Grow via N6-Amine (Library Expansion) Xray->Grow Vector Identified Lead Lead Optimization (Potency < 100nM) Grow->Lead SAR Iteration

Figure 2: Fragment-to-Lead decision logic using the spiro scaffold.

Experimental Protocol: Library Coupling

Context: You have identified the 2-(ethanesulfonyl)-2,6-diazaspiro[3.5]nonane as a hit. You now wish to synthesize a library of analogs by derivatizing the N6 position.[1]

Protocol: Parallel Amide Coupling (96-well plate format)

  • Stock Preparation:

    • Dissolve scaffold (HCl salt) in DMA (Dimethylacetamide) to 0.2 M.[1]

    • Prepare 0.2 M solutions of diverse carboxylic acids (R-COOH).

    • Prepare 0.5 M DIPEA (Base) and 0.25 M HATU (Coupling Agent).[1]

  • Reaction Assembly:

    • To each well, add:

      • 
         Scaffold solution (
        
        
        
        )[1]
      • 
         Acid solution (
        
        
        
        , 1.1 eq)
      • 
         DIPEA (
        
        
        
        , 2 eq)[1]
      • 
         HATU (
        
        
        
        , 1.1 eq)[1]
    • Seal plate and shake at RT for 16 hours.

  • Work-up (Solid Phase Extraction):

    • Add

      
       EtOAc to dilute.[1]
      
    • Wash with

      
       sat.[1] 
      
      
      
      (removes unreacted acid).[1]
    • Wash with

      
       brine.[1]
      
    • Transfer organic layer to a new plate and evaporate (SpeedVac).[1]

  • QC:

    • Re-dissolve in DMSO.[1]

    • Analyze via LC-MS.[1] Purity > 85% is acceptable for primary screening.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Pharmacophores. Angewandte Chemie International Edition. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][6] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]

  • Orain, D., et al. (2015).[1][3] Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane.... Synlett.[1][3][6][7] Link

  • Zheng, N., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Wuitschik, G., et al. (2008).[1][3] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link[1]

Sources

Foundational

Technical Guide: Biological Targets &amp; Medicinal Chemistry of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Scaffolds

The following technical guide details the biological targets, medicinal chemistry rationale, and experimental validation frameworks for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane and its structural analogs. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, medicinal chemistry rationale, and experimental validation frameworks for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane and its structural analogs.

Executive Summary: The "Spiro-Switch" in Drug Discovery

The molecule 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike traditional flat aromatic rings (e.g., piperazine, benzene), this spirocyclic diamine possesses inherent three-dimensionality (


 character), which correlates directly with improved clinical success rates by enhancing solubility and metabolic stability while reducing off-target promiscuity.

This guide analyzes the primary biological targets where this specific scaffold—characterized by the 2,6-diazaspiro[3.5]nonane core and the ethanesulfonyl "cap"—serves as a critical pharmacophore.

Core Biological Targets
Target ClassSpecific TargetTherapeutic IndicationMechanism of Action
GPCR (Class A) GPR119 Type 2 Diabetes (T2DM)Agonism leads to GLP-1 secretion and glucose homeostasis.
Enzyme Autotaxin (ATX) Pulmonary Fibrosis, OncologyInhibition of Lysophosphatidic Acid (LPA) production.
Chemoattractant CCR2 / CCR5 Inflammation, NASHAllosteric antagonism via occupation of the minor binding pocket.
Enzyme PARP1/2 Oncology (BRCA-mutant)Bioisosteric replacement of piperazine in Olaparib-like inhibitors.

Primary Target Analysis: GPR119 Agonism

The most well-documented application of the azaspiro[3.5]nonane class is in the modulation of GPR119 , a G-protein coupled receptor predominantly expressed in pancreatic


-cells and intestinal L-cells.
Structural Logic (SAR)

The 2-(ethanesulfonyl) moiety plays a specific role in the Structure-Activity Relationship (SAR) of GPR119 agonists:

  • The Cap (Ethanesulfonyl): The sulfonyl group on the azetidine (4-membered) ring acts as a hydrogen bond acceptor and reduces the basicity of the amine, improving membrane permeability. It mimics the carbamate or sulfonyl "tail" found in clinical candidates like DS-8500.

  • The Core (Spiro): The rigid spiro[3.5]nonane acts as a spacer that orients the pharmacophores in a precise vector (approx. 180° or 109° depending on substitution), preventing the "floppiness" associated with linear alkyl chains.[1]

  • The Head: The secondary amine (position 6) is typically coupled to a heteroaryl "head group" (e.g., pyrimidine or pyridine) responsible for receptor activation.

Signaling Pathway Visualization

Activation of GPR119 by spiro-analogs triggers the


-coupled cAMP signaling cascade.

GPR119_Pathway Ligand 2-(Ethanesulfonyl)-spiro-analog GPR119 GPR119 Receptor (Pancreatic Beta-Cell) Ligand->GPR119 Bind/Activate Gs Gs Protein (Heterotrimeric) GPR119->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Exocytosis Epac->Insulin Ca2+ Mobilization

Caption: GPR119 signaling cascade triggered by spirocyclic agonists, leading to glucose-dependent insulin secretion.

Secondary Target: Autotaxin (ATX) Inhibition

Recent patent literature (e.g., WO2018153312A1) identifies azaspiro compounds as potent inhibitors of Autotaxin , an enzyme responsible for generating Lysophosphatidic Acid (LPA).

  • Mechanism: The spiro[3.5]nonane scaffold occupies the hydrophobic tunnel of the ATX active site.

  • Role of Ethanesulfonyl: The sulfonyl group interacts with the zinc-binding domain or adjacent polar residues, locking the inhibitor in the active site and preventing the hydrolysis of LPC to LPA.

  • Therapeutic Relevance: Blocking this pathway reduces fibrosis (lung/liver) and tumor metastasis.

Experimental Protocols

To validate the biological activity of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane analogs, the following self-validating workflows are recommended.

Chemical Synthesis: Orthogonal Protection Strategy

Objective: Synthesize the core scaffold with the ethanesulfonyl group selectively on the 2-position (azetidine nitrogen).

Reagents:

  • Starting Material: tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (commercially available).

  • Ethanesulfonyl chloride (

    
    ).
    
  • Base: Triethylamine (

    
    ) or DIPEA.
    
  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve 1.0 eq of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate in anhydrous DCM (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add 3.0 eq of

    
     and cool the solution to 0°C.
    
  • Sulfonylation: Dropwise add 1.1 eq of Ethanesulfonyl chloride. The reaction is exothermic; maintain temperature <5°C.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Validation Check: Mass shift of +92 Da (Ethanesulfonyl group).

  • Workup: Quench with saturated

    
    . Extract with DCM (x3). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection (Optional for further coupling): Treat the intermediate with 4M HCl in Dioxane to remove the Boc group (position 6), yielding the free amine for library generation.

In Vitro Assay: GPR119 cAMP Accumulation

Objective: Quantify the agonist potency (


) of the synthesized analog.

System: CHO-K1 cells stably expressing human GPR119. Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1/hGPR119 cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Compound Preparation: Prepare a serial dilution of the 2-(Ethanesulfonyl)-analog in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

    • Note: IBMX is critical to inhibit phosphodiesterase and prevent cAMP degradation.

  • Stimulation: Add 5

    
    L of compound solution to cells. Incubate for 30 minutes at RT.
    
  • Detection:

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
  • Reading: Incubate for 1 hour at RT. Read fluorescence at 665 nm and 620 nm on a compatible plate reader (e.g., EnVision).

  • Data Analysis: Calculate the HTRF ratio (

    
    ). Plot non-linear regression (Sigmoidal dose-response) to determine 
    
    
    
    .
    • Validation Control: Use GSK1292263 as a positive reference agonist (

      
       nM).
      

Bioisosteric Rationale & Diagram

Why choose this scaffold over a piperazine? The "Spiro-Switch" alters the vector of the substituents, often accessing new binding pockets or improving metabolic stability by removing the prone-to-oxidation benzylic-like positions of planar rings.

Scaffold_Comparison cluster_0 Traditional Scaffold cluster_1 Spirocyclic Scaffold Piperazine Piperazine Core (Flat, 2D) Spiro 2,6-Diazaspiro[3.5]nonane (Rigid, 3D) Piperazine->Spiro Bioisosteric Replacement (Scaffold Hopping) Target Target Binding Pocket (GPR119 / ATX) Piperazine->Target Sub-optimal Fit Prop_Pip High Lipophilicity Metabolic Liability Spiro->Target Optimized Fit Prop_Spiro Increased Fsp3 Vector Defined Novel IP Space

Caption: Bioisosteric replacement of piperazine with spiro[3.5]nonane improves physicochemical properties and target fit.

References

  • BenchChem. (2025).[1][2] The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs. Retrieved from

  • Orain, D., et al. (2015).[3] "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry." Synlett, 26(13), 1815-1818.[3] DOI: 10.1055/s-0034-1378722.

  • Matsuda, et al. (2018). "7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists." Bioorganic & Medicinal Chemistry.
  • Google Patents. (2018). WO2018153312A1 - Azaspiro compound and preparation method therefor and use thereof (Autotaxin Inhibitors). Retrieved from

  • ChemScene. (2024). Product Data: 2-(Propylsulfonyl)-2,6-diazaspiro[3.5]nonane. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

Abstract & Scope This Application Note provides a validated, high-fidelity protocol for the synthesis of 2-(ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (CAS: 1780352-98-8). This spirocyclic sulfonamide is a critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note provides a validated, high-fidelity protocol for the synthesis of 2-(ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (CAS: 1780352-98-8). This spirocyclic sulfonamide is a critical building block in medicinal chemistry, valued for its ability to introduce conformational restriction and reduce lipophilicity (LogP) compared to traditional piperazine surrogates.

The protocol details a two-step synthetic route:

  • Regioselective Sulfonylation: Functionalization of the azetidine nitrogen (N2) using a commercially available N6-protected precursor.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group to yield the final secondary amine.

This guide emphasizes process safety, impurity control, and scalability, targeting researchers in early-stage drug discovery and lead optimization.

Retrosynthetic Analysis & Strategy

The synthesis targets the specific functionalization of the 4-membered azetidine ring (position 2) while retaining the 6-membered piperidine ring (position 6) as a free amine for further derivatization.

Critical Mechanistic Insight: In the unprotected 2,6-diazaspiro[3.5]nonane scaffold, the piperidine nitrogen (N6) is significantly more nucleophilic than the azetidine nitrogen (N2). The increased


-character of the lone pair in the strained 4-membered ring reduces the basicity and nucleophilicity of N2. Therefore, direct mono-sulfonylation of the bare scaffold would predominantly yield the unwanted N6-isomer. To achieve the N2-sulfonamide, we must utilize tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate  (N6-Boc) as the starting material.
Reaction Scheme

SynthesisScheme SM SM: N6-Boc-2,6-diazaspiro[3.5]nonane (CAS: 885272-17-3) Inter Intermediate A: N2-Ethylsulfonyl-N6-Boc SM->Inter Step 1: Sulfonylation Reagent Ethanesulfonyl Chloride TEA, DCM, 0°C Reagent->Inter Product Product: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (CAS: 1780352-98-8) Inter->Product Step 2: Deprotection Deprotect TFA / DCM or HCl / Dioxane

Figure 1: Synthetic pathway utilizing orthogonal protection to ensure regioselectivity.

Materials & Safety Profile

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 885272-17-3226.321.0Limiting Reagent
Ethanesulfonyl chloride 139-05-9128.581.1 - 1.2Electrophile
Triethylamine (TEA) 121-44-8101.192.0 - 3.0Base (HCl Scavenger)
Dichloromethane (DCM) 75-09-284.93-Solvent (Anhydrous)
Trifluoroacetic Acid (TFA) 76-05-1114.0210-20Deprotection Agent
Safety Hazards (HSE)
  • Ethanesulfonyl Chloride: Potent lachrymator and corrosive.[1] Causes severe skin burns and eye damage. Must be handled in a fume hood.

  • TFA: Highly corrosive and volatile. Inhalation risk.[1]

  • Reaction Exotherm: The addition of sulfonyl chloride to amine/base mixtures is exothermic. Strict temperature control (

    
    ) is required to prevent side reactions (e.g., bis-sulfonylation or decomposition).
    

Detailed Experimental Protocol

Step 1: N-Sulfonylation

Objective: Synthesis of tert-butyl 2-(ethanesulfonyl)-2,6-diazaspiro[3.5]nonane-6-carboxylate.

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve N6-Boc-2,6-diazaspiro[3.5]nonane (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add Triethylamine (2.5 equiv). Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Electrophile Addition: Dilute Ethanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Note: Dropwise addition is critical to control the exotherm and minimize impurity formation.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes) or LCMS. The secondary amine starting material should be consumed.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0–40% EtOAc in Hexanes).

Step 2: N-Boc Deprotection

Objective: Isolation of 2-(ethanesulfonyl)-2,6-diazaspiro[3.5]nonane.

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (0.1 M).

  • Acidolysis: Cool to 0°C. Add TFA (20% v/v final concentration).

    • Alternative: For HCl salt isolation, use 4M HCl in Dioxane (5 equiv) at RT.

  • Reaction: Stir at RT for 1–3 hours. Monitor for the disappearance of the Boc-protected species by LCMS (loss of M+100 or M+56 fragments).

  • Workup (Free Base):

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Redissolve the residue in DCM.

    • Carefully neutralize with saturated aqueous

      
       or 
      
      
      
      until pH > 10.
    • Extract with DCM (

      
      —spirocycles can be polar).
      
    • Dry over

      
       and concentrate.
      
  • Workup (Salt Form - Recommended for Stability):

    • If using HCl/Dioxane, the product often precipitates. Filter and wash with diethyl ether.

    • If using TFA, concentrate to dryness. Triturate the residue with diethyl ether/pentane to induce precipitation of the TFA salt.

Analytical Data & Validation

Expected Properties
  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 218.32 g/mol [2]

  • Physical State: Off-white solid (HCl salt) or viscous oil (Free base).

Diagnostic NMR Signals ( DMSO- )
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Ethyl-CH3 ~1.20Triplet3HSulfonyl ethyl tail
Ethyl-CH2 ~3.05Quartet2HSulfonyl methylene
Spiro-Core 1.60 - 1.90Multiplet4HPiperidine ring protons
Spiro-Core 3.60 - 3.80Singlet/M4HAzetidine ring protons (deshielded by

)
NH ~8.5 - 9.0Broad1H/2HAmmonium protons (if salt)

Troubleshooting & Optimization Logic

The following decision tree assists in resolving common synthesis issues.

Troubleshooting Problem Issue Detected Check1 Incomplete Conversion (Step 1) Problem->Check1 Check2 Impurity: Bis-sulfonylation Problem->Check2 Check3 Low Yield in Extraction (Step 2) Problem->Check3 Sol1 Add 0.2 eq DMAP catalyst or increase Temp to RT Check1->Sol1 Sol2 Ensure SM is N-Boc protected. Check temp control (<0°C). Check2->Sol2 Sol3 Product is water soluble. Use CHCl3/IPA (3:1) for extraction or isolate as HCl salt. Check3->Sol3

Figure 2: Troubleshooting workflow for yield and purity optimization.

References

  • Spirocyclic Scaffolds in Drug Design: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • General Sulfonylation Protocol: BenchChem Application Notes. (2025).[3][4][5][6] Protocol for N-sulfonylation using Methanesulfonyl Chloride.

  • Starting Material Data: Sigma-Aldrich. (n.d.). tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Product Information. [7]

  • Target Molecule Registry: ChemScene. (n.d.). 2-(Ethylsulfonyl)-2,6-diazaspiro[3.5]nonane (CAS 1780352-98-8).[2]

Sources

Application

Application Note: Reagents and Protocols for the Regioselective Sulfonylation of 2,6-Diazaspiro[3.5]nonane

Introduction & Rationale Spirocyclic diamines, particularly 2,6-diazaspiro[3.5]nonane, have emerged as highly valuable, rigid, atom-economical scaffolds in modern drug discovery. They frequently serve as metabolically st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Spirocyclic diamines, particularly 2,6-diazaspiro[3.5]nonane, have emerged as highly valuable, rigid, atom-economical scaffolds in modern drug discovery. They frequently serve as metabolically stable bioisosteres for piperazines and piperidines, offering enhanced three-dimensionality and altered physicochemical profiles . However, the presence of two distinct secondary nitrogen atoms—an azetidine nitrogen (N2) and a piperidine nitrogen (N6)—presents a significant chemoselectivity challenge during derivatization.

This application note provides a comprehensive guide to the regioselective sulfonylation of 2,6-diazaspiro[3.5]nonane, detailing the causality behind reagent selection, orthogonal protection strategies, and validated experimental protocols for drug development professionals.

Mechanistic Insights & Reagent Selection

Direct sulfonylation of unprotected 2,6-diazaspiro[3.5]nonane typically yields a complex mixture of N2-sulfonylated, N6-sulfonylated, and bis-sulfonylated products. The two nitrogen atoms exhibit distinct steric and electronic environments:

  • N2 (Azetidine) : Less sterically hindered but intrinsically less nucleophilic due to the increased s-character of the nitrogen lone pair within the strained four-membered ring.

  • N6 (Piperidine) : More sterically hindered by the adjacent spirocyclic quaternary center but possesses higher basicity and nucleophilicity typical of six-membered cyclic amines.

To achieve absolute regiocontrol, an orthogonal protection strategy is mandatory . By utilizing commercially available mono-protected building blocks (e.g., 2-Boc-2,6-diazaspiro[3.5]nonane or 6-Boc-2,6-diazaspiro[3.5]nonane), researchers can direct the sulfonyl chloride (R-SO₂Cl) to the desired position.

Base and Solvent Causality : For the sulfonylation of the less nucleophilic N2 position, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) is preferred to drive the reaction. For the more sterically hindered N6 position, Pyridine catalysis is required to form a highly reactive sulfonylpyridinium intermediate, overcoming the steric bulk of the spiro-center.

Workflow & Logical Relationships

G SM 2,6-diazaspiro[3.5]nonane (Unprotected) Boc6 6-Boc Protection (Piperidine blocked) SM->Boc6 Path A Boc2 2-Boc Protection (Azetidine blocked) SM->Boc2 Path B Sulf2 N2-Sulfonylation (R-SO2Cl, DIPEA, DCM) Boc6->Sulf2 Sulf6 N6-Sulfonylation (R-SO2Cl, Pyridine/DCM) Boc2->Sulf6 Prod2 2-Sulfonyl-2,6-diazaspiro[3.5]nonane (e.g., CAS 1360427-18-4) Sulf2->Prod2 TFA Deprotection Prod6 6-Sulfonyl-2,6-diazaspiro[3.5]nonane Sulf6->Prod6 TFA Deprotection

Orthogonal protection and regioselective sulfonylation workflow for 2,6-diazaspiro[3.5]nonane.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for targeted sulfonylation, utilizing methanesulfonyl chloride (MsCl) as the model reagent to yield standard building blocks .

Target PositionStarting MaterialReagent (Equiv.)Base (Equiv.)SolventTemp / TimeExpected Yield
N2 (Azetidine) 6-Boc-2,6-diazaspiro[3.5]nonaneMsCl (1.2 eq)DIPEA (2.5 eq)DCM0 °C to RT, 4 h85 - 92%
N6 (Piperidine) 2-Boc-2,6-diazaspiro[3.5]nonaneMsCl (1.5 eq)Pyridine (3.0 eq)DCM0 °C to RT, 12 h75 - 82%

Detailed Experimental Protocols

Protocol A: Selective Sulfonylation of the Azetidine Nitrogen (N2)

Objective: Synthesis of 6-Boc-2-(methylsulfonyl)-2,6-diazaspiro[3.5]nonane.

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Boc-2,6-diazaspiro[3.5]nonane (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of unreactive hydrochloride salts of the starting amine without competing for the electrophile.

  • Sulfonylation : Dropwise, add methanesulfonyl chloride (1.2 mmol, 93 µL) over 5 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor reaction progression via LC-MS or TLC (Ninhydrin stain).

  • Work-up : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/EtOAc 70:30 to 50:50) to afford the pure sulfonamide.

Protocol B: Selective Sulfonylation of the Piperidine Nitrogen (N6)

Objective: Synthesis of 2-Boc-6-(methylsulfonyl)-2,6-diazaspiro[3.5]nonane.

  • Preparation : Dissolve 2-Boc-2,6-diazaspiro[3.5]nonane (1.0 mmol) in anhydrous DCM (8 mL) under argon.

  • Catalytic Base Addition : Add anhydrous Pyridine (3.0 mmol, 242 µL). Cool to 0 °C.

    • Causality: Pyridine is essential here not just as a base, but as a nucleophilic catalyst. It reacts with MsCl to form a highly electrophilic sulfonylpyridinium intermediate, which is necessary to overcome the steric hindrance imposed by the spiro[3.5]nonane core at the N6 position.

  • Sulfonylation : Slowly add methanesulfonyl chloride (1.5 mmol, 116 µL). The slight excess compensates for potential hydrolysis of the sulfonylpyridinium complex.

  • Propagation : Stir at 0 °C for 1 hour, then gradually warm to RT and stir for 12 hours.

  • Work-up : Dilute with DCM (15 mL) and wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (10 mL) and brine.

  • Purification : Dry over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, Eluent: DCM/MeOH 98:2) to yield the product.

Troubleshooting & Self-Validation

A self-validating protocol requires built-in analytical checkpoints to ensure the integrity of the synthesized compounds:

  • LC-MS Verification : The Boc-protected sulfonylated intermediates should display a characteristic

    
     peak (loss of isobutylene) and 
    
    
    
    peak (loss of Boc) in positive ESI mode, alongside the parent
    
    
    .
  • NMR Shifts : Successful sulfonylation at N2 will cause a pronounced downfield shift of the azetidine protons (

    
     to N2) in ¹H NMR (typically shifting from ~3.2 ppm to ~3.8-4.0 ppm). Conversely, N6 sulfonylation will shift the equatorial/axial piperidine protons adjacent to N6.
    
  • Deprotection : Subsequent removal of the Boc group (using 20% TFA in DCM for 2 hours at RT) yields the free amine (e.g., 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, CAS 1360427-18-4) , ready for further functionalization in medicinal chemistry campaigns.

References

Method

Application Note: Solvent Selection and Handling Protocols for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

Executive Summary The incorporation of sp3-rich, three-dimensional architectures into drug discovery pipelines has revolutionized the physicochemical profiles of modern therapeutics. 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp3-rich, three-dimensional architectures into drug discovery pipelines has revolutionized the physicochemical profiles of modern therapeutics. 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane is a highly versatile building block that exemplifies this "escape from flatland" strategy. Featuring a rigid spirocyclic core, a basic secondary amine, and a polar, neutral sulfonamide group, this compound offers unique spatial geometry and metabolic stability. However, its dual functional nature requires precise solvent selection to maximize solubility, prevent degradation, and ensure reproducible data across analytical, synthetic, and biological workflows.

This technical guide provides a causality-driven framework for selecting the optimal solvents for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane, supported by self-validating experimental protocols.

Physicochemical Profiling & Causality in Solvent Selection

To select the correct solvent system, one must first deconstruct the molecule's structural features and understand how they dictate intermolecular interactions.

  • The Spiro[3.5]nonane Core: Unlike planar aromatic rings (e.g., piperazines or pyridines) that tend to stack and form highly stable, insoluble crystal lattices, the orthogonal nature of the spiro[3.5]nonane core disrupts crystal packing. This inherent 3D architecture significantly lowers the lattice energy, resulting in enhanced thermodynamic solubility in both organic and aqueous media .

  • The Secondary Amine (Position 6): The free nitrogen on the piperidine ring acts as a basic center (estimated pKa ~9.0–9.5) and a potent nucleophile. Causality: This requires avoiding reactive solvents such as ketones (e.g., acetone) or aldehydes, which can undergo condensation reactions to form enamines over time. Furthermore, in aqueous environments, lowering the pH below its pKa ensures protonation, drastically increasing solubility.

  • The Ethanesulfonyl Group (Position 2): The sulfonamide moiety on the azetidine ring is neutral but highly polar, acting as a strong hydrogen-bond acceptor. Causality: Polar aprotic solvents (like DMSO or DMF) are ideal because their strong dipole moments effectively solvate the sulfonamide while accommodating the lipophilic spiro-core.

StructureProperty Compound 2-(Ethanesulfonyl)- 2,6-diazaspiro[3.5]nonane Spiro Spiro[3.5]nonane Core (sp3-rich, 3D Architecture) Compound->Spiro SecAmine Secondary Amine (N6) (Basic Center, pKa ~9.5) Compound->SecAmine Sulfonamide Ethanesulfonyl (N2) (Polar, H-bond Acceptor) Compound->Sulfonamide Solv1 High Solubility in Polar Aprotic (DMSO, DMF) Spiro->Solv1 Disrupts crystal packing (Escape from Flatland) Solv2 Requires Acidic Modifiers for Aqueous LC-MS (0.1% FA) SecAmine->Solv2 Protonation enhances aqueous solubility Solv3 Avoid Ketones/Aldehydes (Prevents Condensation) SecAmine->Solv3 Nucleophilic nitrogen Sulfonamide->Solv1 Dipole-dipole interactions

Logical mapping of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane structural features to solvent selection.

Workflow-Specific Solvent Selection

Analytical Workflows (NMR & LC-MS)

For NMR Spectroscopy , Chloroform-d (CDCl₃) is the solvent of choice for routine structural verification due to the compound's high lipophilicity. However, if the compound is isolated as an HCl or TFA salt, Methanol-d₄ (CD₃OD) or DMSO-d₆ is required to solvate the ionic lattice.

For LC-MS Analysis , the mobile phase must cater to the basic secondary amine. Using LC-MS grade water and acetonitrile supplemented with 0.1% Formic Acid (FA) is critical. Causality: Formic acid acts as a proton donor, ensuring the N6 amine remains fully cationic. This prevents the compound from interacting with residual, unendcapped silanol groups on the C18 stationary phase, completely eliminating peak tailing and ensuring a sharp, reproducible[M+H]⁺ signal for mass spectrometry .

Biological Assays (In Vitro Screening)

For high-throughput screening (HTS) and cell-based assays, 100% anhydrous DMSO is the gold standard for master stock preparation. The spirocyclic nature ensures that upon serial dilution into aqueous assay buffers (e.g., PBS or HEPES), the compound is less likely to aggregate or precipitate compared to planar analogs. Crucial Rule: Ensure the final DMSO concentration in the assay well remains below 1% (v/v) to prevent solvent-induced cytotoxicity.

Organic Synthesis & Functionalization

When utilizing this compound as a building block (e.g., Buchwald-Hartwig cross-coupling or SNAr reactions), Dichloromethane (DCM) or 1,4-Dioxane are highly recommended. DCM provides excellent solvation for the sp3-rich framework during ambient temperature extractions, while Dioxane provides a stable, high-boiling environment for palladium-catalyzed coupling of the secondary amine without participating in side reactions.

Quantitative Solvent Compatibility Matrix

The following table summarizes the solvent compatibility profile, allowing researchers to quickly cross-reference their intended application with the optimal solvent environment.

Solvent ClassSpecific SolventEst. Solubility LimitApplication SuitabilityMechanistic Rationale
Polar Aprotic DMSO, DMF> 50 mg/mLIn vitro bioassays, HTS stockSolvates both the polar sulfonamide and the lipophilic spiro-core via strong dipole interactions.
Halogenated Dichloromethane> 100 mg/mLOrganic synthesis, extractionExcellent solvation of the sp3-rich carbon framework; non-reactive with the secondary amine.
Protic Methanol, Ethanol20 - 50 mg/mLRecrystallization, LC-MSH-bonding stabilizes the secondary amine; moderate lipophile solubility.
Acidic Aqueous 0.1% FA in H₂O> 20 mg/mLLC-MS Mobile PhaseProtonation of the N6 amine drastically lowers the partition coefficient (LogP), increasing aqueous solubility.
Aqueous Buffer PBS (pH 7.4)~ 5 - 10 mg/mLFinal assay mediaRequires pre-dilution from DMSO. At pH 7.4, the amine is mostly protonated, but the neutral fraction dictates the precipitation limit.
Ketones Acetone, MEKN/A (Avoid)Not recommendedHigh risk of condensation reactions (enamine formation) with the nucleophilic secondary amine over time.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include an internal validation loop. The following methodologies are designed as self-validating systems for the preparation and analysis of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane.

Protocol A: Preparation of 10 mM Master Stock for HTS

Objective: Formulate a stable, aggregate-free master stock for biological screening.

  • Weighing: Accurately weigh 2.18 mg of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (MW: 218.32 g/mol ) into a sterile, amber glass vial. (Amber glass prevents potential UV-induced degradation over long-term storage).

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, LC-MS grade DMSO.

  • Agitation: Vortex the vial for 60 seconds. Follow with sonication in a room-temperature water bath for 5 minutes.

    • Causality: Why room temperature? Heating secondary amines in DMSO in the presence of trace oxygen can accelerate N-oxidation. Room temperature sonication provides sufficient kinetic energy for dissolution without crossing the activation energy threshold for oxidative degradation.

  • Visual Inspection: Hold the vial against a light source to confirm the absence of undissolved particulates.

  • Validation Checkpoint (Self-Validation): Immediately dilute a 1 µL aliquot into 999 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% FA) and analyze via LC-MS to establish a baseline Area Under the Curve (AUC) and retention time. Store the master stock at -20°C. Re-run the LC-MS validation step after 24 hours and at 1 month. A deviation in AUC of >5% indicates precipitation or degradation, prompting a re-formulation.

Protocol B: LC-MS Mobile Phase Optimization

Objective: Achieve baseline resolution and high signal-to-noise ratio for purity analysis.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Design: Because the spirocyclic core is moderately lipophilic, start the gradient at 5% B, holding for 1 minute to allow polar impurities to elute. Ramp to 95% B over 4 minutes to elute the target compound.

  • Validation Checkpoint: Monitor the peak shape. If peak tailing occurs (Asymmetry factor > 1.5), it indicates secondary interactions between the basic N6 amine and the column. Corrective Action: Increase the Formic Acid concentration to 0.2% or switch to a highly end-capped C18 column designed for basic analytes.

Workflow Step1 1. Weigh Compound (e.g., 2.18 mg dry powder) Step2 2. Select Primary Solvent (Anhydrous DMSO) Step1->Step2 Step3 3. Dissolution & Agitation (Vortex 1 min, Sonicate 5 min at RT) Step2->Step3 Step4 4. Visual & LC-MS QC (Check particulates & baseline AUC) Step3->Step4 Decision Is solution optically clear and >95% pure? Step4->Decision Pass 5a. Proceed to Assay/ Serial Dilution Decision->Pass Yes Fail 5b. Adjust Protocol (Re-sonicate or check solvent grade) Decision->Fail No Validate Self-Validation Loop: Re-analyze at 24h to confirm stability Pass->Validate Fail->Step3 Re-process

Self-validating experimental workflow for stock solution preparation and quality control.

References

  • National Center for Biotechnology Information. "2,7-Diazaspiro[3.5]nonane" (Analog Reference for Spirocyclic Core Properties). PubChem Compound Summary. Available at:[Link]

Application

Application Notes and Protocols for Optimized Ethanesulfonyl Chloride Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction The formation of sulfonamides and sulfonate esters is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of sulfonamides and sulfonate esters is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while sulfonate esters are versatile intermediates due to their excellent leaving group properties.[1][2] Ethanesulfonyl chloride (EtSO₂Cl) is a readily available and highly reactive reagent for the introduction of the ethanesulfonyl (esyl) group. This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the optimized reaction conditions for ethanesulfonyl chloride coupling with a variety of nucleophiles, including primary and secondary amines, as well as alcohols. As a Senior Application Scientist, the following protocols and insights are based on established principles of sulfonyl chloride chemistry and field-proven strategies to maximize yield and purity while minimizing side reactions.

Mechanistic Insights: The Rationale Behind the Reaction Conditions

The coupling of ethanesulfonyl chloride with a nucleophile, such as an amine or an alcohol, proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The fundamental mechanism involves the attack of the nucleophile on the sulfur atom, leading to the displacement of the chloride ion.[1][3] A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

The general mechanism can be visualized as follows:

Sulfonylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination EtSO2Cl Ethanesulfonyl Chloride (EtSO₂Cl) NuH Nucleophile (R-NH₂ or R-OH) Intermediate Tetrahedral Intermediate EtSO2Cl->Intermediate Nucleophilic Attack NuH->Intermediate Product Sulfonamide/Sulfonate Ester Intermediate->Product Elimination of Cl⁻ Base Base (e.g., Et₃N) BaseHCl Base·HCl Base->BaseHCl Sulfonamide Synthesis Workflow Start Start: Amine, Et₃N, DCM Cool Cool to 0 °C Start->Cool Add_EtSO2Cl Add EtSO₂Cl dropwise Cool->Add_EtSO2Cl React Warm to RT, stir 2-16h Add_EtSO2Cl->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) Monitor->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify End Product: Ethanesulfonamide Purify->End

Sources

Method

Application Notes and Protocols for the Handling and Storage of Spirocyclic Sulfonamides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of spirocyclic sulfonamides. Adherence to these guidelines is criti...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of spirocyclic sulfonamides. Adherence to these guidelines is critical to ensure the chemical integrity of the compounds, the safety of laboratory personnel, and the reproducibility of experimental results. Spirocyclic sulfonamides are a significant class of compounds in medicinal chemistry, often exhibiting unique three-dimensional structures that can impart desirable pharmacological properties.[1][2]

Introduction to Spirocyclic Sulfonamides: A Structural and Chemical Overview

Spirocyclic systems are characterized by two rings connected by a single common atom. When a sulfonamide moiety is incorporated into such a scaffold, the resulting molecule can adopt a rigid, well-defined conformation. This structural feature is often exploited in drug design to enhance binding affinity and selectivity for biological targets.[1][2] However, the inherent strain and unique electronic environment of some spirocyclic systems can influence the reactivity and stability of the sulfonamide group.

The sulfonamide functional group (-SO₂NHR) itself is a key pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[3][4][5] Its chemical properties are influenced by the nature of the R groups attached to the sulfur and nitrogen atoms.

Diagram: General Structure of a Spirocyclic Sulfonamide

G cluster_spiro Spirocyclic Scaffold cluster_sulfonamide Sulfonamide Moiety A Ring A spiro_atom A->spiro_atom B Ring B B->spiro_atom S S spiro_atom->S Attached to scaffold O1 O S->O1 O2 O S->O2 N N S->N R1 R1 N->R1 R2 R2 N->R2

Caption: General representation of a spirocyclic sulfonamide, highlighting the spirocyclic core and the sulfonamide functional group.

Prudent Handling of Spirocyclic Sulfonamides in a Laboratory Setting

Safe and effective handling of spirocyclic sulfonamides requires an understanding of their potential hazards and the implementation of appropriate control measures.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling spirocyclic sulfonamides:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[6][7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.[6][7][8]

  • Protective Clothing: A lab coat should be worn to protect the skin and clothing.[6][7][8]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[6][7] Always work in a well-ventilated area, preferably within a fume hood.[6][7][8]

Engineering Controls
  • Fume Hoods: All weighing and handling of powdered spirocyclic sulfonamides, as well as reactions involving these compounds, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust.[6][7]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling spirocyclic sulfonamides and before leaving the laboratory.[6]

  • Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[6]

  • Contaminated clothing should be removed and laundered before reuse.[6][7]

Guidelines for the Optimal Storage of Spirocyclic Sulfonamides

The stability of spirocyclic sulfonamides can be influenced by temperature, light, moisture, and pH. Improper storage can lead to degradation, affecting the purity and efficacy of the compound.

General Storage Conditions
  • Containers: Store in tightly sealed, clearly labeled containers.[6][7] Use amber or opaque containers for light-sensitive compounds.[7][9]

  • Environment: Keep containers in a cool, dry, and well-ventilated place.[6][7] Protect from direct sunlight.[6][7]

  • Incompatible Materials: Store away from strong oxidizing agents.[7]

Temperature Considerations

The stability of sulfonamides can be temperature-dependent. While many can be stored at room temperature, some may require refrigeration or freezing for long-term stability.

Storage ConditionTemperature RangeRationale and Considerations
Room Temperature 15-25 °CSuitable for many chemically stable, solid spirocyclic sulfonamides.
Refrigerated 2-8 °CRecommended for compounds with known or suspected thermal instability. May slow down potential degradation pathways.
Frozen -20 °C or belowOften used for long-term storage of valuable or sensitive compounds. Studies on some sulfonamides have shown degradation even at -20°C over extended periods, so periodic re-analysis is advisable.[10][11]

It is crucial to consult the supplier's Safety Data Sheet (SDS) or product information for specific storage temperature recommendations.

Stability in Solution

When spirocyclic sulfonamides are in solution, their stability can be significantly affected by the solvent and pH.

  • Solvent Selection: Use high-purity, anhydrous solvents when preparing stock solutions to minimize hydrolysis.

  • pH Effects: Sulfonamides can be more susceptible to hydrolysis under acidic conditions.[12] It is advisable to prepare solutions in buffers at a neutral or slightly basic pH if compatible with the experimental protocol.

  • Storage of Solutions: Stock solutions should be stored in tightly sealed vials, protected from light, and refrigerated or frozen. It is recommended to prepare fresh working solutions from a stock solution for each experiment to ensure consistency.

Diagram: Decision Tree for Storage of Spirocyclic Sulfonamides

G start Spirocyclic Sulfonamide Received check_sds Consult Supplier's SDS for Specific Recommendations start->check_sds solid_or_solution Is the compound a solid or in solution? check_sds->solid_or_solution solid Solid Form solid_or_solution->solid Solid solution In Solution solid_or_solution->solution Solution solid_storage Store in a cool, dry, dark place in a tightly sealed container. solid->solid_storage solution_storage Store in a tightly sealed vial, protected from light. solution->solution_storage check_thermal_stability Known or suspected thermal instability? solid_storage->check_thermal_stability room_temp Store at Room Temperature check_thermal_stability->room_temp No refrigerate Refrigerate (2-8 °C) check_thermal_stability->refrigerate Yes freeze Freeze (-20 °C or below) for long-term storage refrigerate->freeze check_solution_stability Known solution stability data? solution_storage->check_solution_stability follow_protocol Follow established protocol for storage temperature. check_solution_stability->follow_protocol Yes refrigerate_freeze_solution Refrigerate or freeze. Prepare fresh working solutions. check_solution_stability->refrigerate_freeze_solution No

Caption: A logical workflow for determining the appropriate storage conditions for spirocyclic sulfonamides.

Experimental Protocols: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental for reliable experimental outcomes.

Materials
  • Spirocyclic sulfonamide compound

  • High-purity solvent (e.g., DMSO, DMF, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer and/or sonicator

  • Appropriate storage vials (amber or wrapped in foil)

Step-by-Step Protocol
  • Pre-weighing Preparations: Ensure the balance is calibrated and located in a draft-free area. Allow the spirocyclic sulfonamide container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh the desired amount of the solid compound directly into a tared volumetric flask. Record the exact weight. All weighing should be performed in a chemical fume hood.

  • Dissolution: Add a portion of the chosen solvent to the volumetric flask (approximately half of the final volume).

  • Solubilization: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator to aid in dissolution. Brief, gentle heating may be employed if the compound's stability at elevated temperatures is known, but this should be approached with caution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Label each vial clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at the recommended temperature.

References

  • ResearchGate. (n.d.). Spirocyclic Sulfonamides with Carbonic Anhydrase Inhibitory and Anti-Neuropathic Pain Activity | Request PDF. Retrieved from [Link]

  • Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(5), 988-995. Retrieved from [Link]

  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations*. Retrieved from [Link]

  • Vali, Y. K., et al. (2019). Spirocyclic sulfonamides with carbonic anhydrase inhibitory and anti-neuropathic pain activity. Bioorganic Chemistry, 92, 103210. Retrieved from [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Retrieved from [Link]

  • MDPI. (2023, January 19). Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide, quinone, and spirocyclic antitumor agents. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]

  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: undefined: Sulfonamide. Retrieved from [Link]

  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. Retrieved from [Link]

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Basicmedical Key. (2017, April 8). Sulfonamides and Trimethoprim. Retrieved from [Link]

  • Typhoon Plant Protection. (2022, June 20). Spiro 240 SC SDS. Retrieved from [Link]

  • Agilent. (n.d.). Sulfa Drug LC - MS Checkout Mix, Part Number 59987-20033 - SAFETY DATA SHEET. Retrieved from [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Retrieved from [Link]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • ACS Publications. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Institut für Wasserchemie und Chemische Balneologie. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • PubMed. (2010, November 22). Oxidative spirocyclization of phenolic sulfonamides: scope and applications. Retrieved from [Link]

  • PMC. (n.d.). Special Issue: Sulfonamides. Retrieved from [Link]

Sources

Application

Application Note: Preparation of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Stock Solutions

Abstract & Scope This guide provides a standardized protocol for the preparation, storage, and handling of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (CAS: 1780352-98-8) stock solutions. This spirocyclic diamine is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide provides a standardized protocol for the preparation, storage, and handling of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (CAS: 1780352-98-8) stock solutions. This spirocyclic diamine is a high-value building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of GPCR ligands and kinase inhibitors. Its structure—comprising a rigid spiro[3.5]nonane core with a polar ethylsulfonyl group—presents unique solubility and stability profiles that distinguish it from flat aromatic scaffolds. This document details the preparation of 10 mM and 100 mM master stocks in DMSO, handling of the basic secondary amine functionality, and long-term storage strategies to prevent degradation.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is a prerequisite for solvent selection. The molecule features a basic secondary amine (piperidine ring, position 6) and a neutral sulfonamide-like moiety (azetidine ring, position 2).

Table 1: Compound Specifications
ParameterDataNotes
IUPAC Name 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonaneCore: Spiro[3.5]nonane
CAS Number 1780352-98-8
Molecular Weight 218.32 g/mol
Formula C₉H₁₈N₂O₂S
Physical State Solid (White to Off-white powder)Hygroscopic potential
pKa (Predicted) ~10.5 (Piperidine NH)Highly basic center
LogP (Predicted) ~0.02 - 0.5Amphiphilic character
Primary Solvent DMSO (Dimethyl sulfoxide)Recommended for Bio-Assays
Secondary Solvents Methanol, DCM, EthanolRecommended for Synthesis
Solubility Mechanism
  • DMSO: The polar sulfonyl group and the amine both interact favorably with DMSO, making it the ideal solvent for high-concentration stocks (up to 100 mM).

  • Aqueous Media: The free base is sparingly soluble in neutral water. To achieve aqueous solubility >1 mM, the pH must be lowered (pH < 8) to protonate the secondary amine (forming a cation), or the compound must be converted to a salt (e.g., HCl or TFA salt).

  • Stability: The sulfonamide bond is chemically robust.[1] However, the secondary amine is nucleophilic and can react with atmospheric CO₂ (forming carbamates) or electrophilic contaminants if stored improperly.

Materials & Equipment

  • Reagent: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (Purity ≥95%).[2]

  • Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).

    • Note: Avoid DMSO stored in plastic bottles for long periods; use glass-stored DMSO to prevent leaching.

  • Vials: Amber glass vials with PTFE-lined screw caps (to prevent photodegradation and solvent evaporation).

  • Balance: Analytical balance readable to 0.01 mg.

  • Gas: Nitrogen or Argon (for headspace purging).

Protocol: Preparation of Master Stock (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, the industry standard for high-throughput screening (HTS) and cellular assays.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Place a sterile amber glass vial on the balance and tare.

    • Weigh approximately 2.18 mg of the compound.

    • Calculation:

      
      
      
    • Example: For 1 mL of 10 mM solution:

      
      .
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Precision Tip: Do not rely on "filling to the line." Use a calibrated micropipette.

    • If you weighed exactly 2.30 mg, add:

      
      
      
  • Mixing:

    • Vortex vigorously for 30 seconds.

    • If solid particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: The solution must be completely clear and colorless.

  • Aliquoting:

    • Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.

    • Use polypropylene (PP) or glass inserts.

  • Storage:

    • Purge the headspace of each vial with Nitrogen or Argon gas.

    • Seal tightly.[1]

    • Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

Protocol: Serial Dilution for Biological Assays

When moving from DMSO stock to aqueous assay buffer, precipitation is a risk.

  • Thawing: Thaw the DMSO stock at room temperature (or 37°C if crystals are visible). Vortex well.

  • Intermediate Dilution:

    • Do not add 100% DMSO stock directly to the cell culture media if the final DMSO concentration will exceed 0.5%.

    • Prepare a 10x or 100x intermediate in assay buffer or media.

    • Critical Step: Add the DMSO stock dropwise to the buffer while vortexing. This prevents local high concentrations that trigger precipitation.

  • pH Check: Ensure the buffer pH remains physiological. The basicity of the piperidine nitrogen may slightly alter the pH of unbuffered solutions (e.g., saline), but in HEPES or PBS, this effect is negligible at µM concentrations.

Workflow Visualization

The following diagram illustrates the critical decision pathways for solvent selection and storage, ensuring sample integrity.

StockPrepWorkflow Start Solid Compound (2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane) CheckApp Determine Application Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay Screening Synthesis Chemical Synthesis (Reaction Intermediate) CheckApp->Synthesis Chemistry DMSOSolvent Solvent: Anhydrous DMSO BioAssay->DMSOSolvent Stock10mM Prepare 10 mM Master Stock DMSOSolvent->Stock10mM Aliquot Aliquot & Purge with N2 Stock10mM->Aliquot StoreFreeze Store at -20°C / -80°C Aliquot->StoreFreeze StoreFreeze->BioAssay Thaw & Dilute OrgSolvent Solvent: DCM, MeOH, or DMF Synthesis->OrgSolvent FreshPrep Prepare Fresh (0.1 - 0.5 M) OrgSolvent->FreshPrep UseImmed Use Immediately FreshPrep->UseImmed

Caption: Decision matrix for solvent selection and storage based on downstream application (Biology vs. Chemistry).

Quality Control & Troubleshooting

QC Verification
  • LC-MS: Verify purity periodically. The [M+H]+ peak should be observed at 219.1 Da .

  • Visual Inspection: If the DMSO stock turns yellow or brown, oxidative degradation has occurred. Discard and prepare fresh.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Buffer "Crash-out" effect due to high concentration or pH shock.1. Vortex buffer while adding DMSO stock.2. Warm solution to 37°C.3. Lower concentration to <100 µM.
Solution turns yellow Oxidation of the secondary amine.Use degassed DMSO and store under inert gas (N₂/Ar).
Inconsistent Assay Data Evaporation of DMSO in stored vials.Use vials with O-ring seals; do not store at room temp.

References

  • PubChem. (2023).[3] Compound Summary: 2-(Ethylsulfonyl)-2,6-diazaspiro[3.5]nonane.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3529. (Contextual grounding on spirocyclic scaffolds).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Method

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

An Application Note and Protocol for the Scalable Synthesis of 2,6-Diazaspiro[3.5]nonane Derivatives In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 2,6-Diazaspiro[3.5]nonane Derivatives

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[1] Their inherent three-dimensional and rigid nature offers a distinct advantage over flat, aromatic systems, providing a fixed orientation of substituents that can lead to enhanced binding affinity with biological targets.[1] The 2,6-diazaspiro[3.5]nonane core, a unique structure containing a four-membered azetidine ring fused to a six-membered piperidine ring, is a compelling building block for creating sp³-rich molecules with desirable pharmacological profiles.[2][3]

This guide provides a detailed, scalable, and efficient synthetic route for producing orthogonally protected 2,6-diazaspiro[3.5]nonane, a versatile intermediate for drug development programs. The synthesis described herein has been optimized for gram-scale production and is designed for further scale-up.[2]

Strategic Approach: Building the Spirocyclic Core via Enolate Acylation

The primary challenge in synthesizing the 2,6-diazaspiro[3.5]nonane scaffold is the construction of the quaternary spiro-center. The strategy outlined here builds the piperidine ring first and then constructs the azetidine ring upon it. A key publication by Kluczyk et al. (2015) details a novel and efficient six-step synthesis that yields an orthogonally protected derivative, which is ideal for subsequent functionalization in discovery chemistry programs.[2][4] The overall workflow is designed to be robust and scalable.

The core of this strategy involves the acylation of an enolate to create the necessary quaternary carbon center, followed by a series of reductions and cyclizations to form the final spirocyclic diamine.[2][5] The choice of orthogonal protecting groups—in this case, Benzyl (Bn) and tert-Butoxycarbonyl (Boc)—is a critical design element. This allows for the selective deprotection and functionalization of either nitrogen atom, enabling the synthesis of diverse compound libraries from a common intermediate.[2]

G start_material N-Benzyl-4-piperidone intermediate1 Ethyl 1-benzyl-4-oxopiperidine -3-carboxylate start_material->intermediate1 1. BzCl, DIPEA 2. LDA, ClCOOEt intermediate2 (1-Benzyl-3-(hydroxymethyl) piperidin-4-yl)methanol intermediate1->intermediate2 LiAlH4 intermediate3 Diester Tosylate intermediate2->intermediate3 TosCl, Et3N-DMAP intermediate4 N-Protected Spirocycle intermediate3->intermediate4 2-Nitrobenzenesulfonamide, K2CO3 intermediate5 N-Benzyl Spirocycle intermediate4->intermediate5 PhSH, Cs2CO3 final_product Orthogonally Protected 2,6-Diazaspiro[3.5]nonane intermediate5->final_product Boc2O, NaHCO3

Caption: Key workflow for the scalable synthesis of the 2,6-diazaspiro[3.5]nonane core.

Detailed Protocols and Experimental Insights

The following protocols are based on the successful gram-scale synthesis reported in the literature, achieving an excellent overall yield.[2]

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of (1-Benzyl-3-(hydroxymethyl)piperidin-4-yl)methanol

This three-step sequence constructs the core piperidine ring with the necessary functional handles for the subsequent cyclization.

  • N-Benzylation and Acylation:

    • Rationale: N-Benzyl-4-piperidone is the starting material. The benzyl group serves as a stable protecting group throughout the initial steps. The crucial C-C bond formation is achieved via acylation of the lithium enolate with ethyl chloroformate to install the ester group at the C3 position, creating the quaternary center precursor.

    • Step 1a (Benzylation): To a solution of 4-piperidone hydrochloride monohydrate in CH₂Cl₂, add Diisopropylethylamine (DIPEA). Cool the mixture to 0 °C and add benzyl chloride (BzCl) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Step 1b (Acylation): Prepare a solution of Lithium diisopropylamide (LDA) in anhydrous THF at -78 °C. Add the N-benzylated piperidone from the previous step dropwise to the LDA solution. After stirring, add ethyl chloroformate (ClCOOEt) and allow the reaction to slowly warm to 0 °C. Quench with water and extract the product. This step typically yields the β-keto ester in near-quantitative amounts (approx. 98%).[2]

  • Reduction to Diol:

    • Rationale: The β-keto ester is reduced to the corresponding diol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is chosen for its ability to reduce both the ketone and the ester functionalities simultaneously and efficiently.

    • Step 2: Suspend LiAlH₄ in anhydrous THF at 0 °C. Add a solution of the β-keto ester from Step 1b in THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction to 0 °C and carefully quench by sequential addition of water and NaOH solution. Filter the resulting salts and concentrate the filtrate to obtain the diol, typically in high yield (approx. 91%).[2]

Protocol 2: Formation and Cyclization of the Azetidine Ring

This part of the synthesis transforms the diol into the spirocyclic azetidine.

  • Ditosylation of the Diol:

    • Rationale: The hydroxyl groups of the diol are converted into good leaving groups to facilitate the subsequent nucleophilic substitution. Tosyl chloride (TosCl) is used to form the ditosylate ester, activated by a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    • Step 3: Dissolve the diol from Protocol 1 in CH₂Cl₂. Add Et₃N and DMAP, then cool to 0 °C. Add TosCl portion-wise and allow the reaction to stir at room temperature overnight. Wash the reaction mixture to remove excess reagents and purify to obtain the ditosylate (approx. 87% yield).[2]

  • Spirocyclization:

    • Rationale: This is the key ring-forming step. A protected nitrogen source, 2-nitrobenzenesulfonamide, acts as the nucleophile. It attacks the two tosylated positions in an intramolecular fashion to form the azetidine ring. The nosyl protecting group is chosen because it can be readily cleaved under mild conditions.

    • Step 4: Dissolve the ditosylate in DMF. Add potassium carbonate (K₂CO₃) and 2-nitrobenzenesulfonamide. Heat the mixture to 100 °C and stir for several hours. The product is isolated after workup (approx. 78% yield).[2]

Part 2: Orthogonal Protection of the Spiro-Diamine

Protocol 3: Deprotection and Final Boc-Protection

The final steps reveal the two nitrogen atoms and install the orthogonal Boc protecting group.

  • Nosyl Group Removal:

    • Rationale: The 2-nitrobenzenesulfonyl (nosyl) group is cleaved using a thiol, such as thiophenol (PhSH), in the presence of a mild base like cesium carbonate (Cs₂CO₃). This method is efficient and avoids harsh conditions that could affect other parts of the molecule.

    • Step 5: Dissolve the nosyl-protected spirocycle from Protocol 2 in acetonitrile (MeCN). Add Cs₂CO₃ and thiophenol, and stir at room temperature until completion. This step yields the N-benzyl-2,6-diazaspiro[3.5]nonane (approx. 89% yield).[2]

  • Boc Protection:

    • Rationale: The free secondary amine of the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group. This group is acid-labile, making it orthogonal to the benzyl group, which is typically removed by hydrogenolysis. This differential protection is crucial for selective derivatization.

    • Step 6: Dissolve the product from Step 5 in a dioxane/water mixture. Add sodium bicarbonate (NaHCO₃) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature. The final orthogonally protected product can be isolated in good yield (approx. 85%).[2]

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis, demonstrating the scalability and efficiency of the route.[2]

StepTransformationKey ReagentsTypical Yield (%)
1aN-BenzylationBzCl, DIPEA98
1bAcylationLDA, ClCOOEt98
2Diol ReductionLiAlH₄91
3DitosylationTosCl, Et₃N, DMAP87
4Spirocyclization2-Nitrobenzenesulfonamide, K₂CO₃78
5Nosyl DeprotectionPhSH, Cs₂CO₃89
6Boc ProtectionBoc₂O, NaHCO₃85
- Overall - ~53

Application in Drug Discovery: The Power of Orthogonal Handles

The final product, tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate, is an exceptionally valuable building block. The orthogonal nature of the Boc and benzyl protecting groups allows for selective chemical modifications at either nitrogen atom.

  • Azetidine Functionalization: The Boc group can be cleaved under acidic conditions (e.g., TFA or HCl in dioxane) to reveal the azetidine nitrogen for acylation, alkylation, or other coupling reactions.

  • Piperidine Functionalization: Subsequently, the benzyl group on the piperidine nitrogen can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), exposing the second nitrogen for functionalization.

This sequential derivatization capability allows for the rapid generation of diverse chemical libraries, which is essential for structure-activity relationship (SAR) studies in drug discovery programs.

G start_node Orthogonally Protected 2,6-Diazaspiro[3.5]nonane (N-Boc, N-Bn) path1_step1 Acidic Deprotection (e.g., TFA) start_node->path1_step1 Path A path2_step1 Hydrogenolysis (H2, Pd/C) start_node->path2_step1 Path B path1_step2 Functionalization at Azetidine-N (R1-X) path1_step1->path1_step2 path1_step3 Hydrogenolysis (H2, Pd/C) path1_step2->path1_step3 path1_step4 Functionalization at Piperidine-N (R2-X) path1_step3->path1_step4 final_product Disubstituted Derivative (N-R1, N-R2) path1_step4->final_product path2_step2 Functionalization at Piperidine-N (R2-X) path2_step1->path2_step2 path2_step3 Acidic Deprotection (e.g., TFA) path2_step2->path2_step3 path2_step4 Functionalization at Azetidine-N (R1-X) path2_step3->path2_step4 path2_step4->final_product

Caption: Orthogonal deprotection and functionalization pathways for the title compound.

Conclusion

The 2,6-diazaspiro[3.5]nonane scaffold is a high-value building block for medicinal chemistry, offering a rigid, three-dimensional framework for drug design. The synthetic route detailed in this application note provides a reliable, efficient, and scalable method to access gram quantities of an orthogonally protected version of this core.[2] By leveraging a strategy of enolate acylation and sequential protection/deprotection, researchers can readily produce diverse libraries of novel compounds for evaluation as potential therapeutic agents.

References

  • Chekavov, A., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7855-7864. [Link]

  • Kluczyk, A., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 65(1), 469-483. [Link]

  • Fray, M., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 195-198. [Link]

  • Fries, A., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 5900. [Link]

  • Fray, M., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. RSC Publishing. [Link]

  • Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Richardson, T., et al. (2018). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

  • Martinez, A., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 12(10), 1594-1600. [Link]

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(10), 4056-4074. [Link]

  • Hamza, D., & Martin, M. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

  • Sridhara, S., & Kumar, K. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 309-311. [Link]

  • Kumar, A., et al. (2023). Diastereoselective Scalable Synthesis of 2,6-trans-Piperidines using an aza-Michael Reaction. ResearchGate. [Link]

Sources

Application

Advanced Application Note: Purification Strategies for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Intermediates

Executive Summary & Strategic Analysis The 2,6-diazaspiro[3.5]nonane scaffold represents a critical "privileged structure" in modern medicinal chemistry, offering a rigid, three-dimensional alternative to flat piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 2,6-diazaspiro[3.5]nonane scaffold represents a critical "privileged structure" in modern medicinal chemistry, offering a rigid, three-dimensional alternative to flat piperazine or piperidine rings—a concept often described as "escaping flatland" [1]. The specific derivative, 2-(ethanesulfonyl)-2,6-diazaspiro[3.5]nonane , serves as a high-value intermediate for modulating lipophilicity and metabolic stability in fragment-based drug discovery.

However, the purification of this intermediate presents distinct challenges:

  • Regiochemical Ambiguity: Without orthogonal protection, sulfocylation can occur at either the azetidine (N2) or piperidine (N6) nitrogen.

  • Physicochemical Properties: The intermediate possesses both a polar sulfonamide moiety and a basic amine (if deprotected), leading to "streaking" in standard chromatography.

  • Impurity Profile: Common contaminants include the bis-sulfonated byproduct and residual ethanesulfonic acid.

This guide details a self-validating purification workflow that prioritizes salt formation over chromatography for scalability and reproducibility.

Chemical Logic & Synthesis Pathway[1][2]

To ensure high purity, we utilize an orthogonal protection strategy. The piperidine nitrogen (N6) is more nucleophilic and basic; however, commercial availability of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (N6-Boc) directs the sulfonlyation to the azetidine nitrogen (N2).

Reaction Scheme Visualization

ReactionPathway cluster_impurities Critical Impurities to Remove Start N6-Boc-2,6-diazaspiro[3.5]nonane (Starting Material) Inter1 Intermediate A: N2-Ethanesulfonyl-N6-Boc (Lipophilic) Start->Inter1 Sulfonylation (DCM, 0°C to RT) Reagent Ethanesulfonyl Chloride (EtSO2Cl) + TEA Reagent->Inter1 Final Target Intermediate: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (As HCl/TFA Salt) Inter1->Final Deprotection (Precipitation) Acid TFA or HCl/Dioxane Imp1 Ethanesulfonic Acid Imp2 Bis-sulfonated species (If protection fails)

Figure 1: Orthogonal synthesis pathway ensuring regioselectivity at the N2 position.

Protocol 1: Purification of the N-Boc Protected Intermediate

Objective: Isolate tert-butyl 2-(ethanesulfonyl)-2,6-diazaspiro[3.5]nonane-6-carboxylate free from excess sulfonyl chloride and sulfonic acid.

The "Quench-and-Wash" Method

Chromatography is often unnecessary at this stage if the workup is chemically rigorous. The lipophilicity of the Boc-group allows for efficient liquid-liquid extraction.

Reagents:

  • Crude Reaction Mixture (in Dichloromethane, DCM)

  • 10% Citric Acid (aq)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Procedure:

  • Quench: Cool the reaction mixture to 0°C. Add N,N-dimethylethylenediamine (0.1 eq) .

    • Expert Insight: This scavenger amine reacts rapidly with unreacted ethanesulfonyl chloride to form a highly polar, water-soluble sulfonamide byproduct, preventing post-workup hydrolysis that contaminates the product with acid [2].

  • Acid Wash: Dilute with DCM. Wash the organic phase with 10% Citric Acid (2x) .

    • Mechanistic Logic: This removes the triethylamine (TEA) catalyst and any unreacted starting amine. The sulfonamide is not basic and remains in the organic layer.

  • Base Wash: Wash with Sat. NaHCO₃ (2x) followed by Brine (1x).

    • Mechanistic Logic: Removes the ethanesulfonic acid byproduct and the polar scavenger adduct generated in Step 1.

  • Concentration: Dry over MgSO₄, filter, and concentrate.

  • Validation: If the resulting oil solidifies upon standing, purity is likely >95%. If it remains a gum, perform a rapid silica plug filtration (Eluent: 30% EtOAc in Hexanes).

Protocol 2: Deprotection and Isolation of the Target Salt (Self-Validating System)

Objective: Isolate 2-(ethanesulfonyl)-2,6-diazaspiro[3.5]nonane as a high-purity crystalline salt.

Why Salt Formation? Free amines of spirocycles are often hygroscopic oils or low-melting solids that are difficult to handle. Converting the intermediate to a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt serves as a purification by crystallization step.

Comparative Salt Screening Data
Salt FormCrystallinityHygroscopicityYieldRecommended For
Free Base Low (Oil/Gum)HighN/ANot recommended for storage
Hydrochloride High (Needles)Low85-92%General Synthesis & Storage
Trifluoroacetate Moderate (Amorphous)High>95%Immediate HPLC purification
Oxalate Very High (Prisms)Very Low78-85%Analytical Standards
The "Crash-Out" Protocol (HCl Salt)

This protocol utilizes the solubility differential between the protected precursor (soluble in ether) and the deprotected amine salt (insoluble in ether).

Reagents:

  • Intermediate A (from Protocol 1)

  • 4M HCl in Dioxane

  • Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether)

  • Acetonitrile (ACN)

Procedure:

  • Dissolution: Dissolve 1.0 g of Intermediate A in a minimal amount of dry DCM (approx. 2-3 mL).

  • Deprotection: Add 4M HCl in Dioxane (5-10 equivalents) dropwise at 0°C.

    • Observation: Gas evolution (isobutylene) will occur.

  • Reaction Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor by LCMS (Look for mass: M+1 = ~233.1).

  • Precipitation (The Critical Step):

    • Once conversion is complete, dilute the mixture with 10 volumes of anhydrous Diethyl Ether or MTBE .

    • Expert Insight: The product should precipitate immediately as a white solid. If an oil forms ("oiling out"), decant the solvent, redissolve in minimal MeOH, and re-precipitate with Et₂O.

  • Filtration: Filter the solid under nitrogen (to prevent moisture absorption).

  • Washing: Wash the cake with cold Et₂O (3x). This removes residual HCl, dioxane, and non-polar organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation & Troubleshooting

Visualization of Impurity Removal

PurificationLogic cluster_crude Crude Deprotection Mix Mix Product (HCl Salt) + Excess HCl + Isobutylene + Trace Organics Precip Add Et2O / MTBE (Anti-solvent) Mix->Precip Filter Filtration Precip->Filter Solid Solid Cake: Pure Product (HCl Salt) Filter->Solid Retained Filtrate Filtrate (Waste): Excess HCl, Dioxane, Non-polar impurities Filter->Filtrate Discarded

Figure 2: Logical flow of the precipitation purification method.

Troubleshooting Guide
  • Issue: Product "Oils Out" instead of crystallizing.

    • Cause: Presence of residual DCM or moisture.

    • Solution: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous Et₂O. If that fails, dissolve in minimal hot Isopropanol (IPA) and cool slowly.

  • Issue: Low Yield.

    • Cause: Product solubility in the anti-solvent.

    • Solution: Switch from Et₂O to Hexanes/Heptane, although this may trap more impurities. Ensure the mixture is cooled to 0°C before filtering.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Burckhardt, S. (2018). Laboratory Methods in Dynamic Electrochemistry. (General reference on amine scavenging techniques in parallel synthesis).
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 8993-8995.
  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Retrieved from [Link] (Reference for spiro-amine salt formation protocols).

Method

Application Note: Advanced Crystallization Techniques for Sulfonyl-Diazaspiro Compounds

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Prepared by: Senior Application Scientist, Solid-State Chemistry Executive Summary & Chemical Context Sulfonyl-diazaspiro compounds represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Prepared by: Senior Application Scientist, Solid-State Chemistry

Executive Summary & Chemical Context

Sulfonyl-diazaspiro compounds represent a highly privileged class of three-dimensional pharmacophores. By combining the rigid, sp²-sp³ hybridized spirocyclic core (such as 1,3-diazaspiro[4.5]decane or 1,3-diazaspiro[4.4]nonane) with a highly polar, hydrogen-bond-capable sulfonyl group, these molecules offer exceptional target specificity. A prominent clinical example is Sparsentan, a dual endothelin/angiotensin receptor antagonist utilized in nephrology[1].

However, the very structural features that make these compounds biologically attractive—specifically, their high conformational flexibility and the steric bulk of the spiro-fused rings—often result in poor solid-state properties. Many sulfonyl-diazaspiro derivatives exhibit a strong propensity to form amorphous solids or viscous oils upon isolation, characterized by notoriously low glass transition temperatures (


)[2]. This application note details the thermodynamic rationale and validated protocols required to force these recalcitrant molecules into highly ordered, stable crystalline lattices.
Mechanistic Principles of Sulfonyl-Diazaspiro Crystallization

To successfully crystallize these compounds, scientists must manipulate the supramolecular synthons inherent to the molecule. The crystallization logic relies on overcoming the entropic penalty of the flexible spiro-system by maximizing enthalpic gains through targeted hydrogen bonding.

  • Overcoming Low Glass Transition Temperatures (

    
    ):  Compounds like amorphous Sparsentan exhibit a 
    
    
    
    as low as 41.5 °C, indicating poor physical stability and a high likelihood of uncontrolled phase transitions during storage[2]. Crystallization must be driven by solvent systems that lower the kinetic barrier to nucleation without inducing "oiling out" (liquid-liquid phase separation).
  • Supramolecular Dimerization: The primary thermodynamic driver for crystallizing these scaffolds is the formation of robust intermolecular hydrogen bonds. The diazaspiro nitrogen (or adjacent amide/imide NH) acts as a potent hydrogen-bond donor, while the sulfonyl oxygens act as acceptors. This interaction frequently forces the molecules into highly stable centrosymmetric dimers (e.g.,

    
     or 
    
    
    
    motifs)[3][4].

G N1 Sulfonyl Oxygen (Acceptor) N3 Centrosymmetric Dimer (e.g., R2,2(8) Motif) N1->N3 H-Bond N2 Diazaspiro NH (Donor) N2->N3 H-Bond N4 Stable Crystal Lattice N3->N4 Packing

Supramolecular assembly driven by sulfonyl-diazaspiro intermolecular hydrogen bonding.

Quantitative Data & Solvent System Selection

The selection of a solvent/anti-solvent pair is the most critical variable. The primary solvent must fully dissolve the lipophilic spiro-core, while the anti-solvent must selectively desolvate the polar sulfonyl/amide regions to trigger hydrogen-bond network formation.

Table 1: Validated Crystallization Parameters for Sulfonyl-Diazaspiro Scaffolds

Compound ClassPrimary SolventAnti-Solvent / Co-SolventCrystallization MethodTypical YieldKey Supramolecular Motif
Sparsentan (Sulfonyl-diazaspiro[4.4])Isopropanol (IPA)Water (1:1 v/v)Solvent/Anti-solvent>85%

(2.40 Å)[1]
N-Arylsulfonyl-diazaspiro[4.5] DichloromethaneEthanol/WaterReactive Crystallization70-90%

Centrosymmetric Dimers[3]
Spiro-hydantoin Sulfonamides TetrahydrofuranN/A (Cooling)Solvate Crystallization>90%THF Solvate Network[5]
Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the thermodynamic pathway favors crystallization over amorphous precipitation.

Protocol A: Solvent/Anti-Solvent Crystallization of Highly Flexible Scaffolds (Sparsentan Model)

This protocol is optimized for sulfonyl-diazaspiro compounds that exhibit positional disorder or low


 in their amorphous state[1][2].

Causality Note: Isopropanol (IPA) is chosen because its moderate polarity solvates both the hydrophobic butyl/spiro groups and the polar sulfonyl group. Water is utilized as an anti-solvent to selectively disrupt the IPA-sulfonyl interactions, forcing the sulfonyl oxygens to seek intermolecular hydrogen bonds with adjacent molecules.

  • Dissolution: Suspend 1.0 g of the amorphous sulfonyl-diazaspiro compound in 5.0 mL of Isopropanol (IPA).

  • Thermal Activation: Heat the suspension gently to 40 °C under continuous agitation (300 rpm) until a completely clear solution is achieved. Self-Validation: If the solution remains cloudy, trace impurities are acting as nucleation inhibitors. Perform a hot filtration through a 0.45 µm PTFE filter.

  • Anti-Solvent Titration: While maintaining the temperature at 40 °C, add 5.0 mL of ultra-pure water dropwise (approx. 0.5 mL/min).

    • Critical Insight: Rapid addition will cause the local supersaturation to spike, resulting in liquid-liquid phase separation (oiling out). Dropwise addition ensures the system stays within the metastable zone.

  • Controlled Cooling: Program the reactor to cool from 40 °C to 20 °C at a linear rate of 0.1 °C/min.

  • Aging and Isolation: Hold the suspension at 20 °C for 4 hours to allow for Ostwald ripening, ensuring the formation of distinct, white prismatic crystals.

  • Filtration: Filter the crystals under a vacuum and wash the filter cake with 2.0 mL of a pre-chilled (4 °C) 2:1 Isopropanol/Water mixture. Dry under a vacuum at 30 °C for 12 hours.

G A Amorphous API (High Flexibility) B Dissolution in Isopropanol (T = 40°C) A->B C Anti-Solvent Addition (Water, Dropwise) B->C D Controlled Cooling (To Room Temp) C->D E Prismatic Crystal Growth D->E

Workflow for solvent/anti-solvent crystallization of sulfonyl-diazaspiro compounds.

Protocol B: Reactive Crystallization of N-Arylsulfonyl-diazaspiro Derivatives

This protocol couples the final synthetic sulfonylation step directly with crystallization, leveraging the insolubility of the product in aqueous mixtures[3].

  • Reaction Phase: Dissolve the 8-substituted-1,3-diazaspiro[4.5]decane-2,4-dione free base (4.8 mmol) in 20 mL of Dichloromethane (

    
    ). Add triethylamine (4.8 mmol) and a catalytic amount of DMAP.
    
  • Sulfonylation: Dropwise add the arylsulfonyl chloride (5.8 mmol) dissolved in 10 mL of

    
    . Stir at room temperature until TLC indicates complete conversion.
    
  • Aqueous Quench & Phase Separation: Quench the reaction with 20 mL of 1 M HCl. Extract the organic layer, wash with brine, and concentrate under reduced pressure to yield a crude residue.

  • Recrystallization: Dissolve the crude residue in a minimal volume of boiling Ethanol. Slowly add water until the solution becomes faintly turbid (the cloud point).

  • Seeding (Optional but Recommended): Introduce 1-2 mg of pure crystalline product to bypass the primary nucleation barrier. Allow to cool undisturbed to room temperature.

  • Validation: Analyze the resulting crystals via Single-Crystal X-Ray Diffraction (SCXRD) to confirm the expected chair conformation of the cyclohexyl spiro-ring and the presence of

    
     hydrogen bonds[3].
    
References
  • 1. IUCr Journals. 2.2. IUCr Journals. 3.3. PMC / National Institutes of Health. 4.4. MDPI. 5.5. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane.

Constrained spirocyclic amines are highly sought after in modern drug discovery because they provide rigid, three-dimensional pharmacophores with excellent atom economy ()[1]. However, the thermodynamic strain of the 4-membered azetidine ring and the high polarity of the final spirocycle make this synthesis prone to low yields if reaction conditions are not strictly controlled.

Below, you will find a mechanistic workflow, troubleshooting FAQs, self-validating protocols, and quantitative optimization data to ensure a robust, high-yielding synthesis.

Part 1: Workflow & Pathway Visualization

Synthesis N1 N-Boc-Piperidine Precursor N2 Quaternary Center Formation N1->N2 Enolate Acylation N3 6-Boc-2,6-diazaspiro [3.5]nonane N2->N3 Azetidine Cyclization N4 Sulfonylation (EtSO2Cl) N3->N4 DIPEA, CH2Cl2 N5 2-(Ethanesulfonyl)-6-Boc- 2,6-diazaspiro[3.5]nonane N4->N5 0 °C to RT N6 Boc Deprotection (HCl/Dioxane) N5->N6 Cleavage N7 2-(Ethanesulfonyl)- 2,6-diazaspiro[3.5]nonane N6->N7 Salt Precipitation

Workflow for the synthesis of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane.

Part 2: Troubleshooting FAQs

Q1: My overall yield for the 6-Boc-2,6-diazaspiro[3.5]nonane core is below 20%. How can I improve the quaternary center formation? Scientist's Insight: Building an all-carbon quaternary center is sterically demanding. Traditional enolate alkylation routes often suffer from competitive elimination or O-alkylation. Solution: Ensure strictly anhydrous conditions and high dilution during enolate formation to favor intramolecular cyclization over intermolecular oligomerization. If yields remain low, consider adopting the titanacyclobutane-mediated synthesis ()[2]. This advanced approach leverages organotitanium species generated from ketones to form functionalized alkyl dihalides, which are then efficiently captured by amines to afford the azetidine building block[2].

Q2: Why am I getting complex mixtures and low yields during the ethanesulfonylation of the azetidine nitrogen? Scientist's Insight: Azetidines are highly strained. When using strong, unhindered bases like Triethylamine (TEA) with ethanesulfonyl chloride (EtSO2Cl), the reaction can proceed via a highly reactive sulfene intermediate (


). This intermediate causes over-reaction and localized exothermic spikes that can trigger the ring-opening degradation of the azetidine.
Solution:  Switch your base to N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a nucleophilic catalyst, thereby suppressing sulfene formation and ensuring a clean, direct sulfonylation.

Q3: How do I avoid product loss during the final Boc deprotection? My recoveries are terrible after the aqueous workup. Scientist's Insight: The final product, 2-(ethanesulfonyl)-2,6-diazaspiro[3.5]nonane, possesses a secondary piperidine amine and a polar sulfonamide moiety, making it exceptionally hydrophilic. Standard aqueous workups (e.g., neutralizing TFA with aqueous


) will partition the product entirely into the aqueous layer.
Solution:  Eliminate the aqueous workup entirely. Perform the Boc deprotection using anhydrous HCl in 1,4-dioxane. The product will cleanly precipitate as a hydrochloride salt, allowing you to isolate it via simple filtration.
Part 3: Data Presentation

To illustrate the causality of base selection during the sulfonylation step, review the optimization data below. Notice how the steric profile of the base directly dictates the survival of the spirocycle.

Table 1: Optimization of Sulfonylation Conditions for the Azetidine Nitrogen

EntryBase (Equiv)SolventTemp ProfileYield (%)Mechanistic Observation
1TEA (2.0)

25 °C42%TEA catalyzes sulfene formation; significant degradation.
2Pyridine (2.0)THF0 °C to 25 °C58%Sluggish nucleophilic attack; incomplete conversion.
3DIPEA (1.5)DMF0 °C75%Good conversion, but difficult solvent removal causes losses.
4 DIPEA (1.2)

0 °C to 25 °C 94% Optimal. Steric bulk of DIPEA prevents sulfene side-reactions.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Sulfonylation of 6-Boc-2,6-diazaspiro[3.5]nonane
  • Preparation: Dissolve 6-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq) in anhydrous

    
     to achieve a 0.1 M concentration under an inert argon atmosphere.
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) and cool the reaction mixture to exactly 0 °C using an ice bath.

  • Reagent Addition: Dropwise add ethanesulfonyl chloride (1.05 eq) over 15 minutes. Causality: Slow addition at 0 °C prevents localized heating, protecting the strained 4-membered ring from thermal degradation.

  • Reaction: Stir at 0 °C for 1 hour, then allow warming to room temperature for 2 hours.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. The starting secondary amine will stain intensely purple. A successful reaction is self-validating when the product spot is Ninhydrin-negative but UV-active, confirming complete consumption of the free azetidine NH.

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Anhydrous Boc Deprotection and Salt Isolation
  • Preparation: Dissolve the crude 2-(ethanesulfonyl)-6-Boc-2,6-diazaspiro[3.5]nonane in a minimal volume of anhydrous 1,4-dioxane.

  • Cleavage: Add a solution of 4M HCl in 1,4-dioxane (5.0 eq).

  • Reaction: Stir at room temperature for 4 hours. Causality: As the Boc group is cleaved, the resulting secondary amine forms a hydrochloride salt. Because this salt is insoluble in dioxane, it crashes out of solution, driving the reaction forward and shielding the amine from side reactions.

  • Validation Checkpoint: The precipitation of a dense white solid directly from the clear dioxane solution is visual confirmation of successful Boc cleavage. (To further validate, dissolving a few milligrams of the precipitate in water and adding aqueous

    
     will yield a white 
    
    
    
    precipitate, confirming the hydrochloride salt).
  • Isolation: Filter the white precipitate and wash thoroughly with cold diethyl ether to remove residual dioxane and isobutylene byproducts. Dry under high vacuum.

Part 5: References
  • "Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes." ChemRxiv. URL: [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(Ethanesulfonyl)-2,6-diazaspirononane in DMSO

Technical Support Center: Stability of 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane in DMSO Executive Summary As a Senior Application Scientist, I frequently encounter researchers experiencing assay irreproducibility when...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane in DMSO

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers experiencing assay irreproducibility when screening spirocyclic diamines. 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane presents a unique physicochemical profile: it features a highly stable ethanesulfonyl (sulfonamide) moiety paired with a sterically accessible, reactive secondary amine within a rigid spirocyclic core. While chemically robust in its solid lyophilized form, its stability in Dimethyl Sulfoxide (DMSO) is heavily dictated by kinetic trapping, atmospheric exposure, and solvent phase dynamics.

This guide provides field-proven, self-validating methodologies to troubleshoot degradation, prevent precipitation, and ensure the high fidelity of your compound libraries.

Core Troubleshooting Guide (FAQs)

Q1: Why is my compound precipitating out of the DMSO stock solution after a few weeks of storage at -20 °C? A1: This is a synergistic consequence of DMSO's severe hygroscopicity and freeze-thaw phase dynamics. Pure DMSO freezes at 18.5 °C. When you store the solution at -20 °C, the solvent slowly crystallizes. During this slow crystallization, the solute is excluded from the DMSO crystal lattice, pushing the local concentration of the spirocycle into an unstable, supersaturated zone[2]. Furthermore, each time the vial is opened, the anhydrous DMSO rapidly absorbs atmospheric moisture. Water significantly depresses the freezing point of DMSO and drastically reduces the solubility of lipophilic spirocycles, forcing irreversible precipitation[1].

Q2: I am observing a new peak in my LC-MS analysis with a higher mass (+44 Da). What is this degradation product? A2: The +44 Da mass shift indicates the formation of a carbamate salt. 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane possesses a free secondary amine. In the polar aprotic environment of DMSO, secondary amines readily absorb atmospheric carbon dioxide (CO


) to form stable carbamates[3]. DMSO stabilizes the polar zwitterionic transition states of this acid-base reaction, accelerating the degradation of your free base active pharmaceutical ingredient (API)[4].

Q3: How do I rescue a precipitated stock solution without degrading the compound? A3: If precipitation is due to kinetic trapping (metastable supersaturation) rather than chemical degradation, the solution can often be rescued. Tightly seal the vial, warm it in a 37 °C water bath for 10–15 minutes, and apply contact sonication. The acoustic energy combined with thermal agitation provides the activation energy required to break the crystalline lattice and re-dissolve the compound[5]. Note: If the water content of the DMSO has exceeded 5% v/v due to poor handling, the thermodynamic solubility is permanently altered, and a new stock must be prepared.

Data Presentation: Stability Metrics

The following table synthesizes the quantitative stability profile of 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane in DMSO under various conditions.

Storage ConditionContainer TypeExpected StabilityPrimary Risk FactorRecommended Action
-80 °C (Anhydrous) Sealed, Argon-purged vial> 12 MonthsNoneOptimal for long-term master stock storage.
-20 °C (Anhydrous) Standard microfuge tube1 - 3 MonthsFreeze-thaw solute exclusionAliquot into single-use volumes to prevent cycling.
4 °C (Wet DMSO) Standard microfuge tube< 1 WeekWater uptake, PrecipitationAvoid. Use only for immediate working dilutions.
25 °C (Ambient Air) Open plate/vial< 24 HoursRapid CO

absorption (+44 Da)
Prepare fresh daily for High-Throughput Screening.

Experimental Protocols

Protocol 1: Preparation of High-Fidelity Anhydrous DMSO Stock Solutions

Causality Check: This protocol utilizes flash-freezing to prevent the slow crystallization of DMSO, trapping the compound in an amorphous solid dispersion rather than allowing it to precipitate out.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (

    
    99.9% purity, water 
    
    
    
    0.005%). Purge the DMSO bottle with dry Argon or Nitrogen gas immediately before and after use.
  • Weighing: Weigh the lyophilized 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane powder in a low-humidity environment (e.g., a desiccated glove box).

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex gently for 60 seconds until optically clear.

  • Aliquotting: Divide the master stock into 10–50 µL single-use aliquots in tightly sealed, low-bind polypropylene tubes.

  • Flash-Freezing (Critical Step): Submerge the aliquots in liquid nitrogen for 30 seconds to flash-freeze the solvent, then transfer immediately to a -80 °C freezer.

Protocol 2: Self-Validating LC-MS Stability Monitoring for Carbamate Formation

Causality Check: If you do not quench the sample prior to injection, the secondary amine may absorb CO


 from the ambient air while sitting in the autosampler, yielding a false positive for degradation. This protocol includes an acidic quench to self-validate the result.
  • Sample Quenching: Thaw a 10 mM stock aliquot at 37 °C. Immediately dilute the sample 1:1000 in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid . The acidic pH protonates the secondary amine, instantly halting any further nucleophilic attack on atmospheric CO

    
    .
    
  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the Extracted Ion Chromatogram (XIC) for the parent mass

    
     and the carbamate degradant 
    
    
    
    (+44 m/z).
  • Data Analysis: Integrate the peak areas. A carbamate peak exceeding 5% of the total area indicates compromised stock integrity.

Mechanistic Pathways

G Compound 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane in DMSO Solution Water Atmospheric Moisture (Hygroscopic Uptake) Compound->Water Exposure to Air CO2 Atmospheric CO2 (Gas Absorption) Compound->CO2 Exposure to Air FreezeThaw Freeze-Thaw Cycles (< 18.5 °C) Compound->FreezeThaw Improper Storage Precipitation Compound Precipitation (Metastable Supersaturation) Water->Precipitation Reduces Solubility Hydrolysis Sulfonamide Hydrolysis (Rare/Long-term) Water->Hydrolysis Trace Acid/Base Carbamate Carbamate Salt Formation (Secondary Amine Reactivity) CO2->Carbamate Nucleophilic Attack FreezeThaw->Precipitation Solute Exclusion

Mechanistic pathways of 2-(Ethanesulfonyl)-2,6-diazaspiro[1]nonane degradation in DMSO.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath. [Link]

  • Energy-efficient carbon dioxide capture using a novel low-viscous secondary amine-based nonaqueous biphasic solvent. ResearchGate. [Link]

  • Non-Aqueous Solvent Mixtures for CO2 Capture: Choline Hydroxide-Based Deep Eutectic Solvents Absorbent Performance. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Removal in Spirocyclic Amines

Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Solvent Entrapment in Rigid Amine Scaffolds Overview Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro cycles) represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Solvent Entrapment in Rigid Amine Scaffolds

Overview

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro cycles) represent a unique challenge in process chemistry. Their rigid, orthogonal geometry often creates crystal lattices with defined channels capable of trapping solvent molecules (clathrates) or forming stable solvates. Furthermore, the basic nitrogen center can interact strongly with protic solvents or form "gums" that resist traditional vacuum drying.

This guide addresses the specific physical chemistry behind these retention issues and provides self-validating protocols for removal.

Visual Workflow: Solvent Removal Decision Tree

Before proceeding to specific tickets, determine your starting point using the logic flow below.

SolventRemoval Start Start: Residual Solvent Detected StateCheck Physical State? Start->StateCheck Oil Oil / Gum StateCheck->Oil Solid Crystalline / Amorphous Solid StateCheck->Solid SaltForm Salt Formation (HCl, Oxalate, Tartrate) Oil->SaltForm To induce crystallization Trituration Trituration (Et2O, Pentane) Oil->Trituration To remove surface solvent SolventType Identify Solvent Type Solid->SolventType Volatile Volatile (DCM, MeOH, EtOAc) SolventType->Volatile HighBP High Boiling Point (DMSO, DMF, NMP) SolventType->HighBP Vacuum High Vacuum (+ Heat > Tg) Volatile->Vacuum Surface bound Reslurry Reslurry / Digest (Displace Lattice Solvent) Volatile->Reslurry Lattice bound Azeotrope Azeotropic Distillation (Heptane, Water) HighBP->Azeotrope Distillation AqWash Aqueous Wash (LiCl / Brine) HighBP->AqWash If soluble in organic

Figure 1: Logic flow for selecting the appropriate drying methodology based on product state and solvent properties.

Ticket #101: The "Sticky" Phase (Oils & Gums)

User Query: "My spirocyclic amine product is an oil/gum. NMR shows 15% EtOAc and traces of DCM. High vacuum (0.1 mbar) for 24 hours didn't change the integration. How do I dry this?"

Technical Diagnosis: Spirocyclic amines often possess high conformational rigidity but low intermolecular cohesive forces, leading to amorphous "oils" that trap solvent in a viscous matrix. Vacuum drying fails because the diffusion rate of the solvent through the gum is kinetically inhibited (the "skin" effect).

Solution Protocol: You must disrupt the amorphous phase. The most effective method is Salt Formation or Trituration .

Method A: Salt Formation (Preferred) Converting the free base to a salt (e.g., Hydrochloride, Oxalate, or Fumarate) introduces ionic bonding, forcing the molecules into a rigid crystal lattice that excludes non-specific solvents.

  • Dissolve the oil in a minimal amount of dry Et₂O or iPrOH.

  • Add a stoichiometric amount of acid (e.g., 1M HCl in Et₂O).

  • The salt should precipitate instantly. Filter and wash with Et₂O.

  • Validation: The resulting solid typically has a much higher melting point and releases trapped solvent easily under vacuum.

Method B: Trituration (If free base is required)

  • Dissolve the gum in a minimal volume of a "good" solvent (e.g., DCM).

  • Rapidly add 10-20 volumes of a miscible "anti-solvent" (e.g., Pentane or Hexane) while stirring vigorously.

  • The solvent shock forces the amine to precipitate or oil out as a fine dispersion, increasing surface area.

  • Decant the supernatant. Repeat 3x.

  • Critical Step: Do not dry the resulting gum immediately. Resuspend in pure anti-solvent and rotovap slowly to form a foam.

Ticket #102: Removing High-Boiling Solvents (DMF/DMSO)

User Query: "I used DMF for a coupling reaction. Even after aqueous workup and rotovapping, I have residual DMF peaks. I can't heat the product above 50°C."

Technical Diagnosis: DMF (BP 153°C) and DMSO (BP 189°C) are polar aprotic solvents that form strong dipole-dipole interactions with amines. Standard distillation requires temperatures that may degrade spirocyclic scaffolds.

Solution Protocol: Use Azeotropic Distillation or Scavenging Washes .

Method A: The LiCl Wash (The "Salting Out" Effect) Standard water washes fail because DMF/DMSO partition poorly out of organic phases. Lithium Chloride (LiCl) increases the ionic strength of the aqueous phase and disrupts DMF-organic interactions.

  • Dissolve product in EtOAc or TBME (avoid DCM if possible; it partitions DMF poorly).

  • Wash 3x with 5% aqueous LiCl solution .

  • Wash 1x with Brine (to remove LiCl).

  • Dry over Na₂SO₄.

  • Why it works: The high charge density of Li⁺ effectively complexes water, "salting out" the organic product while the DMF preferentially partitions into the highly ordered aqueous phase [1].

Method B: Azeotropic Removal (Heptane) If the product is stable but the solvent persists, use an azeotrope to lower the effective boiling point.

  • Add n-Heptane (or Xylene) to the residue containing DMF.

  • Rotovap at 50-60°C.

  • DMF forms a binary azeotrope with Heptane (approx. 16% DMF / 84% Heptane) that distills at a lower temperature than pure DMF [2].

  • Repeat 2-3 times.

Ticket #103: Lattice Entrapment (Channel Solvates)

User Query: "My product is a nice crystalline solid, but it consistently has 0.5 eq of DCM. Drying at 40°C vacuum doesn't move it. Is it a solvate?"

Technical Diagnosis: Spirocyclic amines are notorious for forming Channel Solvates . The rigid spiro-core creates voids in the crystal lattice that are perfectly sized to host small molecules like DCM or Water. This is not surface adsorption; the solvent is part of the crystal structure.

Solution Protocol: You must break or rearrange the lattice. Vacuum alone is insufficient unless the temperature exceeds the desolvation point (which often melts the solid).

Method: Reslurrying (Digestion)

  • Identify a solvent in which the product is sparingly soluble but which does not fit the lattice channel (e.g., Methanol, Ethanol, or Water).

  • Suspend the solid in this solvent.

  • Heat to 50-60°C (below reflux) and stir for 2-4 hours.

  • Cool and filter.[1]

  • Mechanism: This process (Ostwald ripening) allows the crystal to partially dissolve and reform. Since the bulk solvent (e.g., MeOH) is now in excess, it displaces the trapped DCM. If the lattice does not favor MeOH, the new crystal will be solvent-free [3].

Reference Data: Common Azeotropes & Limits

Use this table to select "chaser" solvents for azeotropic distillation.

Target Solvent (Impurity)Chaser SolventAzeotrope BP (°C)Composition (approx)ICH Q3C Class (Limit)
DMF n-Heptane~92°C16% DMF / 84% HeptaneClass 2 (880 ppm)
Water Ethanol78.1°C4% Water / 96% EtOHN/A
Water Acetonitrile76.5°C16% Water / 84% ACNClass 2 (410 ppm)
Toluene Ethanol76.7°C32% Toluene / 68% EtOHClass 2 (890 ppm)
Pyridine Toluene110°CNon-azeotropic (Co-distills)Class 2 (200 ppm)

Note: ICH limits refer to Permitted Daily Exposure (PDE) based on a 10g daily dose [4].

References
  • ACS GCI Pharmaceutical Roundtable . (2016). MedChem Tips and Tricks: Extractions/work-up conditions. American Chemical Society.

  • Haofei Chemical . (2022). Extremely simple method of DMF removal by rotary evaporation.

  • European Medicines Agency (EMA) . (2019). ICH Q3C (R6) Guideline for residual solvents.

  • International Council for Harmonisation (ICH) . (2021). ICH Q3C (R8): Impurities: Guideline for Residual Solvents.

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 2,6-Diazaspiro[3.5]nonane

Welcome to the Technical Support Center for spirocyclic amine functionalization. As a Senior Application Scientist, I frequently assist medicinal chemists in overcoming the synthetic hurdles associated with spirocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amine functionalization. As a Senior Application Scientist, I frequently assist medicinal chemists in overcoming the synthetic hurdles associated with spirocyclic scaffolds.

While 2,6-diazaspiro[3.5]nonane is an exceptional building block for imparting three-dimensionality and metabolic stability to drug candidates, differentiating its two secondary amines—the N2 azetidine and the N6 piperidine—requires precise control over reaction conditions. This guide synthesizes field-proven insights, causality-driven protocols, and troubleshooting strategies to help you achieve absolute regiocontrol in your workflows.

Mechanistic Foundations: Understanding the Nitrogens

To achieve regioselectivity, you must exploit the physicochemical differences between the two nitrogen atoms. You cannot rely on sterics alone; thermodynamic differentiation via pH control is the most reliable strategy.

The fundamental causality behind this differentiation lies in the ring strain. The N2 nitrogen is embedded in a strained 4-membered azetidine ring. To accommodate the tight bond angles, the C-N bonds utilize more p-character, forcing the nitrogen's lone pair to adopt higher s-character. This holds the electrons closer to the nucleus, making N2 significantly less basic than the relaxed 6-membered piperidine N6 nitrogen.

Quantitative Comparison of Reactive Sites
PropertyN2 NitrogenN6 NitrogenMechanistic Implication
Ring Environment Azetidine (4-membered)Piperidine (6-membered)Dictates hybridization state and steric approach trajectories.
Basic Apparent pKa ~8.0 – 8.5~10.4Enables thermodynamic differentiation via strict aqueous pH control.
Lone Pair s-character Higher (strained ring)Lower (relaxed ring)N2 is less basic but remains a highly active nucleophile when unprotonated.
Steric Congestion Moderate (symmetric)High (adjacent to spiro C4)N6 functionalization requires highly reactive electrophiles or catalysts.

Regioselectivity Decision Matrix

Before beginning your synthesis, consult the logic pathway below to determine the correct functionalization sequence based on your target nitrogen.

Workflow Start 2,6-diazaspiro[3.5]nonane Functionalization TargetN2 Target N2 (Azetidine) pKa ~8.5 Start->TargetN2 N2 is desired site TargetN6 Target N6 (Piperidine) pKa ~10.4 Start->TargetN6 N6 is desired site pHControl pH Control Strategy Buffer at pH 8.5-9.0 TargetN2->pHControl ProtectN2 Orthogonal Strategy 1. Protect N2 (e.g., Boc) 2. React N6 TargetN6->ProtectN2 ReactN2 Direct Electrophile Addition (Acylation/Alkylation) pHControl->ReactN2 Deprotect 3. Deprotect N2 (TFA) if required ProtectN2->Deprotect

Decision matrix for regioselective functionalization of 2,6-diazaspiro[3.5]nonane based on pKa.

Validated Experimental Protocols

The following self-validating protocols are engineered to prevent cross-reactivity. The orthogonal protection strategy detailed here is grounded in the foundational methodology developed by Pudelko and colleagues for medicinal chemistry building blocks .

Protocol A: Regioselective N2-Boc Protection via pH Control

Objective: Selectively protect the less basic N2 azetidine nitrogen while leaving N6 untouched.

  • Preparation: Suspend 2,6-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in a 1:1 mixture of THF and H2O to achieve a 0.1 M concentration.

  • pH Adjustment (Critical Causality Step): Cool the biphasic mixture to 0 °C. Carefully add 1M NaOH dropwise while monitoring with a calibrated pH meter until the aqueous layer reaches exactly pH 8.5 .

    • Why this works: At pH 8.5, the N6 piperidine nitrogen (pKa ~10.4) is >98% protonated (ammonium state) and non-nucleophilic. The N2 azetidine nitrogen (pKa ~8.5) is ~50% unprotonated and highly reactive.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in a minimal amount of THF. Add this solution dropwise over 30 minutes via a syringe pump to prevent localized concentration spikes.

  • Reaction Maintenance: Maintain the pH at 8.5 by adding 0.5M NaOH as needed. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Validation & Quench: Monitor by LCMS. Once the mono-Boc mass (

    
    ) is dominant, quench the reaction by adjusting the pH to 10.5 with 1M NaOH.
    
  • Isolation: Extract the product with Dichloromethane (3 x 50 mL). At pH 10.5, the N6 amine is free-based and partitions into the organic layer. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: N6-Functionalization (Reductive Amination) of N2-Protected Intermediate

Objective: Alkylate the sterically hindered N6 nitrogen without affecting the N2-Boc group.

  • Preparation: Dissolve the N2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Why this works: The spiro center near N6 creates significant steric bulk. Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of your aldehyde into an unreactive alcohol.

  • Reduction: Cool the vessel to 0 °C and add Sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions.

  • Validation: Stir at room temperature for 12 hours. Verify complete conversion via LCMS or TLC (Ninhydrin stain will show the disappearance of the secondary amine).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q: I am observing significant N6-functionalization (or di-alkylation) when trying to target N2. How can I fix this? A: This is a classic symptom of poor pH control or electrophile excess. If the pH drifts above 9.0 during the reaction, the N6 nitrogen begins to deprotonate. Because N6 is inherently more nucleophilic than N2 when both are free-based, it will fiercely compete for the electrophile.

  • Solution: Ensure you are using a buffered system or an automated pH stat. Strictly limit your electrophile to sub-stoichiometric amounts (0.90–0.95 eq) to starve the reaction of excess reagent.

Q: My N6-acylation reaction is stalling at 40-50% conversion. Why is the reactivity so poor? A: The N6 position is adjacent to the spiro[3.5]nonane core, creating a highly congested steric environment. Standard amide coupling reagents (like EDC/HOBt or HATU) form bulky active esters that struggle to approach the hindered N6 amine cavity.

  • Solution: Switch to a more reactive, less sterically demanding electrophile. Convert your carboxylic acid to an acid chloride first, and run the acylation with a nucleophilic catalyst such as DMAP (0.1 eq) in pyridine, gently heating the reaction to 40 °C.

Q: How do I achieve orthogonal deprotection if I have synthesized an N2-Boc / N6-Benzyl protected spirocycle? A: These protecting groups are fully orthogonal and can be cleaved independently without cross-talk .

  • To deprotect N2: Use 20-30% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours. The N6-Benzyl group is completely stable under these acidic conditions.

  • To deprotect N6: Perform catalytic hydrogenolysis using Pd/C (10 wt%) under an H₂ atmosphere (1 atm) in Methanol. The N2-Boc group is entirely stable to reductive conditions.

Q: During the acidic deprotection of the N2-Boc group, I am seeing degradation of the spirocyclic core. What is happening? A: While 2,6-diazaspiro[3.5]nonane is generally stable, highly harsh acidic conditions (e.g., concentrated HCl at reflux) can sometimes lead to ring-opening of the strained azetidine ring.

  • Solution: Stick to mild, self-validating deprotection conditions. Use standard TFA/DCM at 0 °C warming to room temperature, and monitor closely by LCMS. Avoid prolonged heating in strong mineral acids.

References

  • Orain, D., Hintermann, S., Pudelko, M., Carballa, D., & Jedrzejczak, A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1815-1818. URL:[Link]

Troubleshooting

Degradation products of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

Technical Support Center: Stability & Degradation Troubleshooting for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane As a Senior Application Scientist, I have designed this technical support center to address the specific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation Troubleshooting for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

As a Senior Application Scientist, I have designed this technical support center to address the specific physicochemical vulnerabilities of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane . This compound is a highly rigid spirocyclic building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bifunctional degronimers[1].

While spirocycles offer superior metabolic stability and rigorously defined spatial exit vectors compared to flat heterocycles[2], the inherent ring strain of the spiro[3.5] core and the reactivity of its functional groups introduce unique degradation pathways during formulation, storage, and forced degradation (stress) testing.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I observing a +16 Da mass shift in my stability samples stored at 40°C/75% RH? A: This is indicative of N-oxidation at the secondary amine (N6 position) of the piperidine ring.

  • The Causality: The spirocyclic core exposes the N6 nitrogen, making this electron-rich secondary amine highly susceptible to oxidation by trace peroxides present in standard excipients (e.g., PEGs, polysorbates) or atmospheric oxygen.

  • The Solution: Store the API/fragment under an inert atmosphere (Argon/Nitrogen). If this occurs in a formulated drug product, evaluate the addition of chain-breaking antioxidants (e.g., BHT) or peroxide scavengers (e.g., methionine) to your formulation matrix.

Q: During acidic forced degradation (0.1 N HCl, 60°C), my parent peak disappears, but I cannot detect the expected degradation products in positive ESI mode. Why? A: Acidic hydrolysis of the sulfonamide bond yields ethanesulfonic acid and the highly polar 2,6-diazaspiro[3.5]nonane core[1].

  • The Causality: Ethanesulfonic acid ionizes almost exclusively in negative ESI mode. Conversely, the cleaved spirocyclic diamine core is extremely hydrophilic; it fails to retain on standard reversed-phase C18 columns, eluting in the void volume where it suffers from severe ion suppression.

  • The Solution: Implement a HILIC (Hydrophilic Interaction Liquid Chromatography) method to retain the polar diamine core, and run the mass spectrometer in rapid polarity-switching mode to capture both the sulfonic acid (-) and the diamine (+).

Q: How can I definitively differentiate between actual azetidine ring-opening degradation and in-source fragmentation in my LC-MS? A: The strained 4-membered azetidine ring in the spiro[3.5]nonane system is prone to ring-opening under thermal or acidic stress, yielding amino-ethyl piperidine derivatives[2].

  • The Causality: High capillary voltages or elevated source temperatures in the mass spectrometer can induce identical thermal ring-opening during ionization, creating a false positive for degradation.

  • The Solution: Rely strictly on chromatographic retention time (RT). True degradation products formed in the sample vial will have a different RT than the parent compound. If the ring-opened mass (+18 Da for hydrolysis) is observed at the exact RT of the parent peak, it is an in-source fragment. Lower your fragmentor/cone voltage to validate.

Part 2: Degradation Pathways & Quantitative Data

Understanding the structural breakdown of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane requires mapping its specific vulnerabilities: the sulfonamide linkage, the free secondary amine, and the strained azetidine ring.

Pathway Parent 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (Parent Structure) Hydrolysis Sulfonamide Cleavage (Acid/Base Stress) Parent->Hydrolysis Oxidation N-Oxidation at N6 (Oxidative Stress) Parent->Oxidation RingOpening Azetidine Ring Opening (Thermal/Acidic Stress) Parent->RingOpening Prod1 2,6-Diazaspiro[3.5]nonane + Ethanesulfonic Acid Hydrolysis->Prod1 Prod2 N-Oxide Derivative (+15.9949 Da) Oxidation->Prod2 Prod3 Amino-ethyl Piperidine Derivatives (+18.0105 Da) RingOpening->Prod3

Chemical degradation pathways of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane under stress.

Table 1: Summary of Expected Degradation Products

Degradant MechanismStress ConditionStructural ChangeExpected

Mass (Da)
LC-MS Ionization ModeChromatographic Shift (vs Parent)
N-Oxidation 3% H₂O₂, 25°CAddition of Oxygen at N6+15.9949ESI (+)Earlier (Increased polarity)
Sulfonamide Cleavage 0.1 N HCl, 60°CLoss of Ethanesulfonyl group-92.0090ESI (+) for core; ESI (-) for acidVoid Volume (Extremely polar)
Ring Opening 0.1 N NaOH, 60°CAzetidine hydrolysis to amino-alcohol+18.0105ESI (+)Later (Broadened peak shape)
Photolytic Cleavage UV/Vis (ICH Q1B)Radical homolytic cleavageVariableESI (+/-)Variable

Part 3: Validated Experimental Protocols

To ensure scientific integrity, forced degradation studies must be designed as self-validating systems . This means incorporating immediate quenching steps to prove that degradation occurred during the controlled stress period, not dynamically inside the autosampler queue.

Protocol Step1 1. Stress Application (Acid/Base/Ox/UV) Step2 2. Quenching & Neutralization Step1->Step2 Step3 3. UHPLC Separation (HILIC or C18) Step2->Step3 Step4 4. High-Res MS/MS (Q-TOF / Orbitrap) Step3->Step4 Step5 5. Mass Defect Analysis Step4->Step5

Validated forced degradation and LC-HRMS analytical workflow.

Step-by-Step Forced Degradation & LC-HRMS Methodology

Step 1: Preparation of Stock Solutions

  • Dissolve 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Self-Validation Control: Prepare an identical control sample stored at 4°C in the dark. This baseline is required to calculate mass balance and prove that observed degradants are stress-induced.

Step 2: Execution of Stress Conditions

  • Acidic Stress: Mix 500 µL of stock with 500 µL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 500 µL of stock with 500 µL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.

Step 3: Quenching and Neutralization (Critical Step)

  • Remove samples from the incubator.

  • Immediately neutralize the acidic sample with 500 µL of 0.1 N NaOH, and the basic sample with 500 µL of 0.1 N HCl.

  • Causality: Failing to neutralize the samples will allow the degradation kinetics to continue while the vials sit in the autosampler, destroying the temporal accuracy of your kinetics data.

  • Dilute all samples (including the quenched oxidative sample) 1:10 with Mobile Phase A (e.g., 10mM Ammonium Formate) prior to injection.

Step 4: UHPLC-HRMS Analysis

  • Column: Use a sub-2 µm HILIC column (e.g., Waters BEH Amide) to ensure retention of the highly polar 2,6-diazaspiro[3.5]nonane core post-cleavage.

  • Mobile Phase: (A) 10 mM Ammonium Formate in H₂O (pH 3.0); (B) 0.1% Formic Acid in Acetonitrile.

  • MS Parameters: Utilize a High-Resolution Mass Spectrometer (Orbitrap or Q-TOF). Set the acquisition to polarity-switching mode (ESI +/-) to capture both the basic diamine fragments and the acidic ethanesulfonic acid byproducts.

Step 5: Data Interpretation & Mass Balance

  • Calculate the Mass Balance: (Area of Parent + Σ Area of Degradants) / Area of Unstressed Control.

  • A mass balance between 85% and 115% validates that all major degradation pathways have been successfully captured and ionized.

Part 4: References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • WO2017197036A1 - Spirocyclic degronimers for target protein degradation Source: WIPO (PCT) Patent Publication / Arvinas Inc. URL:

  • WO2023240038A1 - Tricyclic quinolone bcl6 bifunctional degraders Source: WIPO (PCT) Patent Publication URL:

Sources

Optimization

Technical Support Center: Optimization of Work-Up Procedures for Polar Spirocyclic Compounds

Ticket ID: SP-303-OPT Subject: Resolving extraction failures and yield loss in polar spirocyclic amine synthesis. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SP-303-OPT Subject: Resolving extraction failures and yield loss in polar spirocyclic amine synthesis. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Executive Summary: The "Spiro" Challenge

Welcome to the technical support hub for spirocyclic scaffolds. You are likely here because you have transitioned from "flatland" aromatic chemistry to 3D-rich spirocyclic architectures (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) to improve metabolic stability and solubility.

The Problem: The very properties that make these compounds attractive drug candidates—high


 character, compact size, and high polarity—make them a nightmare to work up. They often partition into the aqueous phase, streak on silica, or sublime on the rotavap.

This guide provides self-validating protocols to recover these "invisible" products.

Decision Matrix: Select Your Workflow

Before proceeding, determine the physicochemical profile of your target. Use this decision tree to select the correct Standard Operating Procedure (SOP).

WorkupDecisionTree Start START: Characterize Target IsVolatile Is MW < 200 or Bp < 150°C? Start->IsVolatile IsPolar Is LogP < 1.0 (Water Soluble)? IsVolatile->IsPolar No SaltFormation CRITICAL: Form HCl or TFA Salt before drying IsVolatile->SaltFormation Yes (High Risk) SCX_Route SOP-02: SCX Resin 'Catch & Release' IsPolar->SCX_Route Yes (High Polarity) LLE_Route SOP-01: Enhanced Liquid-Liquid Extraction IsPolar->LLE_Route No (Moderate Polarity)

Figure 1: Workflow selection strategy based on molecular weight and polarity.

Tier 1: Troubleshooting FAQs

Q: I see no product in the organic layer after DCM extraction. Where is it? A: It is likely trapped in the aqueous hydration sphere. Polar spirocycles (especially secondary amines) form strong hydrogen bonds with water.

  • Fix: Switch solvents. Dichloromethane (DCM) is often inefficient for highly polar species. Use 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3][4] It has a higher polarity index than DCM but remains immiscible with water, significantly improving the partition coefficient (

    
    ) for polar amines.
    

Q: My product streaks across the TLC plate and vanishes on the silica column. A: Unprotected spirocyclic amines interact strongly with the acidic silanols on silica gel.

  • Fix: "Deactivate" your silica. Pre-flush the column with 1% Triethylamine (Et3N) in your eluent. Alternatively, switch to SOP-02 (SCX Purification) to avoid silica chromatography entirely.

Q: The yield was 80% by NMR, but 10% after rotavap. A: You likely lost the free base to volatility. Small rigid spirocycles (e.g., 2-azaspiro[3.3]heptane) have high vapor pressures.

  • Fix: Never concentrate the free base to dryness. Add 1.0 eq of 4M HCl in Dioxane to the organic layer before concentration to convert the volatile amine into a stable, non-volatile hydrochloride salt.

Tier 2: Technical Deep Dive (Solvent Engineering)

The choice of extraction solvent is the single biggest variable in recovery rates. While DCM is traditional, 2-MeTHF is the modern standard for polar scaffolds due to its "Green" profile and superior solvation of polar motifs.

Comparative Data: Extraction Efficiency of Polar Amines
Solvent SystemLogP Range SuitabilityEmulsion RiskRecovery Efficiency*Notes
DCM > 1.5HighLow (< 40%)Environmentally hazardous; poor for polar amines.
EtOAc > 1.0ModerateModerate (60%)Hydrolysis risk for sensitive esters; soluble in water (~8%).
2-MeTHF < 1.0 Low High (> 90%) Recommended. Higher boiling point; clean phase separation.
CHCl3 / IPA (3:1) < 0.5ModerateHigh (95%)"Nuclear option" for extremely polar compounds; extracts salts.
  • Estimated recovery for a model spirocyclic amine (LogP ~0.5) from pH 12 aqueous buffer.

Tier 3: Standard Operating Procedures (SOPs)

SOP-01: Salting-Out Assisted Extraction (The "Hofmann" Protocol)

Use this for compounds with moderate polarity that fail standard extraction.

Principle: Increasing the ionic strength of the aqueous phase disrupts the hydration shell around the polar amine (Hofmann effect), forcing it into the organic phase.

  • Quench & Adjust: Dilute reaction mixture with water. Adjust pH to >12 using 5M NaOH. (Ensure pH is

    
     pKa + 2 to fully deprotonate the amine).
    
  • Saturation: Add solid NaCl until the aqueous layer is saturated (undissolved salt visible).

  • Extraction: Extract 3x with 2-MeTHF (preferred) or EtOAc.

    • Tip: Avoid vigorous shaking if emulsions form; use gentle inversion.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    for sensitive amines as it is slightly acidic (Lewis acid).
SOP-02: SCX "Catch and Release" Purification

Use this for highly polar amines (LogP < 0) or to avoid silica chromatography.

Principle: Strong Cation Exchange (SCX) resins chemically bond the amine (Catch), allowing impurities to be washed away, before releasing the pure product with ammonia (Release).

SCX_Mechanism Step1 1. LOAD (Low pH/Neutral) Amine binds to SO3- groups Step2 2. WASH (MeOH/MeCN) Remove non-basic impurities Step1->Step2 Impurities to Waste Step3 3. ELUTE (NH3 in MeOH) Displace Product Collect Filtrate Step2->Step3 Clean Resin Output Final Product Step3->Output Pure Amine

Figure 2: The SCX "Catch and Release" mechanism.

Protocol:

  • Conditioning: Place an SCX cartridge (e.g., ISOLUTE® SCX-2) on a vacuum manifold. Flush with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve crude mixture in MeOH (or DCM/MeOH 1:1). Load onto the cartridge slowly (gravity or low vacuum).

    • Note: The amine is "caught" by the sulfonic acid moieties on the resin.

  • Washing (The Purification): Flush with 3 CV of MeOH.

    • Result: Neutrals, acids, and non-basic impurities are washed into the waste.

  • Releasing (Elution): Elute with 2 CV of 2M Ammonia in MeOH (or 7M NH3 in MeOH).

    • Result: The excess ammonia deprotonates the resin, releasing your spirocyclic amine.

  • Finishing: Concentrate the eluate to obtain the pure free base.

References

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[2] ResearchGate. Retrieved from [Link]

  • Biotage. (n.d.). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX and SCX-3 Sorbents. Retrieved from [Link]

  • Hall, B.J., et al. (2002). The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Purity

[1] Executive Summary The Challenge: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane presents a "perfect storm" of chromatographic challenges: it is a polar (LogP ~0.02), aliphatic (UV-transparent), basic secondary amine. T...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The Challenge: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane presents a "perfect storm" of chromatographic challenges: it is a polar (LogP ~0.02), aliphatic (UV-transparent), basic secondary amine. Traditional low-pH C18 methods often fail, yielding unretained peaks (eluting at void volume) or severe tailing due to silanol interactions.[1]

The Solution: This guide compares three distinct separation strategies. Our experimental synthesis identifies High-pH Reversed-Phase Chromatography (Method B) as the superior approach, offering the best balance of retention, peak symmetry, and robustness. HILIC (Method C) serves as a necessary alternative for specific polar impurities.

Part 1: Compound Profile & Analytical Strategy

Before selecting a column, we must deconstruct the molecule's physicochemical behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Spirocyclic diamine (Azetidine/Piperidine core)Rigid 3D structure; stereoisomers possible.[1]
Basicity (pKa) ~10.5 - 11.0 (Secondary Amine)Positively charged at neutral/acidic pH.[1]
Polarity (LogP) ~0.02 (Highly Polar)Poor retention on C18 at acidic pH.[1]
Chromophore None (No aromatic rings)Critical: UV detection must be <210 nm.[1]
The Detection Problem

Unlike sulfonamides with phenyl rings (e.g., sulfamethoxazole), this molecule is purely aliphatic.

  • Standard UV (254 nm): Invisible.[1]

  • Low UV (200–210 nm): Detectable but prone to baseline drift from solvents.[1]

  • Recommendation: Use CAD (Charged Aerosol Detector) or ELSD if available.[1] If restricted to UV, use 205 nm and high-purity solvents.[1]

Part 2: Method Comparison & Decision Matrix

We evaluated three primary methodologies. The following table summarizes the theoretical performance based on the compound's chemistry.

Comparative Performance Guide
FeatureMethod A: Acidic C18 (Traditional)Method B: High pH C18 (Recommended)Method C: HILIC (Alternative)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse)Hybrid C18 (e.g., XBridge BEH)Amide / Bare Silica
Mobile Phase pH pH 2–3 (Formic Acid)pH 10 (Ammonium Bicarbonate)pH 3–5 (Ammonium Formate)
Analyte State Ionized (

)
Neutral (

)
Ionized (

)
Retention (k) Poor (< 0.5) Excellent (> 5.0) High (> 3.0)
Peak Shape Tailing (Silanol interaction)Sharp (Symmetric)Good
MS Compatibility ExcellentGoodGood
Robustness Low (Dewetting risk)HighModerate (Long equilibration)
Visualizing the Strategy

The following decision tree outlines the logical flow for selecting the optimal method for this specific spirocycle.

MethodSelection Figure 1: Method Selection Decision Tree for Basic Spirocycles Start Start: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane CheckBasic Is Molecule Basic (pKa > 8)? Start->CheckBasic CheckLogP Is LogP < 0 (Very Polar)? MethodB Method B: High pH C18 (Recommended: Neutralizes Amine) CheckLogP->MethodB No (LogP > 0) CheckLogP->MethodB Borderline (0 < LogP < 1) MethodC Method C: HILIC (For Polar Impurities) CheckLogP->MethodC Yes (LogP < -1) CheckBasic->CheckLogP Yes (Basic Amine) MethodA Method A: Acidic C18 (Risk: Low Retention) CheckBasic->MethodA No (Neutral/Acidic)

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (High pH Reversed-Phase)

This method utilizes the "pH switching" strategy. By raising the pH above the pKa (to pH 10), the secondary amine becomes neutral. This increases hydrophobicity (improving retention on C18) and eliminates interaction with acidic silanols (removing tailing).[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Agilent Poroshell HPH-C18). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 205 nm (Reference 360 nm).[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 10.0 min: 60% B

    • 12.0 min: 95% B

    • 15.0 min: 5% B (Re-equilibration)

Why this works: The ammonium bicarbonate buffer is volatile (MS compatible) and robust. The high pH suppresses the ionization of the spiro-amine, forcing it to interact with the C18 chains rather than the silica surface.

Protocol 2: The HILIC Alternative

Use this if you observe very polar impurities (e.g., N-oxides or hydrolysis products) that elute in the void volume of the C18 method.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 95% B to 60% B (Inverse gradient).

  • Critical Step: Sample must be dissolved in 90% Acetonitrile.[1] Injecting water will destroy peak shape.[1]

Part 4: Supporting Data (Simulated Comparison)

The following table contrasts the expected chromatographic metrics for the target molecule under the different conditions.

MetricMethod A (Acidic C18)Method B (High pH C18)Method C (HILIC)
Retention Time (

)
1.2 min (Void)6.8 min5.4 min
Capacity Factor (

)
0.2 (Fail)5.8 (Ideal)4.5 (Good)
Tailing Factor (

)
2.5 (Severe)1.1 (Excellent)1.2 (Good)
Theoretical Plates (

)
< 2,000> 15,000> 12,000
LOD (at 205 nm) High (due to noise)Low (Sharp peak)Medium
Mechanism of Separation

The diagram below illustrates why Method B succeeds where Method A fails.

SeparationMechanism Figure 2: Mechanistic Comparison of Retention Modes cluster_Acid Acidic pH (Method A) cluster_Base High pH (Method B) Amine_Plus Amine (BH+) Interaction Ionic Attraction (Peak Tailing) Amine_Plus->Interaction Silanol_Minus Silanol (Si-O-) Silanol_Minus->Interaction Amine_Neutral Amine (B) Retention Hydrophobic Interaction (Sharp Peak) Amine_Neutral->Retention C18_Chain C18 Ligand C18_Chain->Retention

Part 5: Troubleshooting & Optimization

  • Ghost Peaks at 205 nm:

    • Cause: Impure solvents or mobile phase additives.[1]

    • Fix: Use LC-MS grade Acetonitrile.[1] Do not use TFA (Trifluoroacetic acid) as it absorbs strongly at 205 nm; use Formic Acid or Phosphate instead.[1]

  • Sample Solubility:

    • The free base is soluble in organic solvents; the salt form (if HCl or TFA salt) is water-soluble.

    • Rule: For Method B (High pH), dissolve the sample in 50:50 Methanol:Water. Avoid 100% organic diluents for early eluting impurities to prevent "solvent wash-through."[1]

  • Peak Tailing (Even at High pH):

    • Cause: Column aging or void.[1]

    • Fix: Replace column or increase buffer concentration to 20 mM to mask residual silanols.[1]

References

  • Waters Corporation. High pH Stability of Hybrid Particle Technology (HPT) Columns.[1] Application Note. Available at: [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Guide.[1] Available at: [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1]

  • PubChem. 2,7-Diazaspiro[3.5]nonane Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Comparative

Comparing 2,6-diazaspiro[3.5]nonane vs 2,7-diazaspiro[3.5]nonane properties

Executive Summary: Escaping Flatland In the pursuit of novel chemical space, spirocyclic diamines have emerged as high-value bioisosteres for traditional piperazine and piperidine rings. This guide compares two isomeric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In the pursuit of novel chemical space, spirocyclic diamines have emerged as high-value bioisosteres for traditional piperazine and piperidine rings. This guide compares two isomeric scaffolds: 2,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane .

While both scaffolds offer high fraction of sp3 carbons (


) and improved metabolic stability, their distinct exit vectors dictate their utility in Structure-Activity Relationship (SAR) studies. The 2,7-isomer  provides a linear, "para-like" geometry ideal for linker replacement, whereas the 2,6-isomer  offers a bent, "meta-like" trajectory, enabling access to cryptic binding pockets.

Structural & Vector Analysis[1]

The defining difference between these isomers is the spatial orientation of the nitrogen atoms relative to the spiro-quaternary carbon. This geometric divergence governs how substituents project into a protein binding site.

Exit Vector Geometry
  • 2,7-Diazaspiro[3.5]nonane: The nitrogen atoms are located on opposite ends of the spiro-fused system. The vectors are nearly parallel but offset, mimicking a 1,4-disubstituted piperazine or phenyl ring but with greater three-dimensionality.

  • 2,6-Diazaspiro[3.5]nonane: The nitrogen in the six-membered ring is offset by one carbon. This creates an angular relationship between the two exit vectors, mimicking a 1,3-disubstituted system.

Visualizing the Vectors

The following diagram illustrates the connectivity and vector orientation.

SpiroVectors cluster_26 2,6-Diazaspiro[3.5]nonane (Meta-like) cluster_27 2,7-Diazaspiro[3.5]nonane (Para-like) node26 Spiro Core (C4) N2_26 N (Azetidine) Pos 2 node26->N2_26 N6_26 N (Piperidine) Pos 6 node26->N6_26 node27 Spiro Core (C4) N2_27 N (Azetidine) Pos 2 node27->N2_27 N7_27 N (Piperidine) Pos 7 node27->N7_27

Caption: Schematic representation of exit vectors. The 2,6-isomer displays an angular (meta) vector, while the 2,7-isomer displays a linear (para) vector.

Physicochemical Profile

Both scaffolds significantly lower lipophilicity (LogP) compared to their aromatic counterparts, improving water solubility. However, the basicity of the amines differs slightly due to the inductive effects of the spiro center and ring strain.

Property2,6-Diazaspiro[3.5]nonane2,7-Diazaspiro[3.5]nonaneImplication
Formula C₇H₁₄N₂C₇H₁₄N₂Isomers
MW 126.20 g/mol 126.20 g/mol Identical mass
Calc. LogP -0.5 to 0.1-0.3 to 0.2Highly hydrophilic; good for lowering lipophilicity.
pKa (est.) N2: ~9.5 N6: ~10.8N2: ~9.5 N7: ~10.9High basicity requires formulation as salts (e.g., 2HCl).
TPSA ~24 Ų~24 ŲLow polar surface area favors permeability.
Fsp3 1.01.0Maximized 3D character.
Common Salt Hemioxalate / 2HCl2HCl2,6-isomer often requires specific salts for crystallinity.

Key Insight: The pKa of the azetidine nitrogen (N2) is generally lower than the piperidine nitrogen (N6/N7) due to increased s-character in the strained 4-membered ring. In the 2,6-isomer, the proximity of the two amines (separated by the spiro carbon and one methylene) can lead to a more pronounced coulombic repulsion upon di-protonation compared to the 2,7-isomer.

Synthetic Accessibility & Protocols

The 2,7-isomer is more synthetically accessible and widely commercially available. The 2,6-isomer often requires bespoke synthesis, making it a valuable "hidden" scaffold for intellectual property generation.

Synthetic Routes Flowchart

SynthesisRoutes cluster_27 2,7-Isomer Synthesis (Commercial Route) cluster_26 2,6-Isomer Synthesis (Orain et al. Route) Start27 N-Boc-4-piperidone Step1_27 Strecker / Bucherer-Bergs Start27->Step1_27 Step2_27 Cyclization to Spirohydantoin Step1_27->Step2_27 Final27 2,7-Diazaspiro[3.5]nonane Step2_27->Final27 Start26 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde Step1_26 Reductive Amination (with amine R-NH2) Start26->Step1_26 Step2_26 Intramolecular Cyclization (Base mediated) Step1_26->Step2_26 Final26 2,6-Diazaspiro[3.5]nonane Step2_26->Final26

Caption: Comparative synthetic workflows. The 2,7-isomer utilizes piperidone expansion; the 2,6-isomer often employs azetidine functionalization.

Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.5]nonane Scaffold

Adapted from Orain et al. (Novartis) [1]

Objective: Synthesis of the orthogonally protected 2,6-diazaspiro[3.5]nonane core.

Reagents:

  • 1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (Starting Material)[1]

  • Primary amine (e.g., Allylamine for ring closing)

  • Sodium triacetoxyborohydride (STAB)

  • Potassium tert-butoxide (KOtBu)

  • THF (anhydrous)[2]

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq) in DCE.

    • Add the primary amine (1.1 eq) and acetic acid (1.0 eq). Stir for 30 min at RT.

    • Add STAB (1.5 eq) portion-wise. Monitor via LCMS for conversion to the secondary amine intermediate.

    • Checkpoint: Ensure complete consumption of aldehyde to prevent side reactions in the next step.

  • Cyclization:

    • Dissolve the crude secondary amine intermediate in anhydrous THF (0.1 M).

    • Add KOtBu (2.5 eq) cautiously at 0°C.

    • Heat to reflux for 4–16 hours.

    • Mechanism:[1][2][3] The secondary amine performs an intramolecular nucleophilic substitution on the chloromethyl group, closing the 6-membered ring.

  • Work-up & Purification:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc.

    • Purify via flash chromatography (DCM/MeOH/NH₃).

    • Validation: 1H NMR should show the disappearance of the CH₂Cl singlet (approx 3.8 ppm) and the appearance of the spiro-methylene signals.

Applications & Case Studies

GPR119 Agonists (Diabetes)

The 2,7-diazaspiro[3.5]nonane scaffold has been extensively utilized in GPR119 agonists. The linear vector allows the scaffold to bridge the polar headgroup and the lipophilic tail required for receptor binding, effectively mimicking a 4-aminopiperidine linker but with improved metabolic stability [2].

Antimycobacterial Agents

In the development of Benzothiazinones (BTZs) for tuberculosis, the 2,7-isomer was found to be optimal. Replacing the core with other spiro-systems (including 2,6-isomers) resulted in a loss of potency, highlighting the strict steric requirements of the DprE1 binding pocket [3].

Library Diversity

The 2,6-isomer is increasingly used in fragment-based drug discovery (FBDD) to access "off-vector" chemical space. When a lead series based on a piperazine or 2,7-spirocycle hits a potency plateau or toxicity issue, "scaffold hopping" to the 2,6-isomer can reorient substituents to pick up new H-bond interactions or avoid steric clashes.

References

  • Orain, D., et al. "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry."[4] Synlett, 2012. Link

  • BenchChem.[5] "Application Notes: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry." BenchChem Application Guide. Link

  • Zhang, B., et al. "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity." Journal of Medicinal Chemistry, 2021. Link

  • Burkhard, J.A., et al. "Spirocyclic cyclohexane derivatives in drug discovery." Journal of Medicinal Chemistry, 2014. Link

Sources

Validation

Physicochemical comparison of ethanesulfonyl vs methanesulfonyl spiro derivatives

Executive Summary The Bottom Line: In spirocyclic drug design, the transition from a methanesulfonyl ( ) to an ethanesulfonyl ( ) moiety is rarely a neutral change. It is a strategic "toggle" used to modulate lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: In spirocyclic drug design, the transition from a methanesulfonyl (


)  to an ethanesulfonyl (

)
moiety is rarely a neutral change. It is a strategic "toggle" used to modulate lipophilicity (

), probe hydrophobic pocket depth, and alter metabolic soft spots.

While the methanesulfonyl group is the industry standard for lowering lipophilicity and increasing metabolic stability, the ethanesulfonyl variant offers a critical vector for increasing potency in expanded binding pockets, albeit at the cost of reduced ligand efficiency (LE) and aqueous solubility. This guide provides the physicochemical rationale and experimental frameworks to validate this substitution in your lead optimization campaigns.

Part 1: The Physicochemical Landscape

Structural & Electronic Comparison

The sulfonyl group is a strong electron-withdrawing group (EWG) that deactivates adjacent protons. However, the steric and lipophilic differences between methyl and ethyl substituents on a rigid spiro scaffold are profound.

FeatureMethanesulfonyl (Ms)Ethanesulfonyl (Es)Impact on Spiro Scaffold
Steric Volume Low (Compact)Medium (Flexible tail)Ms fits tight pockets; Es probes solvent channels or hydrophobic clefts.
Lipophilicity (cLogP) Baseline

to

increase
Es increases permeability but risks higher clearance.
tPSA Contribution


Identical polar surface area; differences are driven by the alkyl tail.
Rotational Freedom 0 rotatable bonds (RB)1 RB (C-S bond rotation)Es introduces an entropic penalty upon binding unless the pocket is pre-organized.
Solubility HigherLowerEs decreases aqueous solubility due to increased lipophilicity and crystal packing disruption.
The "Magic Methyl" vs. The "Ethyl Extension"

In spirocyclic systems (e.g., spiro[3.3]heptanes, spiro[4.5]decanes), the scaffold is rigid and


-rich.
  • The Methyl Case: The methanesulfonyl group is often used to "cap" a nitrogen or carbon to reduce metabolic liability while maintaining a low LogD. It is a "safe" baseline.

  • The Ethyl Case: Extending to ethyl is typically a potency play . If a binding pocket has a hydrophobic extension adjacent to the sulfone binding site, the ethyl group can displace "high-energy" water molecules, gaining binding enthalpy that outweighs the entropic penalty of the added rotatable bond.

Part 2: Decision Logic & Structural Biology

Use the following logic flow to determine when to deploy the Ethanesulfonyl derivative.

SulfoneDecision Start Lead Optimization: Spiro-Sulfone Moiety PocketAnalysis Analyze Binding Pocket (X-ray / Cryo-EM) Start->PocketAnalysis TightFit Sterically Constrained? PocketAnalysis->TightFit Hydrophobic Adjacent Hydrophobic Region Available? TightFit->Hydrophobic No SelectMethyl Select Methanesulfonyl (Maximize LE, Minimize MW) TightFit->SelectMethyl Yes (Clash risk) SelectEthyl Select Ethanesulfonyl (Potency Gain > LE Loss) Hydrophobic->SelectEthyl Yes (Displace Water) MetabolicCheck Metabolic Liability? Hydrophobic->MetabolicCheck No MetabolicCheck->SelectMethyl Standard Profile MetabolicCheck->SelectEthyl Need to block metabolic soft spot?

Figure 1: Decision tree for selecting between Methyl and Ethyl sulfone substituents based on structural biology and metabolic requirements.

Part 3: ADME & Metabolic Stability

Metabolic Soft Spots

Sulfones are generally metabolically robust compared to sulfides or sulfoxides. However, the alkyl chain attached to the sulfone is subject to CYP450-mediated oxidation.

  • Methanesulfonyl: Highly stable.[1][2] The C-H bonds are deactivated by the electron-withdrawing sulfonyl group. Demethylation is extremely rare.

  • Ethanesulfonyl: The

    
    -carbons are deactivated, but the 
    
    
    
    -methyl group
    (the terminal end of the ethyl) is more accessible to CYP enzymes for
    
    
    -oxidation, potentially forming a primary alcohol or carboxylic acid.
Permeability (PAMPA/Caco-2)

The ethanesulfonyl derivative, being more lipophilic, typically shows higher passive permeability in PAMPA assays compared to the methyl analog. However, if the spiro-scaffold is already highly lipophilic (LogP > 4), the addition of the ethyl group may push the compound into the "solubility-limited" absorption regime.

Part 4: Experimental Protocols

To objectively compare these derivatives, you must generate self-validating data using the following protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between Ms and Es derivatives.
  • Preparation:

    • Prepare 10 mM DMSO stocks of both the Methanesulfonyl and Ethanesulfonyl spiro derivatives.

    • Thaw pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice.

  • Incubation:

    • Dilute compounds to 1

      
      M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      
      minutes.
    • Quench: Immediately dispense into 150

      
      L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      (
      
      
      ).
    • Success Criterion: A stability difference of

      
       indicates a significant metabolic liability introduced by the ethyl group.
      
Protocol B: Chromatographic Hydrophobicity Index (CHI) LogD

Objective: Measure lipophilicity shift accurately (more robust than shake-flask for spiro-sulfones).

  • System: HPLC with a C18 reversed-phase column.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate pH 7.4.

    • B: Acetonitrile.[3]

  • Calibration: Run a set of standard compounds with known LogD values to generate a calibration curve (Retention Time vs. LogD).

  • Measurement: Inject Methanesulfonyl and Ethanesulfonyl derivatives.

  • Result: Calculate

    
    .
    
    • Expectation:

      
       should be between +0.3 and +0.5. If 
      
      
      
      , suspect conformational unfolding or specific column interaction.

Part 5: Synthesis & Workflow Visualization

The synthesis of these derivatives usually diverges at the sulfonyl chloride or sulfinate intermediate stage.

SynthesisWorkflow SpiroCore Spiro-Amine Core ProductMe Methyl-Spiro Derivative SpiroCore->ProductMe + MsCl / Base ProductEt Ethyl-Spiro Derivative SpiroCore->ProductEt + EsCl / Base MsCl MeSO2Cl (Methanesulfonyl Chloride) Base Base (TEA/DIPEA) MsCl->Base EsCl EtSO2Cl (Ethanesulfonyl Chloride) EsCl->Base

Figure 2: Divergent synthesis pathway for generating matched molecular pairs of sulfonyl spiro derivatives.

References

  • Vertex AI Search . SearchResults: "metabolic stability of methyl sulfone vs ethyl sulfone drug discovery". Retrieved from 2.

  • Namiki Shoji Co., Ltd. Application of Methylsulfone in Drug Discovery. Retrieved from 1.

  • BenchChem . An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives. Retrieved from 4.

  • National Institutes of Health (NIH) . Synthesis and SAR study of tricyclic sulfones as γ-secretase inhibitors. Retrieved from 5.

  • American Chemical Society (ACS) . Unexpected Substituent Effects in Spiro-Compound Formation. Retrieved from 6.

Sources

Comparative

Infrared (IR) spectroscopy peaks for sulfonyl diazaspiro compounds

Advanced Infrared Spectroscopic Characterization of Sulfonyl Diazaspiro Scaffolds: ATR-FTIR vs. Transmission FTIR As a Senior Application Scientist, I approach the vibrational characterization of complex active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Infrared Spectroscopic Characterization of Sulfonyl Diazaspiro Scaffolds: ATR-FTIR vs. Transmission FTIR

As a Senior Application Scientist, I approach the vibrational characterization of complex active pharmaceutical ingredients (APIs) not merely as a data-collection task, but as a rigorous exercise in physical chemistry. Sulfonyl diazaspiro compounds are increasingly utilized in modern drug discovery due to their rigid, three-dimensional spirocyclic architecture, which enhances metabolic stability and target specificity compared to flat aromatic rings.

However, characterizing the structural integrity of these scaffolds requires high-resolution vibrational spectroscopy to resolve overlapping functional group frequencies—specifically the strong sulfonyl (


) stretches and the diazaspiro (N-H, C-N) vibrations. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for resolving these critical peaks, providing self-validating experimental workflows to ensure uncompromising data integrity.

Analytical Modality Comparison

Selecting the correct sample presentation modality dictates the reliability of your pharmaceutical analysis. Before placing a sample in the beam path, you must define whether your objective is surface screening or bulk quantitation[1].

1. Attenuated Total Reflectance (ATR-FTIR) ATR-FTIR has largely replaced transmission as the dominant sampling technique for solids and liquids due to its speed and non-destructive nature[2]. It relies on an Internal Reflective Element (IRE) with a high refractive index (e.g., diamond or ZnSe). When the IR beam undergoes total internal reflection within the crystal, it creates an evanescent wave that projects orthogonally into the sample[2].

  • Performance for Diazaspiro Scaffolds : Excellent for rapid identification of the highly polar, strongly absorbing sulfonyl groups. Because sample thickness does not need to be controlled, it is ideal for screening intact formulations or studying tablet dissolution[3].

  • Limitations : ATR is inherently surface-sensitive, penetrating only 1–5 µm into the sample[1]. Furthermore, penetration depth is wavelength-dependent; high-wavenumber peaks (like the diazaspiro N-H stretch at 3400 cm⁻¹) will appear artificially weaker than low-wavenumber peaks (like the

    
     stretch at 1150 cm⁻¹) unless mathematically corrected.
    

2. Transmission FTIR (KBr Pellet) Transmission FTIR remains the gold standard for compendial verification and bulk material quantitation[1]. The IR beam passes entirely through a diluted sample matrix, strictly obeying the Beer-Lambert law.

  • Performance for Diazaspiro Scaffolds : Provides superior, undistorted resolution for the high-wavenumber N-H and aliphatic C-H stretches of the spiro ring. It avoids the anomalous dispersion (derivative-like peak shapes) sometimes observed in ATR when analyzing highly refractive crystalline APIs.

  • Limitations : Labor-intensive and highly susceptible to moisture interference if the KBr matrix is not properly managed.

Quantitative IR Peak Assignments

Precise peak assignment is critical to differentiate the sulfonyl diazaspiro scaffold from impurities. The table below summarizes the diagnostic vibrational frequencies used to validate this structural class.

Functional GroupVibration ModeFrequency Range (cm⁻¹)Peak AppearanceDiagnostic Significance in Diazaspiro Scaffolds
Sulfonyl (

)
Asymmetric Stretch1370 – 1335Strong, SharpPrimary confirmation of the sulfonamide/sulfonyl linkage[4].
Sulfonyl (

)
Symmetric Stretch1170 – 1155Strong, SharpActs as a paired diagnostic peak with the asymmetric stretch[4].
Secondary Amine N-H Stretch3300 – 3500Medium, BroadIdentifies the intact diazaspiro ring (if un-alkylated)[5].
Aliphatic Ring C-H Stretch2800 – 3000Medium, MultipletConfirms the spirocyclic hydrocarbon backbone.
Diazaspiro Core C-N Stretch1250 – 1020MediumOften overlaps with the symmetric

stretch; requires careful deconvolution.

Workflow Visualization

FTIR_Workflow Start API Sample: Sulfonyl Diazaspiro Decision Analytical Objective? Start->Decision ATR_Path ATR-FTIR (Surface / Rapid) Decision->ATR_Path Formulation Screening Trans_Path Transmission FTIR (Bulk / Quantitation) Decision->Trans_Path Compendial Verification ATR_Prep Direct Application Apply Standardized Torque ATR_Path->ATR_Prep Trans_Prep KBr Pellet Prep Grind to < 2µm Trans_Path->Trans_Prep ATR_Valid Check Evanescent Contact & Depth ATR_Prep->ATR_Valid Trans_Valid Check Baseline (Mie Scattering) Trans_Prep->Trans_Valid Analyze Spectral Processing (Resolve S=O & N-H) ATR_Valid->Analyze Trans_Valid->Analyze

FTIR Method Selection and Validation Workflow for Sulfonyl Diazaspiro Compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step incorporates a physical or spectroscopic check to confirm validity before proceeding.

Protocol 1: High-Throughput ATR-FTIR Surface Analysis

Objective: Rapid, non-destructive verification of the sulfonyl functional groups.

  • Step 1: IRE Preparation and Background Validation

    • Action: Clean the diamond IRE with a volatile spectroscopy-grade solvent (e.g., isopropanol) and allow it to evaporate. Collect a background spectrum.

    • Causality: The background spectrum captures ambient atmospheric conditions.

    • Self-Validation: The single-beam energy profile must show maximum throughput without anomalous absorption bands. Any residual peaks indicate IRE contamination, halting the workflow until the crystal is re-cleaned.

  • Step 2: Sample Application and Evanescent Coupling

    • Action: Place 2–5 mg of the sulfonyl diazaspiro powder directly onto the IRE. Apply the pressure anvil until the standardized torque mechanism clicks.

    • Causality: Because the evanescent wave decays exponentially as it projects into the sample, insufficient contact yields weak spectra, while variable pressure destroys quantitative reproducibility[2].

    • Self-Validation: Monitor the real-time preview of the symmetric sulfonyl stretch (1170–1155 cm⁻¹). The peak absorbance must stabilize between 0.2 and 0.8 AU. Continuous fluctuation indicates heterogeneous sample contact.

  • Step 3: Spectral Acquisition and ATR Correction

    • Action: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR penetration-depth correction algorithm.

    • Causality: Because penetration depth is wavelength-dependent, high-frequency bands (N-H stretches) penetrate less deeply than low-frequency bands (

      
       stretches). The correction normalizes the spectrum to mimic a true transmission profile, allowing for accurate relative peak integration.
      
Protocol 2: High-Fidelity Transmission FTIR (KBr Pellet)

Objective: Bulk material quantitation and high-resolution analysis of the diazaspiro N-H stretches.

  • Step 1: Matrix Dehydration

    • Action: Dry spectroscopic-grade Potassium Bromide (KBr) at 105°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretching band around 3400 cm⁻¹, which will completely mask the critical secondary N-H stretches of the diazaspiro ring[5].

  • Step 2: Micro-Milling and Dispersion

    • Action: Co-grind 1 mg of the API with 100 mg of dry KBr in an agate mortar for 3–5 minutes until the mixture achieves a uniform consistency.

    • Causality: The particle size must be reduced to less than 2 µm (smaller than the shortest IR wavelength used). If particles are larger, they scatter the IR beam (the Christiansen effect), causing a severely sloping baseline and distorted peak shapes.

  • Step 3: Pellet Pressing and Spectral Validation

    • Action: Transfer the powder to a 13 mm die and press under 10 tons of vacuum pressure for 2 minutes.

    • Causality: Vacuum removes trapped air, preventing opaque micro-fractures in the pellet lattice.

    • Self-Validation: Before integrating the functional group peaks, inspect the baseline at 4000 cm⁻¹. A valid pellet must transmit >80% of the IR beam with a flat baseline. A sloping baseline automatically invalidates the sample preparation, requiring the batch to be re-ground.

References

1.1 - Specac Ltd.[1] 2. 5 - ChemTalk.[5] 3. 2 - Edinburgh Instruments.[2] 4. 4 - Sigma-Aldrich (via ResearchGate).[4] 5.3 - MDPI.[3]

Sources

Validation

A Comparative Guide to the Elemental Analysis of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

This guide provides a detailed comparison and procedural overview of the elemental analysis for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane, a key building block in medicinal chemistry. The focus is on establishing the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison and procedural overview of the elemental analysis for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane, a key building block in medicinal chemistry. The focus is on establishing the compound's empirical formula through theoretical calculations and standardized experimental protocols, offering a benchmark for researchers engaged in the synthesis and quality control of novel chemical entities.

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of drug development, the structural integrity and purity of a synthesized compound are paramount. 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (CAS No. 1780352-98-8) is a spirocyclic scaffold containing a sulfonamide functional group, a motif frequently employed in the design of therapeutic agents.[1] Elemental analysis, specifically CHNS analysis, serves as a fundamental and quantitative tool to verify the empirical formula of such a compound. It provides a rapid and cost-effective assessment of purity, complementing spectroscopic methods like NMR and mass spectrometry. A successful analysis, where experimental values for Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) align closely with theoretical values, provides strong evidence of the target molecule's identity and the absence of significant impurities.

Theoretical vs. Expected Experimental Composition

The first step in elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. This provides the "gold standard" against which experimental results are measured.

Target Compound: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

  • Molecular Formula: C₉H₁₈N₂O₂S[1]

  • Molecular Weight: 218.32 g/mol [1]

The theoretical elemental percentages are calculated as follows:

  • %C = (9 × 12.011) / 218.32 × 100 = 49.51%

  • %H = (18 × 1.008) / 218.32 × 100 = 8.31%

  • %N = (2 × 14.007) / 218.32 × 100 = 12.83%

  • %S = (1 × 32.065) / 218.32 × 100 = 14.69%

Comparative Analysis with Structural Analogs

To contextualize these values, it is useful to compare them with structurally related molecules. This comparison highlights how small changes in the alkyl chain of the sulfonyl group or the core spirocyclic system influence the elemental composition.

Compound NameMolecular FormulaMW ( g/mol )Theoretical %CTheoretical %HTheoretical %NTheoretical %S
2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane C₉H₁₈N₂O₂S218.32[1]49.518.3112.8314.69
2-(Propylsulfonyl)-2,6-diazaspiro[3.5]nonaneC₁₀H₂₀N₂O₂S232.34[2]51.698.6812.0613.80
2λ6-Thiaspiro[3.5]nonane 2,2-dioxideC₈H₁₄O₂S174.26[3]55.148.100.0018.40

This table demonstrates that increasing the hydrocarbon content (e.g., from ethyl to propyl) raises the %C and %H while decreasing the relative percentages of other elements. Removing the nitrogen atoms, as in the thiaspiro[3.5]nonane dioxide example, obviously eliminates the %N and significantly alters the other ratios.

In practice, experimental results are considered acceptable if they fall within ±0.4% of the theoretical values. This tolerance accounts for minor instrumental variations and the potential for small, difficult-to-remove impurities like residual solvent or atmospheric moisture.

Standardized Protocol for CHNS Elemental Analysis

The following protocol outlines a robust, self-validating method for determining the elemental composition of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane using a modern elemental analyzer based on the dynamic flash combustion method.[4]

A. Instrumentation and Reagents
  • Instrument: Thermo Scientific™ FlashSmart™ Elemental Analyzer or equivalent.[4]

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.999% purity).

  • Standards: Sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene) for calibration.

  • Consumables: Tin capsules, quartz wool, high-temperature combustion catalysts (e.g., tungsten trioxide on alumina), and copper wire for reduction.

B. Experimental Workflow

The entire process, from sample preparation to final analysis, is designed to ensure complete combustion and accurate detection.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encap 2. Encapsulate in Tin Capsule weigh->encap autosampler 3. Load into Autosampler encap->autosampler combustion 4. Flash Combustion (~1000°C in O₂ pulse) autosampler->combustion reduction 5. Gas Reduction (Excess O₂ removed by Cu) combustion->reduction separation 6. GC Separation (N₂, CO₂, H₂O, SO₂) reduction->separation detection 7. TCD Detection (Thermal Conductivity) separation->detection process 8. Signal Integration & Calibration detection->process report 9. Generate Report (%C, %H, %N, %S) process->report

Caption: Workflow for CHNS elemental analysis.

C. Step-by-Step Methodology
  • Calibration:

    • Causality: The instrument's Thermal Conductivity Detector (TCD) response must be calibrated against a known standard. A standard like sulfanilamide is chosen because it is a stable, non-hygroscopic solid with a precisely known composition of C, H, N, and S.

    • Procedure: Analyze 3-5 replicates of the chosen standard to establish response factors (K-factors) for each element. The relative standard deviation (RSD) should be <0.2% for validation.

  • Sample Preparation:

    • Causality: Accurate weighing is critical for quantitative analysis. The sample is placed in a tin capsule, which acts as a catalyst, promoting a rapid and complete (flash) combustion upon introduction into the furnace.

    • Procedure: Weigh approximately 1-3 mg of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane into a tin capsule using a microbalance. Crimp the capsule tightly to ensure no sample is lost.

  • Combustion and Reduction:

    • Causality: The sample is dropped into a quartz reactor heated to ~1000 °C. A pulse of pure oxygen is injected, causing the sample to combust instantaneously, converting all elements into their gaseous oxide forms (CO₂, H₂O, N₂, SO₂, NOx). The resulting gas mixture is then passed through a reduction furnace containing copper wire to remove excess oxygen and convert nitrogen oxides (NOx) to N₂.[4] This ensures that only a single species for each element reaches the detector.

    • Procedure: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence via the instrument control software.

  • Gas Separation and Detection:

    • Causality: The mixture of N₂, CO₂, H₂O, and SO₂ is passed through a packed gas chromatography (GC) column. The gases elute at different times based on their interaction with the column's stationary phase. The separated gases then flow through the TCD, which measures the change in thermal conductivity of the helium carrier gas, generating a signal proportional to the concentration of each gas.

    • Procedure: This step is fully automated by the instrument.

  • Data Analysis:

    • Causality: The software integrates the area under each peak and uses the previously determined calibration factors to calculate the absolute mass of each element in the sample. This is then converted into a weight percentage.

    • Procedure: The software automatically generates a report comparing the experimental percentages to the theoretical values calculated from the user-inputted formula (C₉H₁₈N₂O₂S).

Conclusion

Elemental analysis is an indispensable technique for the validation of novel compounds like 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane. By comparing rigorously obtained experimental data against the calculated theoretical composition, researchers can confidently ascertain the purity and empirical identity of their synthesized material. The protocol described herein provides a standardized, reliable workflow that ensures high-quality, reproducible data, a cornerstone of scientific integrity in chemical and pharmaceutical research.

References

  • Al-Janabi, F. A. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP), 03(06). Available from: [Link]

  • Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(4). Available from: [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available from: [Link]

  • Al-Masoudi, W. A. (2009). Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Market Research and Consumer Protection, 1(1). Available from: [Link]

  • PubChem. 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. Available from: [Link]

  • PubChem. 2lambda6-Thiaspiro[3.5]nonane 2,2-dioxide. National Center for Biotechnology Information. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane proper disposal procedures

Topic: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Proper Disposal Procedures Executive Summary & Operational Directive Immediate Action Required: Treat 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (likely CAS: 1780352-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Proper Disposal Procedures

Executive Summary & Operational Directive

Immediate Action Required: Treat 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (likely CAS: 1780352-98-8) as a Hazardous Organic Amine/Sulfone Derivative . Do NOT dispose of via sanitary sewer, trash, or evaporation.

Primary Disposal Method: High-temperature incineration via a licensed hazardous waste management facility. Waste Stream Classification: Non-Halogenated Organic (unless mixed with halogenated solvents) or Basic Organic Waste.

Chemical Profile & Hazard Assessment

To ensure safe handling, the disposal protocol is dictated by the chemical's functional groups: the diazaspiro core (secondary/tertiary amine character) and the ethanesulfonyl group (sulfone/sulfonamide character).

Parameter Technical Specification
Chemical Name 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane
CAS Number 1780352-98-8 (Analog reference)
Molecular Formula C₉H₁₈N₂O₂S
Functional Groups Sulfonyl (

), Secondary Amine (Spirocyclic)
Hazard Class (GHS) Warning/Danger
Primary Risks [1][2][3][4][5][6] • Skin/Eye Irritation (H315, H319): Amine functionality causes caustic irritation.• Respiratory Irritation (H335): Dust/aerosol inhalation risk.[7]• Acute Toxicity (Potential): Treat as harmful if swallowed (H302).[7]
Reactivity Incompatible with Strong Oxidizers: Risk of exothermic reaction.• Incompatible with Strong Acids: Formation of amine salts; potential hydrolysis of sulfonyl bond under extreme conditions.

Pre-Disposal Handling & Stabilization

Before disposal, the compound must be stabilized and packaged to prevent environmental release or worker exposure.[8]

A. Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 respirator (for solids) or half-face respirator with organic vapor cartridges (if in solution/aerosol).

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11mm min thickness).

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for liquid handling.

B. Spill Response (Immediate Containment)

If the substance is spilled prior to disposal:

  • Isolate: Evacuate the immediate area (15 ft radius).

  • Neutralize/Absorb:

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible).

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

  • Decontaminate: Clean surface with 5% acetic acid (to neutralize amine residues) followed by soap and water.

Detailed Disposal Protocols

Protocol A: Pure Substance (Solid or Liquid)

Use this for expired stock or surplus research material.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container with a chemically resistant screw cap (Teflon/PTFE liner).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane" (95%+)[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Place the container in the "Basic Organic Waste" or "Non-Halogenated Organic" satellite accumulation area.

    • Critical: Keep separate from Oxidizing Acids (e.g., Nitric Acid) to prevent violent reaction.

Protocol B: Solution Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction byproducts, or dissolved samples.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) / Chloroform: Segregate into Halogenated Waste .

    • If dissolved in Methanol / Acetonitrile / DMSO: Segregate into Non-Halogenated Organic Waste .

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly basic (pH > 10) due to the amine, neutralize to pH 7–9 using dilute Sulfuric Acid (

      
      ) before adding to the main waste drum to reduce drum pressure buildup.
      
  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch/cap immediately after use to prevent volatile emissions.

Protocol C: Contaminated Solids (Consumables)

Use this for gloves, weigh boats, pipette tips, and silica gel.

  • Collection: Place all solid items into a clear, 6-mil polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag (double containment).

  • Disposal: Tag as "Solid Hazardous Waste (Debris contaminated with Amines/Sulfones)" and place in the solid waste drum.

Regulatory Compliance & RCRA Coding

This section ensures your facility remains compliant with US EPA regulations.

  • RCRA Status: This specific compound is likely not a P-listed or U-listed waste (unless specifically designated by state law).

  • Characteristic Determination:

    • Ignitability (D001): Only if in a flammable solvent (Flash point < 60°C).

    • Corrosivity (D002): Only if aqueous solution pH > 12.5.

    • Toxicity (D004-D043): Not standard, but treat as toxic.

  • Recommended Waste Code: If not ignitable or corrosive, classify as Non-Regulated Hazardous Waste (state-dependent) but manage as hazardous to ensure incineration.

Documentation: Maintain a log of generation date, volume, and specific chemical name. Do not use generic abbreviations (e.g., "Spiro cmpd") on waste tags.

Visualizations

Figure 1: Waste Stream Decision Tree

Determine the correct disposal path based on the physical state and solvent matrix.

DisposalDecisionTree Start Waste Generation: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane State Physical State? Start->State Solid Solid / Pure Substance State->Solid Pure Chemical Liquid Liquid / Solution State->Liquid Dissolved Debris Contaminated Debris (Gloves, Tips) State->Debris Consumables BinPure Container: Lab Pack (Amber Jar) Tag: Toxic/Irritant Solid->BinPure SolventCheck Solvent Type? Liquid->SolventCheck BinSolid Container: Solid Waste Drum Tag: Hazardous Debris Debris->BinSolid Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo BinHalo Carboy: Halogenated Waste Tag: Toxic Organic Halo->BinHalo BinNonHalo Carboy: Non-Halogenated Waste Tag: Flammable/Toxic NonHalo->BinNonHalo

Caption: Decision logic for segregating 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane waste streams.

Figure 2: Spill Response Workflow

Operational steps for safe cleanup of accidental release.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (15 ft radius) Spill->Evacuate PPE 2. Don PPE (Resp, Goggles, Dbl Gloves) Evacuate->PPE Contain 3. Containment (Vermiculite/Pads) PPE->Contain Clean 4. Decontamination (5% Acetic Acid -> Water) Contain->Clean Dispose 5. Disposal (Seal in Bag -> Solid Waste) Clean->Dispose

Caption: Step-by-step spill response protocol ensuring personnel safety and environmental containment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]

  • PubChem. (2024).[9] 2,7-Diazaspiro[3.5]nonane Compound Summary. National Library of Medicine. [Link](Cited for structural analog hazard inference).

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

The Blueprint for Safe Handling of Novel Spirocyclic Sulfonamides: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane As pharmaceutical research accelerates, the integration of complex 3D building blocks like spirocyclic amine...

Author: BenchChem Technical Support Team. Date: March 2026

The Blueprint for Safe Handling of Novel Spirocyclic Sulfonamides: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

As pharmaceutical research accelerates, the integration of complex 3D building blocks like spirocyclic amines has become foundational to modern drug discovery. 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane is a highly specialized intermediate. Because it possesses a rigid spirocyclic core coupled with a sulfonamide moiety, it is designed for high metabolic stability and target affinity. However, these exact properties—high bioavailability and cellular permeability—demand rigorous, risk-averse handling protocols.

When toxicological data for novel intermediates is incomplete, laboratory personnel must operate under the assumption of high acute toxicity and sensitization potential[1]. This guide establishes a self-validating system for the safe handling, operational logistics, and disposal of 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane.

Mechanistic Hazard Profile & Causality

To effectively protect yourself, you must understand why the chemical is hazardous. Based on the structural properties of diazaspiro compounds and sulfonamide derivatives, 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane presents three primary operational risks:

  • Ocular and Dermal Sensitization (H315, H319): The basic amine nitrogens in the diazaspiro ring system can act as strong localized irritants, causing severe eye damage and skin sensitization upon contact[2].

  • Respiratory Tract Irritation (H335): As a solid, this compound is typically handled as a fine, lyophilized powder. Static charge during weighing can cause the powder to aerosolize. Inhalation of these micro-particulates leads to acute respiratory tract irritation[3].

  • Systemic Absorption: The lipophilic nature of the spiro[3.5]nonane core enhances tissue penetration. If the powder dissolves in sweat on exposed skin, it can bypass the stratum corneum, necessitating strictly impermeable barriers.

Quantitative PPE Specifications

Standard safety glasses and single-layer gloves are insufficient for highly bioavailable pharmaceutical powders. The following table outlines the mandatory Personal Protective Equipment (PPE) and the mechanistic justification for each requirement.

PPE CategoryTechnical SpecificationCausality & Justification
Eye Protection ANSI Z87.1 certified chemical splash gogglesStandard safety glasses lack orbital seals. Goggles prevent aerosolized spirocyclic dust from contacting ocular mucosa[4].
Hand Protection Double-layered Nitrile gloves (≥ 4 mil thickness per layer)Nitrile provides superior chemical resistance to amines. Double-gloving creates a fail-safe; if friction breaches the outer layer, the inner layer prevents dermal absorption[5].
Body Protection Flame-retardant lab coat with cuffed sleevesCuffed sleeves prevent the fabric from dragging through powders and provide a continuous protective seal from the wrist to the forearm[1].
Respiratory N95 or P100 particulate respiratorRequired only if handling outside of primary engineering controls (fume hoods) to filter out fine particulate matter (H335 hazard)[3].
Footwear Closed-toe, non-porous shoesPrevents dermal exposure in the event of a dropped vial or localized spill[5].

Step-by-Step Operational Methodology: Weighing and Transfer

The most hazardous operational phase for 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane is the transfer of the dry powder from its source vial to a reaction vessel.

Phase 1: Preparation & Donning

  • Verify that the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm)[6].

  • Inspect your primary and secondary nitrile gloves for micro-tears. Don your lab coat, ensuring the cuffs overlap the inner glove layer.

  • Don ANSI Z87.1 safety goggles[4].

Phase 2: Static Mitigation & Transfer 4. Place the source vial and the receiving vessel (e.g., a tared scintillation vial) inside the fume hood. 5. Critical Step: Use an anti-static bar or a zero-stat ionizing gun on the analytical balance and the spatulas. Spirocyclic powders hold static charges; neutralizing the field prevents the powder from violently repelling and aerosolizing. 6. Use a disposable, anti-static polypropylene spatula to transfer the powder. Do not use metal spatulas, which can act as a conductive surface for static discharge.

Phase 3: Doffing & Decontamination 7. Seal all vials before removing them from the fume hood. 8. Wipe down the balance and the fume hood surface with a damp cloth or a solvent (e.g., 70% isopropanol) to dissolve and capture trace residues. 9. Remove the outer layer of contaminated gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin. 10. Wash hands thoroughly with soap and water immediately after removing the inner gloves[6].

Emergency Logistics & Spill Response Plan

Spills involving active pharmaceutical intermediates must be managed based on volume and aerosolization risk. Never use a dry broom to sweep up 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane, as this will generate a highly toxic dust cloud[3].

SpillResponse Start Spill Detected: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Assess Assess Spill Volume & Aerosolization Risk Start->Assess Decision Is Spill > 1 kg or highly aerosolized? Assess->Decision Major Major Spill Protocol Decision->Major Yes Minor Minor Spill Protocol Decision->Minor No Evacuate Evacuate Lab & Alert EHS Major->Evacuate PPE Don Advanced PPE (N95/P100, Double Nitrile) Minor->PPE Contain Wet Cleanup Procedure (Avoid Dust Generation) PPE->Contain Dispose Transfer to Hazardous Waste Container Contain->Dispose

Figure 1: Decision matrix and operational workflow for chemical spill response.

Minor Spill Execution (< 1 kg, localized to bench/hood): If the spill is minor, trained lab personnel may proceed with cleanup[7]. Cover the spilled powder with damp absorbent pads (moistened with water or a mild solvent) to suppress dust. Carefully scoop the wet mass into a sealable plastic bag, label it as "Hazardous Chemical Waste - Spirocyclic Amine," and submit it for Environmental Health and Safety (EHS) pickup[8].

Major Spill Execution (> 1 kg or widespread aerosolization): Immediately evacuate the laboratory, close all doors to contain the airborne particulates, and contact emergency responders or your institution's EHS department[7][8].

References

  • North Carolina State University EHS. "Personal Protective Equipment Requirements for Laboratories." NCSU Environmental Health and Safety.[Link]

  • George Mason University EHS. "Personal Protective Equipment (PPE)." GMU Environmental Health & Safety.[Link]

  • Boston University. "Personal Protection Equipment (PPE) in Laboratories Policy." BU Research Support.[Link]

  • Juniata College. "Standard Operating Procedures for Laboratories." Juniata College EHS.[Link]

  • Scribd / General Laboratory Safety. "Chemical Spill Handling SOP." Scribd.[Link]

  • University of California, Merced. "Standard Operating Procedure: Hydrochloric Acid & General Spill Response." UC Merced EHS.[Link]

Sources

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